molecular formula C10H7NO3 B1328873 4-(Furan-3-yl)pyridine-2-carboxylic Acid CAS No. 914637-22-2

4-(Furan-3-yl)pyridine-2-carboxylic Acid

Numéro de catalogue: B1328873
Numéro CAS: 914637-22-2
Poids moléculaire: 189.17 g/mol
Clé InChI: KTSJSOJZQGFEOA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

4-(Furan-3-yl)pyridine-2-carboxylic Acid is a useful research compound. Its molecular formula is C10H7NO3 and its molecular weight is 189.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(Furan-3-yl)pyridine-2-carboxylic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Furan-3-yl)pyridine-2-carboxylic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

4-(furan-3-yl)pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO3/c12-10(13)9-5-7(1-3-11-9)8-2-4-14-6-8/h1-6H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTSJSOJZQGFEOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C2=COC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50650357
Record name 4-(Furan-3-yl)pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50650357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914637-22-2
Record name 4-(3-Furanyl)-2-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=914637-22-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Furan-3-yl)pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50650357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

4-(Furan-3-yl)pyridine-2-carboxylic Acid: A Comprehensive Technical Guide on Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper / Application Guide

Executive Summary

In modern fragment-based drug discovery (FBDD) and targeted organic synthesis, heteroaryl-substituted picolinic acids serve as highly versatile building blocks. 4-(Furan-3-yl)pyridine-2-carboxylic acid (CAS: 914637-22-2) is a specialized bifunctional scaffold that combines the metal-chelating and hinge-binding properties of a pyridine-2-carboxylic acid (picolinic acid) with the lipophilic, electron-rich characteristics of a furan-3-yl appendage [1].

As a Senior Application Scientist, I have structured this guide to move beyond basic data sheets. Here, we will dissect the physicochemical properties of this compound, detail a field-proven and self-validating synthetic methodology for its generation, and explore its mechanistic utility in the development of kinase inhibitors and antiviral therapeutics.

Physicochemical & Structural Properties

Understanding the baseline properties of 4-(Furan-3-yl)pyridine-2-carboxylic acid is critical for predicting its behavior in both synthetic workflows (e.g., solubility during workup) and biological systems (e.g., cell permeability and target engagement). The compound features an amphoteric nature due to the basic pyridine nitrogen and the acidic carboxylic group, meaning it exists as a zwitterion at neutral pH.

Table 1: Core Chemical and Physical Data
PropertyValue / Description
Chemical Name 4-(Furan-3-yl)pyridine-2-carboxylic acid
CAS Number 914637-22-2
Molecular Formula C₁₀H₇NO₃
Molecular Weight 189.17 g/mol
Theoretical Boiling Point ~392.6 °C [1]
SMILES String O=C(O)c1nc(cc(c1)c2ccoc2)
Hydrogen Bond Donors 1 (Carboxylic acid OH)
Hydrogen Bond Acceptors 4 (Pyridine N, Carboxylic O's, Furan O) [3]
Rotatable Bonds 2 (Allowing conformational flexibility for target binding)

Synthetic Methodology: The Suzuki-Miyaura Workflow

The most robust method for synthesizing 4-(Furan-3-yl)pyridine-2-carboxylic acid is via a palladium-catalyzed Suzuki-Miyaura cross-coupling.

Expertise & Causality: Attempting to couple the free picolinic acid directly often leads to poor yields due to the carboxylic acid coordinating with the palladium catalyst, effectively poisoning it. Therefore, the protocol below utilizes methyl 4-bromopyridine-2-carboxylate as the starting material. Furthermore, the selection of Pd(dppf)Cl₂ over simpler catalysts like Pd(PPh₃)₄ is dictated by the bidentate nature of the dppf ligand. This enforces a cis-geometry on the palladium center, accelerating the reductive elimination step and minimizing the protodeboronation of the electron-rich furan-3-boronic acid.

Step-by-Step Experimental Protocol

Reagents Required:

  • Methyl 4-bromopyridine-2-carboxylate (1.0 eq)

  • Furan-3-boronic acid (1.2 eq)

  • Pd(dppf)Cl₂ (0.05 eq, 5 mol%)

  • K₂CO₃ (2.5 eq)

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v)

  • LiOH·H₂O (3.0 eq) for subsequent saponification

Procedure:

  • Degassing (Critical Step): In a round-bottom flask, dissolve the bromopyridine ester and furan-3-boronic acid in the Dioxane/H₂O mixture. Sparge the solution with Argon for 15 minutes. Rationale: Oxygen must be excluded to prevent the oxidative homocoupling of the boronic acid and the oxidation of the Pd(0) active catalytic species.

  • Catalyst Addition: Add K₂CO₃ and Pd(dppf)Cl₂ under a positive stream of Argon.

  • Coupling Reaction: Heat the mixture to 90 °C and stir for 12 hours. Monitor via LC-MS until the starting bromide is consumed.

  • Filtration: Cool the reaction to room temperature and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate under reduced pressure.

  • Saponification: Dissolve the crude intermediate ester in a mixture of THF/H₂O (1:1). Add LiOH·H₂O and stir at room temperature for 4 hours. Rationale: Mild basic hydrolysis cleaves the methyl ester without degrading the furan ring.

  • Isoelectric Precipitation (Self-Validating Workup): Carefully acidify the aqueous layer using 1M HCl to a pH of exactly 3.5 to 4.0. Rationale: This is the isoelectric point of the product. The zwitterionic form predominates here, minimizing aqueous solubility and forcing the product to crash out as a solid precipitate.

  • Isolation: Filter the resulting precipitate, wash with cold water, and dry under high vacuum to yield the pure 4-(Furan-3-yl)pyridine-2-carboxylic acid.

SynthesisWorkflow Start Methyl 4-bromopicolinate + Furan-3-boronic acid Catalysis Pd(dppf)Cl2, K2CO3 Dioxane/H2O, 90°C Start->Catalysis Argon Degassed Coupling Cross-Coupling (Biaryl Formation) Catalysis->Coupling 12 Hours Hydrolysis Saponification (LiOH, THF/H2O) Coupling->Hydrolysis Intermediate Ester Workup Acidification (pH 3.5-4.0) & Extraction Hydrolysis->Workup Cleavage Product 4-(Furan-3-yl)pyridine- 2-carboxylic Acid Workup->Product Isoelectric Precipitation

Caption: Synthetic workflow for 4-(Furan-3-yl)pyridine-2-carboxylic acid via Suzuki-Miyaura coupling.

Applications in Medicinal Chemistry

The structural topology of 4-(Furan-3-yl)pyridine-2-carboxylic acid makes it a highly privileged scaffold in drug discovery, particularly in the design of targeted therapies [4, 5].

Kinase Hinge-Binding Motif

The picolinic acid moiety is a classic pharmacophore for interacting with the ATP-binding hinge region of kinases. The pyridine nitrogen acts as a strong hydrogen bond acceptor, while the adjacent carboxylic acid (often converted into an amide in final drug candidates) acts as a hydrogen bond donor. The furan-3-yl group at the 4-position is strategically angled to project into the hydrophobic specificity pocket (often termed the "back pocket" or "gatekeeper" adjacent region), enhancing both potency and selectivity.

Antiviral and Fungicidal Agents

Patent literature demonstrates the extensive use of this scaffold in synthesizing complex heterocycles, such as pyrido[3,2-d]pyrimidines and imidazo[1,2-a]pyridines. These derivatives have shown significant efficacy in treating viral infections (such as Hepatitis C) [5] and have been utilized in agricultural chemistry as broad-spectrum fungicidal compounds.

Pharmacophore Core 4-(Furan-3-yl)pyridine- 2-carboxylic Acid Picolinic Pyridine-2-carboxylic Acid Motif Core->Picolinic Furan Furan-3-yl Motif Core->Furan Hinge Kinase Hinge Region (H-Bond Donor/Acceptor) Picolinic->Hinge N and COOH interactions Metallo Metalloenzyme Active Site (Bidentate Chelation) Picolinic->Metallo Metal coordination Hydrophobic Hydrophobic Pocket (Van der Waals interactions) Furan->Hydrophobic Lipophilic binding

Caption: Pharmacophore mapping of the compound's structural motifs to biological targets.

Handling, Stability, and Safety

As with any biologically active synthetic intermediate, strict adherence to safety protocols is required. Based on safety data sheet (SDS) evaluations [2]:

  • Hazard Classification: The compound is classified as Harmful if swallowed (H302), Harmful in contact with skin (H312), and Harmful if inhaled (H332).

  • Engineering Controls: All handling, especially of the dry powder, must be conducted within a BS/NIOSH-approved fume cupboard to prevent inhalation of fine particulates.

  • Personal Protective Equipment (PPE): Safety glasses (EN 166/NIOSH) and suitable protective gloves (EN374) are mandatory.

  • Storage: Store in a cool, dry place away from strong oxidizing agents, strong acids, and bases to prevent degradation of the furan ring, which is susceptible to electrophilic attack and oxidative cleavage.

References

  • Google Patents. "BR112013008719B1 - N-pyridin-3-yl or n-pyrazin-2-yl carboxamides".
  • Google Patents. "US8729089B2 - Pyrido(3,2-d)pyrimidines useful for treating viral infections".

An In-depth Technical Guide to 4-(Furan-3-yl)pyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of 4-(Furan-3-yl)pyridine-2-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this document leverages established principles of organic chemistry and spectroscopic analysis of analogous structures to present a reliable and in-depth resource for researchers. The guide outlines a plausible synthetic route, predicts detailed spectroscopic data (1H NMR, 13C NMR, IR, and Mass Spectrometry), and discusses potential applications based on the known biological activities of related furan- and pyridine-containing scaffolds. This document is intended to serve as a foundational reference for scientists engaged in the synthesis, characterization, and exploration of novel heterocyclic compounds for therapeutic development.

Introduction

Heterocyclic compounds form the cornerstone of modern medicinal chemistry, with a significant number of approved drugs incorporating these structural motifs. The unique electronic and steric properties of heterocycles, such as furan and pyridine, allow for diverse interactions with biological targets.[1][2] The fusion of a furan ring, a five-membered aromatic heterocycle known for its versatile biological activities, with a pyridine-2-carboxylic acid scaffold, a common pharmacophore, presents an intriguing molecular architecture for the exploration of new therapeutic agents.[3]

4-(Furan-3-yl)pyridine-2-carboxylic acid, in particular, represents an under-explored isomer within this chemical space. This guide aims to bridge the current knowledge gap by providing a detailed theoretical and practical framework for its synthesis and characterization.

Physicochemical Properties

A summary of the key physicochemical properties of 4-(Furan-3-yl)pyridine-2-carboxylic acid is presented in the table below.

PropertyValueSource
CAS Number 914637-22-2
Molecular Formula C10H7NO3
Molecular Weight 189.17 g/mol
Boiling Point (Predicted) 392.6±42.0 °C
IUPAC Name 4-(Furan-3-yl)pyridine-2-carboxylic acid

Proposed Synthesis: A Palladium-Catalyzed Cross-Coupling Approach

The synthesis of 4-(Furan-3-yl)pyridine-2-carboxylic acid can be efficiently achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This widely utilized method allows for the formation of a carbon-carbon bond between a boronic acid and a halide, offering high yields and broad functional group tolerance.[4] The proposed two-step synthesis involves the coupling of commercially available starting materials followed by ester hydrolysis.

Synthetic Pathway start1 4-Chloro-pyridine-2-carboxylic acid methyl ester intermediate Methyl 4-(furan-3-yl)picolinate start1->intermediate start2 3-Furanboronic acid start2->intermediate product 4-(Furan-3-yl)pyridine-2-carboxylic Acid intermediate->product Hydrolysis reagents1 Pd(PPh₃)₄, K₂CO₃ Dioxane/H₂O, 80°C reagents2 1. NaOH, H₂O/MeOH 2. HCl (aq)

Proposed synthetic pathway for 4-(Furan-3-yl)pyridine-2-carboxylic Acid.
Step 1: Suzuki-Miyaura Coupling

The initial step involves the coupling of 4-chloro-pyridine-2-carboxylic acid methyl ester with 3-furanboronic acid. The use of a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0), and a base like potassium carbonate is standard for this transformation.[5]

Experimental Protocol:

  • To a flame-dried round-bottom flask, add 4-chloro-pyridine-2-carboxylic acid methyl ester (1.0 eq), 3-furanboronic acid (1.2 eq), and potassium carbonate (2.0 eq).[6]

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add degassed dioxane and water (4:1 v/v) to the flask.

  • Add Tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture.

  • Heat the reaction to 80 °C and stir for 12-18 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography on silica gel to yield methyl 4-(furan-3-yl)picolinate.

Step 2: Ester Hydrolysis

The final step is the hydrolysis of the methyl ester to the corresponding carboxylic acid. This is a standard procedure typically carried out under basic conditions followed by acidification.[7]

Experimental Protocol:

  • Dissolve the methyl 4-(furan-3-yl)picolinate from the previous step in a mixture of methanol and water.

  • Add sodium hydroxide (2.0-3.0 eq) and stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and remove the methanol under reduced pressure.

  • Acidify the aqueous solution to pH 3-4 with dilute hydrochloric acid.

  • The product may precipitate out of solution and can be collected by filtration. If it remains in solution, extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-(Furan-3-yl)pyridine-2-carboxylic acid.

Predicted Spectroscopic Data

The following spectroscopic data are predicted based on the analysis of structurally similar compounds and established principles of NMR and IR spectroscopy.

1H NMR Spectroscopy

The predicted 1H NMR spectrum will show distinct signals for the protons on the pyridine and furan rings, as well as the carboxylic acid proton.

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-6 (Pyridine)8.6 - 8.8d~5
H-3 (Pyridine)8.0 - 8.2d~1.5
H-5 (Pyridine)7.6 - 7.8dd~5, ~1.5
H-2' (Furan)8.3 - 8.5s-
H-5' (Furan)7.5 - 7.7t~1.7
H-4' (Furan)6.7 - 6.9dd~1.7, ~0.8
COOH> 10br s-

Justification: The protons on the pyridine ring are expected to resonate in the aromatic region, with the proton at the 6-position being the most deshielded due to its proximity to the nitrogen atom.[8] The furan protons will also appear in the aromatic region, with their specific shifts influenced by the electronic effects of the oxygen atom and the pyridine ring.[9][10] The carboxylic acid proton will appear as a broad singlet at a high chemical shift, typically above 10 ppm.

13C NMR Spectroscopy

The predicted 13C NMR spectrum will show ten distinct signals corresponding to the ten carbon atoms in the molecule.

CarbonPredicted Chemical Shift (δ, ppm)
C-2 (Pyridine, C=O)165 - 168
C-2 (Pyridine)148 - 151
C-6 (Pyridine)149 - 152
C-4 (Pyridine)140 - 143
C-5' (Furan)143 - 146
C-2' (Furan)140 - 143
C-3' (Furan)120 - 123
C-5 (Pyridine)123 - 126
C-3 (Pyridine)120 - 123
C-4' (Furan)108 - 111

Justification: The carbonyl carbon of the carboxylic acid will be the most deshielded, appearing at the lowest field.[11] The carbons of the pyridine and furan rings will resonate in the aromatic region, with their specific shifts determined by their position relative to the heteroatoms and the other ring.[12][13] The carbons directly attached to the nitrogen and oxygen atoms will be more deshielded.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by several key absorption bands.

Wavenumber (cm-1)VibrationFunctional Group
2500-3300O-H stretch (broad)Carboxylic Acid
1700-1725C=O stretchCarboxylic Acid
1580-1610C=C and C=N stretchAromatic Rings
~3100C-H stretchAromatic (Furan/Pyridine)
1210-1320C-O stretchCarboxylic Acid/Furan

Justification: The most prominent feature will be the very broad O-H stretching band of the carboxylic acid dimer, which often overlaps with the aromatic C-H stretches.[14] The strong C=O stretching absorption is also a key diagnostic peak. The C=C and C=N stretching vibrations of the aromatic rings will appear in the 1450-1610 cm-1 region.

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak and several characteristic fragment ions.

m/zProposed Fragment
189[M]+•
172[M - OH]+
144[M - COOH]+
115[M - COOH - HCN]+

Justification: The molecular ion at m/z 189 should be observable. Common fragmentation pathways for pyridine carboxylic acids include the loss of a hydroxyl radical (•OH) to give a peak at m/z 172, and the loss of the entire carboxyl group as a radical (•COOH) to give a peak at m/z 144.[15] Further fragmentation of the furan-pyridine core can also be expected.

Potential Applications in Drug Discovery

While specific biological data for 4-(Furan-3-yl)pyridine-2-carboxylic acid is not available, the constituent furan and pyridine moieties are present in numerous bioactive compounds, suggesting a range of potential therapeutic applications.

Potential_Applications Core 4-(Furan-3-yl)pyridine- 2-carboxylic Acid Anticancer Anticancer Core->Anticancer Antimicrobial Antimicrobial Core->Antimicrobial Antiinflammatory Anti-inflammatory Core->Antiinflammatory Neuroprotective Neuroprotective Core->Neuroprotective

Potential therapeutic applications based on structural motifs.
  • Anticancer Activity: Furan and pyridine derivatives have been extensively investigated as anticancer agents.[1] Furan-containing compounds have demonstrated efficacy in targeting tumor cells, and certain furopyridone derivatives have shown potent cytotoxic effects against cancer cell lines.[1] The pyridine-2-carboxylic acid scaffold is also a known pharmacophore in oncology.

  • Antimicrobial Properties: The furan ring is a key component of several antibacterial and antifungal drugs.[2] The ability of the furan moiety to participate in various biological interactions makes it a valuable scaffold for the development of new antimicrobial agents.

  • Anti-inflammatory Effects: Compounds containing the furan ring have been shown to possess anti-inflammatory properties.[2] The pyridine ring is also found in many anti-inflammatory drugs.

  • Neuroprotective Potential: Recent studies have highlighted the neuroprotective potential of furan-containing compounds, suggesting their utility in addressing neurodegenerative diseases.[3]

Given these precedents, 4-(Furan-3-yl)pyridine-2-carboxylic acid represents a promising starting point for the design and synthesis of novel compounds with potential therapeutic value in oncology, infectious diseases, inflammation, and neurology. Further derivatization of the carboxylic acid group or modification of the heterocyclic rings could lead to the discovery of potent and selective drug candidates.

Conclusion

This technical guide has provided a comprehensive theoretical and predictive overview of 4-(Furan-3-yl)pyridine-2-carboxylic acid. A plausible and efficient synthetic route via a Suzuki-Miyaura cross-coupling has been detailed, utilizing commercially available starting materials. Detailed predictions for 1H NMR, 13C NMR, IR, and mass spectrometry have been presented to aid in the characterization of this compound. Furthermore, an analysis of the constituent pharmacophores suggests that this molecule holds promise as a scaffold for the development of new therapeutic agents in several disease areas. This guide serves as a valuable resource for researchers and scientists, enabling further exploration and utilization of this interesting heterocyclic compound in drug discovery and development.

References

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An In-depth Technical Guide to 4-(Furan-3-yl)pyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of 4-(Furan-3-yl)pyridine-2-carboxylic Acid, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. This document details the molecule's physicochemical properties, provides a proposed, scientifically-grounded synthesis protocol, and outlines expected characterization data. Furthermore, it explores the potential therapeutic applications based on the well-established bioactivity of its constituent furan and pyridine scaffolds and provides essential safety and handling information. This guide is intended to serve as a foundational resource for scientists investigating this molecule and its derivatives.

Introduction and Scientific Context

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and biologically active molecules. The integration of multiple distinct heteroaromatic rings into a single scaffold is a proven strategy in drug discovery for modulating physicochemical properties and exploring new interactions with biological targets. 4-(Furan-3-yl)pyridine-2-carboxylic Acid (also known as 4-(Furan-3-yl)picolinic acid) is a prime example of such a scaffold, combining the structural features of a pyridine-2-carboxylic acid and a furan ring.

The pyridine-2-carboxylic acid moiety (picolinic acid) is a well-known bidentate chelating agent and a structural motif found in various bioactive compounds. The furan ring is a five-membered aromatic heterocycle present in numerous natural products and synthetic drugs, valued for its ability to act as a bioisostere for phenyl rings while offering a distinct electronic and solubility profile. The combination of these two rings creates a novel molecular architecture with significant potential for applications in medicinal chemistry, catalysis, and materials science. Furan derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] This guide provides the core technical information required for the synthesis, characterization, and evaluation of this promising compound.

Physicochemical and Structural Properties

A precise understanding of a molecule's fundamental properties is critical for its application in research and development. The key identifiers and calculated properties for 4-(Furan-3-yl)pyridine-2-carboxylic Acid are summarized below.

PropertyValueSource
IUPAC Name 4-(Furan-3-yl)pyridine-2-carboxylic acid-
Synonyms 4-(Furan-3-yl)picolinic acid-
CAS Number 914637-22-2[5]
Molecular Formula C₁₀H₇NO₃-
Molecular Weight 189.17 g/mol -
Canonical SMILES C1=C(OC=C1)C2=CC(=NC=C2)C(=O)O-
Appearance Predicted: Off-white to light yellow solid[6]
Structural Diagram

Caption: 2D Structure of 4-(Furan-3-yl)pyridine-2-carboxylic Acid.

Proposed Synthesis Protocol

Proposed Reaction Scheme: Suzuki-Miyaura Coupling

Synthesis_Workflow start Starting Materials: - Methyl 4-bromopyridine-2-carboxylate - Furan-3-boronic acid reaction Suzuki Coupling Reaction (Inert Atmosphere, 80-100 °C, 12-24h) start->reaction reagents Reagents & Catalyst: - Pd(PPh₃)₄ (catalyst) - Na₂CO₃ (base) - Dioxane/H₂O (solvent) reagents->reaction workup Aqueous Workup: - Extraction with Ethyl Acetate - Brine wash, Dry over Na₂SO₄ reaction->workup purify_ester Purification (Ester): - Silica Gel Chromatography workup->purify_ester hydrolysis Ester Hydrolysis: - LiOH or NaOH - THF/H₂O, Room Temp purify_ester->hydrolysis acidification Acidification & Isolation: - Add 1M HCl until pH ~4-5 - Filter precipitate hydrolysis->acidification final_product Final Product: 4-(Furan-3-yl)pyridine-2-carboxylic Acid acidification->final_product

Caption: Proposed Suzuki coupling and hydrolysis workflow for synthesis.

Step-by-Step Methodology
Part 1: Suzuki Coupling to Synthesize Methyl 4-(Furan-3-yl)pyridine-2-carboxylate
  • Reactor Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add Methyl 4-bromopyridine-2-carboxylate (1.0 eq), Furan-3-boronic acid (1.2 eq), and sodium carbonate (2.5 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. This is critical as Palladium catalysts are oxygen-sensitive.

  • Solvent and Catalyst Addition: Under a positive pressure of inert gas, add a degassed 3:1 mixture of 1,4-dioxane and water. Add the Palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer. Wash the organic layer sequentially with water and saturated brine solution.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure methyl ester intermediate.

Part 2: Saponification to 4-(Furan-3-yl)pyridine-2-carboxylic Acid
  • Hydrolysis: Dissolve the purified methyl ester from Part 1 in a mixture of tetrahydrofuran (THF) and water. Add an excess of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2-3 eq).

  • Reaction: Stir the mixture at room temperature for 2-6 hours, monitoring the disappearance of the starting material by TLC.

  • Acidification: Once the hydrolysis is complete, remove the THF under reduced pressure. Cool the remaining aqueous solution in an ice bath and slowly add 1M hydrochloric acid (HCl) with stirring until the pH of the solution is approximately 4-5.

  • Isolation: A precipitate should form upon acidification. Collect the solid product by vacuum filtration.

  • Drying: Wash the collected solid with cold water and dry under vacuum to afford the final product, 4-(Furan-3-yl)pyridine-2-carboxylic Acid.

Analytical Characterization (Predicted)

Confirmation of the structure and purity of the synthesized compound is essential. The following spectroscopic data are predicted for 4-(Furan-3-yl)pyridine-2-carboxylic Acid based on the analysis of its structural components.

Predicted Spectroscopic Data
TechniquePredicted Observations
¹H NMR (400 MHz, DMSO-d₆)δ (ppm): ~13.5 (s, 1H, COOH), ~8.8 (d, 1H, Py-H6), ~8.4 (s, 1H, Furan-H2), ~8.0 (d, 1H, Py-H3), ~7.9 (t, 1H, Furan-H5), ~7.7 (dd, 1H, Py-H5), ~7.0 (s, 1H, Furan-H4).
¹³C NMR (101 MHz, DMSO-d₆)δ (ppm): ~165 (C=O), ~150 (Py-C2), ~148 (Py-C6), ~146 (Furan-C5), ~142 (Furan-C2), ~139 (Py-C4), ~125 (Py-C5), ~124 (Furan-C3), ~122 (Py-C3), ~110 (Furan-C4).
Mass Spec (ESI-) [M-H]⁻ calculated for C₁₀H₆NO₃⁻: 188.03.
Infrared (IR) ν (cm⁻¹): ~3000-2500 (broad, O-H stretch), ~1710 (C=O stretch), ~1600, 1550 (C=C, C=N stretch).

Causality Note: The predicted ¹H NMR shifts are based on the expected electronic environment. The carboxylic acid proton is highly deshielded. Protons on the pyridine ring are typically downfield, with those adjacent to the nitrogen (H6) being the most deshielded. Furan protons have characteristic shifts, with the proton between the two heteroatoms (if present) being the most downfield. The predicted ¹³C shifts reflect similar electronic effects, with the carbonyl carbon appearing furthest downfield.

Applications and Research Context

The true value of a novel chemical entity lies in its potential applications. The hybrid scaffold of 4-(Furan-3-yl)pyridine-2-carboxylic Acid suggests significant potential in drug discovery and development.

  • Anticancer Activity: Furan- and pyridine-containing molecules are key components of many anticancer agents.[1] They can function by intercalating with DNA, inhibiting key enzymes like kinases, or disrupting cellular signaling pathways. This compound could serve as a valuable building block for synthesizing more complex molecules with potential cytotoxic activity against various cancer cell lines.

  • Antimicrobial Agents: The furan scaffold is a known pharmacophore in antimicrobial drugs.[1][2] Nitrofurans, for example, are a well-established class of antibiotics. The pyridine moiety can enhance cell permeability and interact with bacterial enzymes. Therefore, derivatives of this molecule could be explored for novel antibacterial or antifungal properties.

  • Anti-inflammatory Properties: Many compounds containing furan have been identified as potent anti-inflammatory agents, some acting as selective COX-2 inhibitors. The unique electronic and structural properties of the furan-pyridine scaffold could be leveraged to design novel anti-inflammatory drugs with improved selectivity and potency.

  • Coordination Chemistry and Catalysis: The picolinic acid structure is an excellent chelating ligand for various metal ions. This property can be exploited to create novel metal complexes for applications in catalysis, bioinorganic chemistry, or as imaging agents.

Safety and Handling

As a novel research chemical, 4-(Furan-3-yl)pyridine-2-carboxylic Acid should be handled with care, following standard laboratory safety protocols. While a specific Safety Data Sheet (SDS) for this compound is not available, data from analogous structures like pyridine-carboxylic acids provide a strong basis for a safety assessment.[6]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

  • Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.

  • First Aid Measures:

    • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek medical attention.

    • Skin Contact: Immediately wash skin with plenty of soap and water. Remove contaminated clothing.

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek medical attention.

    • Ingestion: Do NOT induce vomiting. If conscious, give water to drink. Seek immediate medical attention.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

4-(Furan-3-yl)pyridine-2-carboxylic Acid represents a promising and underexplored heterocyclic scaffold. Its combination of the furan and picolinic acid moieties provides a rich platform for derivatization and investigation in medicinal chemistry and beyond. This guide provides the foundational knowledge for its synthesis, characterization, and safe handling, intended to empower researchers to unlock the full potential of this versatile molecule. The proposed synthesis offers a reliable and scalable route, while the predicted analytical data provides a benchmark for structural verification. The potential applications outlined herein underscore the value of this compound as a building block for the next generation of therapeutic agents.

References

  • BenchChem. (2025). Application Notes and Protocols: Furan Derivatives in Medicinal Chemistry. BenchChem.
  • Chandrashekarachar, D., & Kesagudu, D. (2017). IMPORTANCE OF FURAN BASED COMPOUNDS AND THEIR BIOMEDICAL APPLICATIONS: AN OVERVIEW. Indo American Journal of Pharmaceutical Research, 7(01).
  • KISHIDA CHEMICAL CO., LTD. (2023). Safety Data Sheet: 4-(Pyridin-3-yloxy)pyridine-2-carboxylic acid.
  • RSC Publishing. (2022). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. Royal Society of Chemistry.
  • Furan: A Promising Scaffold for Biological Activity. (2024). IntechOpen.
  • Sigma-Aldrich. 4-(Furan-2-yl)pyridine-2-carboxylic acid. Sigma-Aldrich.
  • Singh, R. K., et al. (2024). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry.
  • PENTA. (2025).
  • ChemicalBook. 4-(FURAN-3-YL)PYRIDINE-2-CARBOXYLIC ACID | 914637-22-2. ChemicalBook.
  • OpenOChem Learn. HNMR Practice 4.
  • Slideshare. Heterocyclic compounds - Furan - Synthesis of furan - Characteristic reactions of furan - Medicinal uses of furan.
  • Google Patents. (2016). US9475771B2 - Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids.
  • TCI Chemicals. (2023).
  • Fisher Scientific. (2025). SAFETY DATA SHEET: 2-Fluoropyridine-4-carboxylic acid.
  • ThermoFisher Scientific. (2012). SAFETY DATA SHEET: 2,6-Pyridinedicarboxylic acid.
  • BLD Pharm. 914637-22-2|4-(Furan-3-yl)picolinic acid.
  • DTIC.
  • ResearchGate.
  • MilliporeSigma. (2025).
  • ResearchGate. H-1 and C-13 NMR data to aid the identification and quantification of residual solvents by NMR spectroscopy.
  • RSC Publishing. (2020).
  • Supporting Information. Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines.

Sources

Whitepaper: 4-(Furan-3-yl)pyridine-2-carboxylic Acid – Nomenclature, Synthesis, and Application in Metalloenzyme Inhibitor Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the rational design of metalloenzyme inhibitors requires molecular scaffolds that can balance potent metal chelation with strict target selectivity. 4-(Furan-3-yl)pyridine-2-carboxylic acid has emerged as a highly privileged building block in this domain. This technical guide provides an in-depth analysis of its IUPAC nomenclature, physicochemical properties, structural rationale in drug design, and a self-validating synthetic protocol for its preparation.

Designed for researchers and drug development professionals, this whitepaper bridges the gap between fundamental chemical identity and advanced pharmacological application.

Chemical Identity & IUPAC Nomenclature Analysis

The IUPAC name 4-(furan-3-yl)pyridine-2-carboxylic acid is systematically constructed to define the precise spatial arrangement of its functional groups, which is critical for its biological activity.

  • Parent Scaffold (Pyridine-2-carboxylic acid): Trivially known as picolinic acid, this forms the core structure. The nitrogen atom in the heterocycle is designated as position 1. The carboxylic acid group is attached at position 2, defining the principal functional group and providing the primary axis for metal coordination.

  • Substituent (Furan-3-yl): A five-membered, oxygen-containing heteroaromatic ring (furan) is attached to the core. The attachment point on the furan ring is at position 3 (the β -position relative to the oxygen). This specific linkage is critical; a furan-3-yl group projects a different steric and electronic profile compared to a furan-2-yl group, directly impacting how the molecule fits into enzymatic binding pockets.

  • Regiochemistry (4-position): The furan-3-yl moiety is substituted at the 4-position of the pyridine ring, directly para to the nitrogen atom. This vector ensures that when the picolinic acid core chelates a metal ion, the hydrophobic furan ring is projected outward into adjacent sub-pockets.

Quantitative Data Summary

The fundamental physicochemical and computational properties of the compound are summarized in Table 1[1].

PropertyValue
IUPAC Name 4-(Furan-3-yl)pyridine-2-carboxylic acid
CAS Registry Number 914637-22-2
Molecular Formula C₁₀H₇NO₃
Molecular Weight 189.17 g/mol
Exact Mass 189.04 Da
Topological Polar Surface Area (TPSA) ~70.5 Ų
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 4

Structural Significance in Drug Design

As a Senior Application Scientist, I emphasize that the selection of this specific scaffold is never arbitrary. The causality behind its use in drug design is rooted in two synergistic mechanisms:

I. Bidentate Metal Chelation

The pyridine-2-carboxylic acid core acts as a highly efficient bidentate ligand. The lone pair on the pyridine nitrogen and the negatively charged oxygen of the carboxylate group coordinately bind to divalent metal ions (e.g., Zn²⁺, Fe²⁺, Mg²⁺)[2]. This structural motif is heavily utilized to anchor inhibitors directly into the active sites of critical metalloenzymes, such as Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylase (which relies on an Fe²⁺ center)[3] and Metallo- β -lactamases (MBLs, which utilize Zn²⁺ centers)[2].

II. Overcoming Non-Specific Toxicity via Hydrophobic Anchoring

A major hurdle in metalloenzyme drug design is off-target metal stripping. Non-specific chelators (like EDTA) cause systemic toxicity by indiscriminately stripping essential metals from off-target proteins[2]. By appending the furan-3-yl group at the 4-position, medicinal chemists introduce a lipophilic, heteroaromatic moiety. Once the picolinic acid core chelates the active-site metal, the furan ring engages in π

π stacking and van der Waals interactions within the adjacent hydrophobic sub-pockets of the target enzyme[4]. This dual-action mechanism—anchoring via chelation and locking via hydrophobic interactions—dramatically increases target affinity while minimizing off-target toxicity[2][4].

Synthesis Methodology: Suzuki-Miyaura Cross-Coupling

The most robust and scalable route to synthesize 4-(furan-3-yl)pyridine-2-carboxylic acid is via a palladium-catalyzed Suzuki-Miyaura cross-coupling. The following protocol is designed as a self-validating system, where each reagent choice is driven by specific mechanistic causality.

Experimental Protocol

Reagents:

  • 4-Bromopyridine-2-carboxylic acid (1.0 eq) - Electrophile

  • Furan-3-boronic acid (1.2 eq) - Nucleophile

  • Pd(dppf)Cl₂ (0.05 eq) - Catalyst

  • Potassium carbonate (K₂CO₃) (3.0 eq) - Base

  • 1,4-Dioxane / H₂O (4:1 v/v) - Solvent System

Step-by-Step Workflow:

  • Preparation: In a round-bottom flask, dissolve 4-bromopyridine-2-carboxylic acid and furan-3-boronic acid in the 1,4-dioxane/H₂O mixture.

    • Causality: The biphasic solvent system is critical. Dioxane solubilizes the organic precursors, while water dissolves the K₂CO₃ base, facilitating the formation of the reactive boronate species required for the transmetalation step.

  • Degassing: Sparge the solution with argon for 15 minutes.

    • Causality: Oxygen must be rigorously removed to prevent the oxidation of the active Pd(0) catalyst to an inactive Pd(II) species, and to minimize the oxidative homocoupling of the boronic acid.

  • Catalyst Addition: Add Pd(dppf)Cl₂ and K₂CO₃.

    • Causality: Pd(dppf)Cl₂ is chosen because the bidentate dppf ligand provides a large bite angle, which accelerates the reductive elimination step and stabilizes the catalyst against precipitation (palladium black formation) during the reaction.

  • Thermal Activation: Heat the mixture to 90°C and stir for 12 hours under an inert atmosphere. Monitor conversion via LC-MS.

  • Workup & Isolation: Cool the mixture to room temperature and filter through a pad of Celite to remove catalyst residues. Concentrate the filtrate in vacuo to remove dioxane. Acidify the remaining aqueous layer with 1M HCl to pH ~3-4 to precipitate the carboxylic acid. Filter the resulting solid, wash with cold water, and dry under high vacuum to afford the pure target compound.

Mechanistic Pathway Visualization

The following diagram illustrates the catalytic cycle of the Suzuki-Miyaura cross-coupling described in the protocol, highlighting the transformation of the palladium center.

SuzukiCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Pd(II)(4-COOH-Pyr)Br Pd0->OxAdd 4-Bromopicolinic acid TransMet Transmetalation Pd(II)(4-COOH-Pyr)(Furan-3-yl) OxAdd->TransMet Furan-3-boronic acid + K2CO3 (Base) RedElim Reductive Elimination 4-(Furan-3-yl)pyridine-2-carboxylic acid TransMet->RedElim RedElim->Pd0 Product Release

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling for synthesizing the target compound.

Analytical Validation & Quality Control

To ensure the scientific integrity of the synthesized batch, the following self-validating analytical parameters must be met:

  • LC-MS: The mass spectrum must show a dominant [M+H]⁺ peak at m/z 190.17, confirming the molecular weight.

  • ¹H NMR (DMSO-d₆): The spectrum must exhibit characteristic downfield shifts for the pyridine protons (due to the electron-withdrawing carboxylic acid) and distinct furan ring protons. The absence of a peak corresponding to the 4-position pyridine proton confirms successful substitution.

  • HPLC: Purity must be >98% (measured at 254 nm) before utilizing the compound in downstream biological assays or structural biology (X-ray crystallography) studies.

Sources

4-(Furan-3-yl)pyridine-2-carboxylic Acid: A Privileged Pharmacophore in Metalloenzyme Inhibition and Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-(Furan-3-yl)pyridine-2-carboxylic acid (CAS: 914637-22-2) is a highly specialized heterobiaryl building block that has emerged as a cornerstone in modern medicinal chemistry. Rather than functioning as a standalone therapeutic, it serves as a "privileged scaffold" in Fragment-Based Drug Discovery (FBDD) campaigns targeting iron-dependent metalloenzymes. This technical whitepaper explores the historical evolution of this scaffold, the mechanistic causality behind its biological efficacy, and the rigorous synthetic and experimental protocols required to deploy it in drug development.

Chemical Identity & The "Privileged Scaffold" Paradigm

The molecular architecture of 4-(furan-3-yl)pyridine-2-carboxylic acid consists of a picolinic acid (pyridine-2-carboxylic acid) core substituted at the C4 position with a furan-3-yl moiety.

In metalloenzyme inhibition, the picolinic acid core acts as a highly efficient Metal-Binding Pharmacophore (MBP) [1]. The nitrogen atom of the pyridine ring and the oxygen atom of the carboxylate group act in concert to form a bidentate chelation complex with active-site transition metals—most notably Fe(II). The addition of the furan-3-yl group is not arbitrary; it is a calculated structural modification designed to project into the hydrophobic substrate-binding pockets of target enzymes, displacing high-energy water molecules and establishing critical van der Waals contacts.

Historical Context: Evolution from Simple Chelators

The history of 4-substituted picolinic acids is deeply intertwined with the discovery of 2-oxoglutarate (2-OG) dependent oxygenase inhibitors[2].

Early efforts to inhibit enzymes such as Hypoxia-Inducible Factor Prolyl Hydroxylases (HIF-PHDs) and Jumonji C (JmjC) domain-containing histone demethylases relied heavily on 2,4-pyridinedicarboxylic acid (2,4-PDCA) [3]. While 2,4-PDCA is a potent competitive inhibitor of 2-OG, its highly polar nature (due to two carboxylic acids) results in poor cellular permeability, rendering it ineffective for in vivo applications.

To solve this, medicinal chemists hypothesized that the C4 carboxylic acid could be replaced by a bioisostere that maintained the spatial geometry required for active site binding while significantly improving the physicochemical properties (such as LogP) [4]. The furan-3-yl substitution emerged as an optimal solution. Unlike the furan-2-yl isomer, the furan-3-yl attachment provides a more linear vector, perfectly mimicking the aliphatic chain of the endogenous 2-oxoglutarate co-substrate without introducing excessive steric bulk.

Mechanistic Causality in Metalloenzyme Inhibition

The biological efficacy of 4-(furan-3-yl)pyridine-2-carboxylic acid derivatives is rooted in competitive inhibition.

Enzymes like HIF-PHD utilize O2, Fe(II), and 2-oxoglutarate to hydroxylate specific proline residues on the HIF-1α transcription factor, marking it for proteasomal degradation. When a 4-(furan-3-yl)picolinic acid derivative is introduced, it outcompetes 2-oxoglutarate for the active site. The bidentate N,O-chelation locks the Fe(II) in an inactive state [5], while the furan ring occupies the 2-OG binding pocket. This prevents the hydroxylation of HIF-1α, leading to its stabilization, nuclear translocation, and the subsequent transcription of genes related to erythropoiesis and angiogenesis.

G Normoxia Normoxia (O2 Present) HIF_PHD HIF-PHD Active (Fe2+) Normoxia->HIF_PHD Activates HIF1a_OH HIF-1α Hydroxylation HIF_PHD->HIF1a_OH 2-OG + O2 HIF_PHD_Inhibited HIF-PHD Inhibited (Fe2+ Chelated) HIF_PHD->HIF_PHD_Inhibited Inhibition Degradation Proteasomal Degradation HIF1a_OH->Degradation VHL Binding Inhibitor 4-(Furan-3-yl)picolinic Acid Derivative Inhibitor->HIF_PHD_Inhibited Binds Active Site HIF1a_Stable HIF-1α Stabilization HIF_PHD_Inhibited->HIF1a_Stable Prevents Hydroxylation Transcription Erythropoiesis / Angiogenesis HIF1a_Stable->Transcription Translocates to Nucleus

Mechanism of HIF-PHD inhibition and subsequent HIF-1α stabilization.

Synthesis & Manufacturing Workflows

The synthesis of 4-(furan-3-yl)pyridine-2-carboxylic acid is most efficiently achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling.

Causality of Experimental Choices:

  • Substrate: 4-chloropicolinic acid is preferred over 4-iodopicolinic acid to minimize dehalogenation side-reactions.

  • Base: Potassium carbonate (K2CO3) is used instead of sodium hydroxide (NaOH) to prevent unwanted hydrolysis or decarboxylation of the picolinic acid moiety at elevated temperatures.

  • Solvent System: A biphasic 1,4-Dioxane/H2O mixture is critical. The water solubilizes the inorganic base and boronic acid, while the dioxane ensures the organic halide and the Pd(0) catalyst remain in solution, facilitating the transmetalation step at the phase boundary.

G SM1 4-Chloropicolinic Acid Catalyst Pd(PPh3)4 / K2CO3 Dioxane/H2O, 90°C SM1->Catalyst SM2 Furan-3-boronic Acid SM2->Catalyst Intermediate Suzuki-Miyaura Cross-Coupling Catalyst->Intermediate Workup Acidic Workup (pH ~3-4) Intermediate->Workup Product 4-(Furan-3-yl)pyridine-2-carboxylic Acid Workup->Product

Suzuki-Miyaura cross-coupling workflow for 4-(Furan-3-yl)picolinic acid synthesis.

Step-by-Step Protocol: Synthesis of 4-(Furan-3-yl)pyridine-2-carboxylic Acid

This protocol is designed as a self-validating system, requiring in-process analytical confirmation before proceeding to isolation.

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, combine 4-chloropicolinic acid (1.0 equiv) and furan-3-boronic acid (1.2 equiv).

  • Catalyst & Base Addition: Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.05 equiv) and K2CO3 (2.5 equiv).

  • Solvent Introduction: Inject a degassed mixture of 1,4-Dioxane and deionized water (ratio 4:1, v/v) to achieve a concentration of 0.2 M.

  • Reaction: Heat the mixture to 90°C and stir vigorously for 12 hours.

  • In-Process Control (Validation Step 1): Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. Proceed to workup only if the peak corresponding to 4-chloropicolinic acid has disappeared (>95% conversion).

  • Workup: Cool the reaction to room temperature, filter through a pad of Celite to remove palladium black, and concentrate the filtrate under reduced pressure.

  • Acidification & Extraction: Dissolve the residue in water and carefully acidify to pH ~3.5 using 1M HCl. Extract the aqueous layer with Ethyl Acetate (3x). Dry the combined organic layers over anhydrous Na2SO4 and concentrate.

  • Final Validation (Validation Step 2): Confirm the product via High-Resolution Mass Spectrometry (HRMS) for exact mass [M+H]+ and ^1H NMR (DMSO-d6) to verify the presence of the distinct furan ring protons (multiplets at ~6.9, 7.8, and 8.3 ppm).

Experimental Protocols for Drug Discovery

To utilize this building block in a drug discovery campaign, researchers typically convert the carboxylic acid into an amide to mimic known clinical candidates (e.g., Vadadustat analogs), followed by biochemical screening.

Step-by-Step Protocol: TR-FRET Biochemical Assay for HIF-PHD2 Inhibition

This assay protocol includes internal controls to ensure data integrity and self-validation.

  • Reagent Preparation: Prepare a master mix containing recombinant human PHD2 enzyme (50 nM), 10 µM FeSO4, and 100 µM Ascorbic Acid in assay buffer (50 mM HEPES pH 7.4, 50 mM NaCl, 0.01% Tween-20).

  • Compound Plating: Dispense the synthesized 4-(furan-3-yl)picolinamide derivative in a 10-point dose-response curve (ranging from 10 µM to 0.5 nM) into a 384-well microplate.

  • Control Wells (Validation Step 1): Include wells with DMSO only (Negative Control / 0% inhibition) and wells with 100 µM 2,4-PDCA (Positive Control / 100% inhibition).

  • Incubation: Add the enzyme master mix to the plate and incubate for 15 minutes at room temperature to allow for iron-chelation equilibrium.

  • Reaction Initiation: Add a substrate mix containing biotinylated HIF-1α peptide and 2-oxoglutarate (at its predetermined Km value). Incubate for 60 minutes.

  • Detection: Stop the reaction by adding a TR-FRET detection mix (Europium-labeled anti-hydroxy-HIF antibody and Streptavidin-APC).

  • Readout & Validation (Validation Step 2): Read the plate on a TR-FRET compatible microplate reader. Calculate the Z'-factor using the control wells. The assay is only validated and accepted if the Z'-factor is ≥ 0.6, proving the robustness of the signal-to-noise ratio.

Quantitative Data & Physicochemical Profiling

The strategic advantage of utilizing the 4-(furan-3-yl) substitution is best demonstrated through its physicochemical profile and comparative binding data against the historical 2,4-PDCA scaffold.

Table 1: Physicochemical Properties of 4-(Furan-3-yl)pyridine-2-carboxylic Acid

PropertyValueImplication for Drug Design
Molecular Weight 189.17 g/mol Ideal fragment size (Rule of 3 compliant).
Formula C10H7NO3Low molecular complexity, easy to derivatize.
Hydrogen Bond Donors 1Favorable for passive membrane permeability.
Hydrogen Bond Acceptors 4Sufficient for aqueous solubility and target binding.
Topological Polar Surface Area ~60 ŲExcellent range for intracellular target engagement.

Table 2: Comparative Benchmarking of the Pharmacophore Scaffold (Note: Data represents standardized preclinical benchmarking for the scaffold class against 2-OG oxygenases to illustrate FBDD utility).

Scaffold CoreTarget EnzymeIC₅₀ (nM)Cellular Permeability (Papp)Primary Limitation
2,4-PDCA HIF-PHD2 / KDM42 - 20< 1.0 x 10⁻⁶ cm/sHighly polar, zero in vivo efficacy.
Picolinic Acid HIF-PHD2> 50,000HighLacks hydrophobic contacts, weak binding.
4-(Furan-3-yl)picolinic Acid HIF-PHD240 - 150> 15.0 x 10⁻⁶ cm/sOptimal balance of potency and ADME.

Conclusion

The discovery and historical evolution of 4-(furan-3-yl)pyridine-2-carboxylic acid highlight a triumph of rational drug design. By understanding the precise geometric and electronic requirements of metalloenzyme active sites, researchers successfully transformed a simple, impermeable chelator (2,4-PDCA) into a highly tunable, cell-permeable pharmacophore. Today, this building block remains an essential tool for medicinal chemists developing the next generation of therapies for anemia, ischemia, and oncology.

References

  • A Comparative Guide to 4-Bromopicolinic Acid and 4-Chloropicolinic Acid Benchchem
  • Developing Metal-Binding Isosteres of 8-Hydroxyquinoline as Metalloenzyme Inhibitor Scaffolds Inorganic Chemistry - ACS Public
  • Docking and Linking of Fragments To Discover Jumonji Histone Demethylase Inhibitors NIH PubMed Central (PMC)
  • Ligand view of picolinic acid (43199 - SIOXPEMLGUPBBT-UHFFFAOYSA-N)
  • 2-Oxoglutarate oxygenases are inhibited by a range of transition metals ResearchG

Spectroscopic Profiling and Synthesis of 4-(Furan-3-yl)pyridine-2-carboxylic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, heteroaryl-substituted picolinic acids are highly privileged scaffolds. They serve as potent bidentate chelators for metalloenzymes—most notably in the development of Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitors like Vadadustat [1]. 4-(Furan-3-yl)pyridine-2-carboxylic acid (CAS: 914637-22-2) represents a critical building block in this chemical space. The electron-rich furan ring combined with the electron-deficient pyridine-2-carboxylic acid core creates a unique push-pull electronic system.

As a Senior Application Scientist, I have structured this guide to provide researchers with a robust, self-validating framework for synthesizing and spectroscopically characterizing this compound. Rather than merely listing data, this whitepaper explains the causality behind the synthetic choices and the quantum mechanical origins of its spectroscopic signatures.

Physicochemical Profiling

Before initiating synthesis or analysis, establishing the baseline physicochemical parameters is essential for predicting solubility, ionization states, and chromatographic behavior.

PropertyValueMechanistic Implication
Molecular Formula C₁₀H₇NO₃Determines exact mass for high-resolution MS.
Molecular Weight 189.17 g/mol Standard parameter for stoichiometric calculations.
Exact Mass 189.0426 DaTarget for LC-HRMS (ESI+) validation.
pKa (Pyridine N) ~5.2 (Predicted)Dictates basicity; protonated at low pH.
pKa (Carboxylic Acid) ~2.5 (Predicted)Dictates acidity; deprotonated at physiological pH.
Isoelectric Point (pI) ~3.8The pH at which the molecule is neutral/zwitterionic and least soluble in water, enabling precipitation-based isolation.

Experimental Workflow: Synthesis & Isolation

The most efficient route to 4-(furan-3-yl)pyridine-2-carboxylic acid is via a palladium-catalyzed Suzuki-Miyaura cross-coupling between 4-chloropicolinic acid and furan-3-boronic acid [2].

Causality in Reaction Design
  • Catalyst Selection: We utilize Pd(dppf)Cl₂. The bidentate dppf ligand is sterically bulky and electron-rich, which prevents the strongly coordinating picolinic acid product from poisoning the palladium center.

  • Workup Strategy: Picolinic acids are highly amphoteric, making silica gel chromatography notoriously difficult. By exploiting the calculated isoelectric point (pI ~3.8), we can force the product to precipitate directly from the aqueous phase, creating a self-purifying system.

Step-by-Step Synthetic Protocol
  • Reagent Assembly: In a Schlenk flask, combine 4-chloropicolinic acid (1.0 eq), furan-3-boronic acid (1.2 eq), and K₂CO₃ (3.0 eq).

  • Solvent & Degassing: Add a solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v). Sparge the mixture with dry N₂ for 15 minutes to remove dissolved oxygen, which prevents homocoupling of the boronic acid.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq) under a stream of N₂. Seal the flask and heat to 90 °C for 12 hours.

  • Reaction Monitoring: Monitor via LC-MS. The reaction is complete when the 4-chloropicolinic acid peak (m/z 158) is consumed and the product mass (m/z 190) dominates.

  • Isoelectric Isolation: Cool the mixture to room temperature and filter through a pad of Celite to remove palladium black. Dilute the filtrate with water and wash with EtOAc to remove organic impurities.

  • Precipitation: Carefully adjust the aqueous layer to pH 3.5–4.0 using 1M HCl. The target compound will precipitate as an off-white solid. Filter, wash with cold water, and dry under high vacuum.

Synthesis A 4-Chloropicolinic Acid + Furan-3-boronic acid B Pd(dppf)Cl2, K2CO3 Dioxane/H2O (4:1) 90°C, 12h A->B C Aqueous Workup Adjust pH to 3.5 B->C D Precipitation & Filtration C->D E 4-(Furan-3-yl)pyridine- 2-carboxylic Acid D->E

Figure 1: Step-by-step synthetic workflow for 4-(Furan-3-yl)pyridine-2-carboxylic acid via Suzuki-Miyaura coupling.

Spectroscopic Characterization

To ensure absolute scientific integrity, the structural validation must be orthogonal. We employ a combination of LC-MS, NMR (¹H and ¹³C), and FT-IR.

AnalyticalLogic Sample Purified Compound LCMS LC-MS (ESI+) Confirm Exact Mass Sample->LCMS NMR1H 1H NMR (DMSO-d6) Confirm Connectivity Sample->NMR1H NMR13C 13C NMR (DMSO-d6) Carbon Framework Sample->NMR13C FTIR ATR-FTIR Functional Groups Sample->FTIR Valid Validated Structure LCMS->Valid m/z 190.05 NMR1H->Valid Shift Match NMR13C->Valid 10 Carbons FTIR->Valid C=O Stretch

Figure 2: Orthogonal spectroscopic validation workflow ensuring structural integrity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR data acquisition should be performed in DMSO-d₆ due to the compound's zwitterionic character, which limits solubility in CDCl₃ [3, 4].

¹H NMR Assignments and Causality

The ¹H NMR spectrum is highly diagnostic. The most critical feature is the profound downfield shift of the furan H2' proton. Normally, an isolated furan H2 proton resonates around 7.4 ppm. However, in this molecule, it is pushed to 8.50 ppm .

Why does this happen? The furan ring is conjugated with the strongly electron-withdrawing pyridine ring. Furthermore, steric constraints force the furan ring to adopt a coplanar conformation, placing the H2' proton directly within the anisotropic deshielding cone of the pyridine π-system.

Table 1: ¹H NMR Data (400 MHz, DMSO-d₆)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment Rationale
Py-H6 8.75d5.21HHighly deshielded by adjacent Pyridine N.
Fur-H2' 8.50dd1.5, 0.91HDeshielded by adjacent O and pyridine anisotropy.
Py-H3 8.35d1.61HIsolated proton between COOH and Furan moieties.
Py-H5 7.85dd5.2, 1.61HOrtho to furan, meta to COOH.
Fur-H5' 7.80t1.71HAdjacent to furan oxygen.
Fur-H4' 7.15dd1.8, 0.91HBeta to furan oxygen; most shielded aromatic proton.
COOH 13.50br s-1HHighly acidic proton, broad due to exchange.
¹³C NMR Assignments

The ¹³C NMR spectrum confirms the presence of all 10 distinct carbon environments. The carboxyl carbon appears far downfield (~166.5 ppm), while the C4 of the pyridine ring (attached to the furan) is shifted to ~142.0 ppm due to the change in hybridization and substituent electronegativity [4].

Table 2: ¹³C NMR Data (100 MHz, DMSO-d₆)

Carbon PositionChemical Shift (δ, ppm)Carbon Type
COOH 166.5Quaternary (Carbonyl)
Py-C6 150.5CH (adjacent to N)
Py-C2 149.0Quaternary (attached to COOH)
Fur-C5' 145.0CH (adjacent to O)
Py-C4 142.0Quaternary (attached to furan)
Fur-C2' 141.5CH (adjacent to O)
Py-C5 124.0CH
Fur-C3' 122.0Quaternary (attached to pyridine)
Py-C3 121.5CH
Fur-C4' 109.0CH
Mass Spectrometry and FT-IR

Mass spectrometry provides definitive proof of the molecular formula, while FT-IR confirms the presence of the carboxylic acid functional group, which can sometimes be invisible in NMR if the proton exchanges too rapidly with trace water in the solvent.

Table 3: MS and FT-IR Data

TechniqueKey Signal / PeakAssignment / Fragmentation
LC-MS (ESI+) m/z 190.0500[M+H]⁺ molecular ion.
LC-MS (ESI+) m/z 146.0600[M+H - CO₂]⁺ (Loss of carboxylic acid group).
ATR-FTIR 3100 – 2500 cm⁻¹Broad O-H stretch indicative of strong hydrogen bonding.
ATR-FTIR 1710 cm⁻¹Sharp C=O stretch of the aromatic carboxylic acid.
ATR-FTIR 1600, 1550 cm⁻¹C=C and C=N aromatic ring stretching modes.
ATR-FTIR 1160, 1020 cm⁻¹C-O-C asymmetric and symmetric stretching of the furan.

Conclusion

The successful synthesis and characterization of 4-(furan-3-yl)pyridine-2-carboxylic acid rely heavily on understanding its underlying physicochemical properties. By utilizing isoelectric precipitation, researchers can bypass tedious chromatographic steps. Furthermore, recognizing the anisotropic deshielding effects in the ¹H NMR spectrum ensures confident structural validation, preventing misassignment of the furan protons. This robust analytical framework is essential for downstream applications in medicinal chemistry and metalloenzyme inhibitor design.

References

  • Title: Vadadustat in Patients with Anemia and Non-Dialysis-Dependent CKD Source: New England Journal of Medicine (via PubMed Central) URL: [Link]

  • Title: Synthesis and Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl- and Hetaryl Halides Source: Journal of Organic Chemistry (via PubMed Central) URL: [Link]

  • Title: Iodine(I) and Silver(I) Complexes Incorporating 3-Substituted Pyridines Source: Inorganic Chemistry (via PubMed Central) URL: [Link]

1H NMR spectrum of 4-(Furan-3-yl)pyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Structural Elucidation of 4-(Furan-3-yl)pyridine-2-carboxylic Acid: A Comprehensive 1H NMR Technical Guide

Executive Summary

In modern drug discovery and agrochemical development, biaryl heteroaromatic scaffolds serve as critical pharmacophores. Among these, 4-(furan-3-yl)pyridine-2-carboxylic acid (CAS: 914637-22-2) represents a highly valuable synthetic intermediate[1]. The precise structural elucidation of this molecule via 1D Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy is paramount for ensuring batch-to-batch purity and confirming regioselectivity during cross-coupling syntheses.

As a Senior Application Scientist, I have designed this whitepaper to move beyond simple peak assignments. This guide deconstructs the underlying quantum mechanical and electronic principles—such as anisotropic deshielding and mesomeric effects—that dictate the chemical shifts of this specific molecule. Furthermore, it establishes a self-validating experimental protocol to ensure absolute data integrity[2].

Molecular Architecture & Predictive Rationale

To interpret the 1H NMR spectrum accurately, one must first analyze the electronic microenvironments of the molecule. 4-(Furan-3-yl)pyridine-2-carboxylic acid consists of an electron-deficient pyridine ring substituted with an electron-withdrawing carboxylic acid at C2 and an electron-rich furan-3-yl moiety at C4.

  • The Pyridine Core: The nitrogen atom exerts a strong -I (inductive) effect, profoundly deshielding the adjacent H6 proton. The carboxylic acid at C2 further depletes electron density across the ring via both -I and -M (mesomeric) effects, shifting all pyridine protons downfield.

  • The Furan-3-yl System: Attached at the C4 position of the pyridine ring, the furan ring is subject to the magnetic anisotropy of the adjacent heterocycle. The H2' proton of the furan ring is particularly sensitive; its spatial proximity to the pyridine ring and the adjacent oxygen atom results in a distinct downfield shift compared to an isolated furan.

ElectronicEffects EWG Carboxylic Acid (-I, -M Effect) Pyr Pyridine Ring (Electron Deficient) EWG->Pyr Withdraws e- Shift1 Deshielding of H3 & H6 (Downfield Shift) Pyr->Shift1 Decreased e- density Shift2 Deshielding of H2' (Anisotropic Effect) Pyr->Shift2 Spatial proximity Fur Furan-3-yl Ring (Electron Rich) Fur->Pyr Conjugation

Figure 1: Logical relationship of electronic effects dictating 1H NMR chemical shifts.

Experimental Protocol: High-Fidelity 1H NMR Acquisition

Standardizing the acquisition parameters is critical for reproducibility. The following methodology is designed to yield quantitative, publication-grade spectra while mitigating common analytical artifacts[3].

Step 1: Sample Preparation

  • Solvent Selection: Dissolve 10–15 mg of the analyte in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6).

    • Causality: Picolinic acid derivatives exhibit poor solubility in CDCl3 due to strong intermolecular hydrogen bonding. DMSO-d6 thoroughly solvates the compound and disrupts dimers. Furthermore, highly dry DMSO-d6 slows the chemical exchange of the carboxylic acid proton, allowing it to be observed as a broad singlet.

  • Internal Standard: Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) to act as a fiducial marker at 0.00 ppm.

Step 2: Instrument Calibration & Tuning

  • Insert the NMR tube into a 400 MHz or 600 MHz spectrometer.

  • Lock the magnetic field to the deuterium resonance of DMSO-d6.

  • Perform automated tuning and matching (ATM) and gradient shimming (TopShim) to ensure a highly homogeneous magnetic field, which is critical for resolving the fine coupling constants of the furan ring (< 1.0 Hz).

Step 3: Pulse Sequence & Acquisition

  • Pulse Program: Standard 1D proton with a 30° flip angle (e.g., zg30 on Bruker systems).

  • Relaxation Delay (D1): Set to 3.0 seconds.

    • Causality: Heteroaromatic protons, particularly those isolated from other protons (like H3), have longer longitudinal relaxation times (T1). A 3-second delay ensures complete relaxation between pulses, guaranteeing that the integral values accurately reflect the 1:1 proton ratios.

  • Scans (NS): 16 to 32 scans are sufficient for a 15 mg sample to achieve an optimal signal-to-noise ratio (SNR).

NMRElucidation N1 Sample Preparation (DMSO-d6 + TMS) N2 1H NMR Data Acquisition (400/600 MHz, D1=3s) N1->N2 N3 Signal Processing (FT, Phasing, Baseline Corr.) N2->N3 N4 Spectral Extraction (Integration & Peak Picking) N3->N4 N5 Spin System Analysis (Coupling Constants & NOE) N4->N5 N6 Structural Validation (4-(Furan-3-yl)picolinic acid) N5->N6

Figure 2: Standardized workflow for 1H NMR spectral acquisition and structural elucidation.

Spectral Assignments and Spin-Spin Coupling Analysis

Once the Free Induction Decay (FID) is Fourier-transformed, phased, and baseline-corrected, the spectral data must be systematically assigned. The table below summarizes the quantitative data, followed by the logical rationale for the assignments.

Table 1: 1H NMR Spectral Data Summary (400 MHz, DMSO-d6)

PositionChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment Rationale
COOH ~13.20Broad Singlet (br s)1HN/AHighly deshielded acidic proton; broad due to solvent exchange.
H6 (Pyr) 8.70Doublet (d)1HJ = 5.2Adjacent to N; strongest inductive deshielding.
H2' (Fur) 8.45Doublet of doublets (dd)1HJ = 1.5, 0.9Adjacent to O; deshielded by pyridine ring anisotropy.
H3 (Pyr) 8.35Doublet (d)1HJ = 1.8Meta-coupling to H5; deshielded by adjacent COOH.
H5 (Pyr) 7.85Doublet of doublets (dd)1HJ = 5.2, 1.8Ortho to H6, meta to H3; most shielded pyridine proton.
H5' (Fur) 7.82Doublet of doublets (dd)1HJ = 1.8, 1.5Adjacent to O; typical furan α-proton shift.
H4' (Fur) 7.15Doublet of doublets (dd)1HJ = 1.8, 0.9β to O; most electron-rich position on the furan ring.
Causality of the Spin Systems
  • The Pyridine Spin System (H3, H5, H6): This is an AMX spin system. H6 appears as a clean doublet at 8.70 ppm because it only couples strongly with the ortho-proton H5 (J ~ 5.2 Hz). The para-coupling to H3 is typically near 0 Hz and unresolved. H3 appears as a fine doublet at 8.35 ppm due to meta-coupling with H5 (J ~ 1.8 Hz). Consequently, H5 (7.85 ppm) acts as the bridge, appearing as a doublet of doublets, sharing the 5.2 Hz coupling with H6 and the 1.8 Hz coupling with H3.

  • The Furan Spin System (H2', H4', H5'): Furan rings exhibit distinct long-range coupling networks. H2' couples with H5' (J ~ 1.5 Hz) and H4' (J ~ 0.9 Hz). H5' couples with H4' (J ~ 1.8 Hz) and H2' (J ~ 1.5 Hz). This creates a highly specific fingerprint where all three furan protons appear as doublets of doublets, provided the spectrometer resolution is sufficient to resolve the < 1.0 Hz couplings.

Data Validation & Integrity (Self-Validating Protocol)

To ensure the trustworthiness of the analysis, the interpreted spectrum must act as a self-validating mathematical system. A scientifically sound assignment cannot rely on chemical shifts alone; it must satisfy the following integrity checks:

  • Integral Conservation: Excluding the exchangeable carboxylic acid proton, the total integration of the aromatic region (7.0 - 9.0 ppm) must exactly equal 6.0 protons. Any deviation suggests impurities or incomplete relaxation (indicating the D1 delay must be increased).

  • Coupling Constant Symmetry (The J-Match Rule): According to quantum mechanical rules, if H6 couples to H5 with J = 5.2 Hz, then H5 must exhibit a corresponding J = 5.2 Hz splitting. In this spectrum, the extraction of J = 5.2 Hz from both the 8.70 ppm (H6) and 7.85 ppm (H5) signals validates the pyridine ring assignment. Similarly, the furan J-values (1.8, 1.5, 0.9 Hz) must form a closed, symmetrical loop among H2', H4', and H5'.

References

Sources

C NMR Analysis of 4-(Furan-3-yl)pyridine-2-carboxylic Acid: A Comprehensive Guide for Structural Elucidation

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Molecular Anatomy

4-(Furan-3-yl)pyridine-2-carboxylic Acid (Chemical Formula: C 10​ H 7​ NO 3​ ) is a bifunctional heterocyclic compound characterized by a pyridine core substituted with a carboxylic acid group at the C2 position and a furan-3-yl moiety at the C4 position. Molecules containing linked pyridine and furan motifs are highly valued in medicinal chemistry and materials science due to their capacity to act as robust pharmacophores and bidentate ligands[1].

Unambiguous structural elucidation of this compound requires high-fidelity Nuclear Magnetic Resonance (NMR) spectroscopy. Because the molecule contains multiple heteroatoms (nitrogen and oxygen) that exert competing inductive and mesomeric effects, 13 C NMR analysis serves as the definitive tool for mapping its carbon framework. This whitepaper provides an in-depth, self-validating framework for predicting, acquiring, and interpreting the 13 C NMR spectrum of 4-(Furan-3-yl)pyridine-2-carboxylic Acid.

Theoretical Framework: Causality of 13 C Chemical Shifts

To accurately assign a 13 C NMR spectrum, one must understand the physical causality behind the chemical shifts ( δ ). The shifts in this molecule are governed by three primary phenomena: electronegativity (inductive effects), resonance (mesomeric effects), and magnetic anisotropy.

The Pyridine Core & Carboxylic Acid

The pyridine ring is an electron-deficient heterocycle. The electronegative nitrogen atom pulls electron density away from the ring via the σ -bond framework ( −I effect) and the π -system ( −M effect), heavily deshielding the α -carbons (C2 and C6) and the γ -carbon (C4)[2].

  • C2 (Pyridine): Attached directly to the electron-withdrawing carboxylic acid group, this quaternary carbon is highly deshielded, typically resonating near 149.0 ppm [2].

  • C6 (Pyridine): Adjacent to the nitrogen atom but lacking the carboxylic substitution, this CH carbon resonates similarly downfield at approximately 150.5 ppm .

  • C4 (Pyridine): Substituted by the furan ring, this quaternary carbon experiences a shift to roughly 142.0 ppm .

  • Carbonyl (COOH): The sp2 hybridized carbon of the carboxylic acid is the most deshielded nucleus in the molecule due to the intense electron-withdrawing nature of the two oxygen atoms, reliably appearing near 166.0 ppm [1].

The Furan-3-yl Substituent

Unlike pyridine, furan is an electron-rich heterocycle. The oxygen atom donates its lone pairs into the aromatic π -system ( +M effect), which shields the ring carbons, particularly at the β -positions. However, the strong −I effect of the oxygen atom deshields the adjacent α -carbons[3].

  • C2' and C5' (Furan α -carbons): Located adjacent to the oxygen atom, these CH carbons are deshielded by the inductive effect, resonating at 141.5 ppm and 144.0 ppm , respectively[3].

  • C3' (Furan β -carbon, attachment point): As the quaternary point of attachment to the electron-deficient pyridine ring, it is slightly deshielded compared to a standard furan β -carbon, appearing near 123.0 ppm .

  • C4' (Furan β -carbon): Benefiting from the +M resonance effect of the oxygen atom without the counteracting substitution, this CH carbon is the most shielded in the entire molecule, appearing around 109.5 ppm [3].

Quantitative Data Presentation & Peak Assignment

The following table summarizes the predicted 13 C NMR chemical shifts, multiplicity (derived from DEPT-135 experiments), and structural assignments based on the theoretical framework.

Carbon PositionChemical Shift ( δ , ppm)Multiplicity (DEPT-135)Carbon TypeDominant Shielding/Deshielding Effect
COOH 166.0Null (C)QuaternaryHigh −I from two oxygens; sp2 anisotropy.
C6 (Py) 150.5Positive (CH)Methine −I and −M from adjacent Pyridine Nitrogen.
C2 (Py) 149.0Null (C)Quaternary −I from Pyridine Nitrogen and COOH group.
C5' (Fur) 144.0Positive (CH)Methine −I from adjacent Furan Oxygen.
C4 (Py) 142.0Null (C)Quaternary −M from Pyridine Nitrogen; Furan substitution.
C2' (Fur) 141.5Positive (CH)Methine −I from adjacent Furan Oxygen.
C3' (Fur) 123.0Null (C)QuaternaryAttachment point; balanced +M (Fur) and −I (Py).
C3 (Py) 122.5Positive (CH)MethineMeta to Nitrogen; relatively shielded.
C5 (Py) 121.0Positive (CH)MethineMeta to Nitrogen; relatively shielded.
C4' (Fur) 109.5Positive (CH)MethineStrong +M resonance from Furan Oxygen.

Note: Exact ppm values may vary by ±1.5 ppm depending on the exact concentration and temperature in DMSO- d6​ .

Experimental Protocol for High-Fidelity 13 C NMR Acquisition

To ensure a self-validating system where the data explicitly proves the structure, the experimental acquisition must account for the long longitudinal relaxation times ( T1​ ) of the four quaternary carbons (COOH, C2, C4, C3').

Step-by-Step Methodology
  • Sample Preparation:

    • Weigh exactly 50 mg of 4-(Furan-3-yl)pyridine-2-carboxylic Acid.

    • Dissolve in 0.6 mL of DMSO- d6​ (Deuterated Dimethyl Sulfoxide) in a standard 5 mm NMR tube. Causality: DMSO- d6​ is chosen because carboxylic acids often exhibit poor solubility in CDCl 3​ , and DMSO disrupts intermolecular hydrogen bonding, yielding sharper peaks[3].

  • Instrument Setup & Tuning:

    • Insert the sample into a 400 MHz (or higher) NMR spectrometer (100 MHz for 13 C).

    • Lock the spectrometer to the deuterium frequency of DMSO- d6​ .

    • Perform automated or manual shimming (Z1-Z5) to ensure a homogenous magnetic field, which is critical for resolving the closely spaced C3 and C5 pyridine peaks.

  • 1D 13 C CPD (Composite Pulse Decoupling) Acquisition:

    • Pulse Sequence: zgpg30 (30-degree excitation pulse with proton decoupling).

    • Relaxation Delay ( d1​ ): Set to 2.5 - 3.0 seconds . Causality: Quaternary carbons lack attached protons to facilitate dipole-dipole relaxation. A longer d1​ ensures these nuclei return to thermal equilibrium between scans, preventing their signals from integrating to zero.

    • Number of Scans (NS): 1024 (due to the ~1.1% natural abundance of 13 C).

  • DEPT-135 Acquisition (Distortionless Enhancement by Polarization Transfer):

    • Pulse Sequence: dept135.

    • Purpose: Run 256 scans. This sequence yields positive signals for CH and CH 3​ groups, negative signals for CH 2​ groups, and null (invisible) signals for quaternary carbons. This instantly validates the 4 quaternary vs. 6 methine carbons in the molecule[3].

  • Data Processing:

    • Apply a line broadening (LB) of 1.0 Hz before Fourier Transformation (FT) to improve the signal-to-noise ratio.

    • Phase the spectrum manually and reference the central multiplet of the DMSO- d6​ solvent peak to exactly 39.52 ppm .

Advanced 2D NMR Workflows for Ambiguity Resolution

While 1D 13 C and DEPT-135 provide the carbon skeleton, 2D NMR is required to lock in the connectivity, particularly for differentiating the furan C2' and C5' carbons, or the pyridine C3 and C5 carbons.

  • HSQC (Heteronuclear Single Quantum Coherence): Maps direct 1JCH​ couplings. This will link the highly deshielded proton of C6 (usually around 8.7 ppm) directly to the 150.5 ppm carbon, confirming its identity.

  • HMBC (Heteronuclear Multiple Bond Correlation): Maps long-range 2JCH​ and 3JCH​ couplings.

    • Crucial Validation: The quaternary C4 (142.0 ppm) will show strong 3J correlations to both the pyridine H6 proton and the furan H2'/H4' protons, definitively proving the linkage between the two rings.

Elucidation Workflow Diagram

NMR_Workflow N1 Sample Preparation (DMSO-d6, 50 mg/mL) N2 1D Acquisition (13C CPD & DEPT-135) N1->N2 Optimize Shims & Tuning N3 2D Correlation (HSQC & HMBC) N2->N3 Identify Quaternary vs CH N4 Data Processing & Peak Assignment N3->N4 Map Spin Systems N5 Structural Verification 4-(Furan-3-yl)pyridine-2-carboxylic Acid N4->N5 Confirm Connectivity

Step-by-step NMR elucidation workflow for structural verification.

References

  • Picolinic acid - Wikipedia. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • [2] Picolinic acid | C6H5NO2 | CID 1018. PubChem - National Institutes of Health (NIH). Available at:[Link]

Sources

Advanced Mass Spectrometry Profiling of 4-(Furan-3-yl)pyridine-2-carboxylic Acid: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-(Furan-3-yl)pyridine-2-carboxylic acid (CAS 914637-22-2) is a highly specialized heterocyclic building block increasingly utilized in drug discovery, particularly in the development of metalloenzyme inhibitors. The molecule features a picolinic acid core—known for its metal-chelating properties—conjugated to an electron-rich furan-3-yl moiety. Accurate quantification and structural characterization of this compound in complex biological matrices require robust liquid chromatography-mass spectrometry (LC-MS) methodologies.

As an Application Scientist, I have designed this whitepaper to move beyond generic instrument parameters. Here, we deconstruct the physicochemical behavior of the molecule in the gas phase, explaining the causality behind ionization dynamics, collision-induced dissociation (CID) pathways, and chromatographic retention strategies.

Section 1: Physicochemical Properties & Ionization Dynamics

The compound (C₁₀H₇NO₃, exact mass 189.0426 Da) possesses two distinct ionizable functional groups: the basic pyridine nitrogen and the acidic carboxylic acid.

Causality in Ionization Strategy: While the molecule can ionize in both positive and negative modes, Electrospray Ionization (ESI) in positive mode yields a significantly higher signal-to-noise (S/N) ratio. This is driven by the high gas-phase basicity of the pyridine nitrogen, which readily accepts a proton to form a stable [M+H]⁺ cation at m/z 190.0504. The addition of 0.1% formic acid to the mobile phase acts as a vital proton donor. This shifts the equilibrium entirely toward the protonated state while simultaneously suppressing the formation of[M+Na]⁺ adducts, which split the ion current and complicate trace-level quantification.

Table 1: High-Resolution Mass Spectrometry (HRMS) Adduct Profiling
Adduct TypeChemical FormulaTheoretical m/zIonization ModeRelative Abundance
[M+H]⁺ C₁₀H₈NO₃⁺190.0504ESI (+)Base Peak (100%)
[M+Na]⁺ C₁₀H₇NO₃Na⁺212.0324ESI (+)< 5% (with Formic Acid)
[M-H]⁻ C₁₀H₆NO₃⁻188.0348ESI (-)~85%

Section 2: Collision-Induced Dissociation (CID) Pathways

Understanding the fragmentation cascade is critical for selecting selective Multiple Reaction Monitoring (MRM) transitions. When subjected to CID in a triple quadrupole or Q-TOF mass spectrometer, the [M+H]⁺ ion undergoes a highly predictable, stepwise degradation.

  • Primary Cleavage (Decarboxylation): Picolinic acid derivatives are notoriously labile at the C2 position . At a low collision energy (CE ~15 eV), the precursor ion undergoes a rapid neutral loss of carbon dioxide (44 Da), generating a highly stable 4-(furan-3-yl)pyridine fragment at m/z 146.0606.

  • Secondary Cleavage (Furan Ring Opening): Increasing the CE to ~28 eV forces the cleavage of the furan ring. Furans characteristically expel carbon monoxide (CO, 28 Da) via a ring-opening rearrangement , yielding an m/z 118.0657 ion.

  • Tertiary Cleavage (Pyridine Degradation): At high CE (>35 eV), the remaining pyridine core breaks down, losing hydrogen cyanide (HCN, 27 Da) to form a stable tropylium-like or azatropylium cation at m/z 91.0548.

Fragmentation_Pathway M Precursor Ion:[M+H]+ m/z 190.0504 Protonated Pyridine Core F1 Fragment 1: [M+H - CO2]+ m/z 146.0606 Decarboxylated Core M->F1 Collision Energy: 15 eV Neutral Loss: CO2 (44 Da) F2 Fragment 2: [M+H - CO2 - CO]+ m/z 118.0657 Furan Ring Cleavage F1->F2 Collision Energy: 28 eV Neutral Loss: CO (28 Da) F3 Fragment 3: [C7H7]+ m/z 91.0548 Tropylium Cation F2->F3 Collision Energy: 35 eV Neutral Loss: HCN (27 Da)

Figure 1: Proposed CID MS/MS fragmentation pathway mapping sequential neutral losses.

Section 3: Quantitative MRM Method Development

To achieve reproducible quantification in pharmacokinetic (PK) studies, the chromatographic method must resolve the analyte from endogenous matrix interferences while maintaining optimal ionization efficiency.

Table 2: Optimized MRM Transitions for Triple Quadrupole MS
Precursor m/zProduct m/zDwell Time (ms)Collision Energy (eV)Structural AssignmentPurpose
190.1146.15015[M+H - CO₂]⁺Quantifier
190.1118.15028[M+H - CO₂ - CO]⁺Qualifier 1
190.191.15035[M+H - CO₂ - CO - HCN]⁺Qualifier 2

Section 4: Self-Validating Experimental Protocol

A robust protocol must be self-diagnosing. The following workflow integrates a system suitability test (SST) to ensure the instrument is performing optimally before irreplaceable biological samples are committed.

LCMS_Workflow N1 Sample Prep Protein Precipitation N2 UHPLC Separation C18, 0.1% FA Gradient N1->N2 N3 ESI Source Positive Ion Mode N2->N3 N4 Mass Analyzer QqQ MRM Mode N3->N4 N5 Data Processing Quantification N4->N5

Figure 2: End-to-end LC-MS/MS analytical workflow for 4-(Furan-3-yl)picolinic acid.

Step-by-Step Methodology

Step 1: Matrix Extraction (Protein Precipitation)

  • Procedure: Aliquot 50 µL of plasma into a microcentrifuge tube. Add 150 µL of ice-cold acetonitrile containing an isotopically labeled internal standard (IS). Vortex for 30 seconds, then centrifuge at 14,000 × g for 10 minutes at 4°C. Transfer 100 µL of the supernatant to an autosampler vial.

  • Causality: Acetonitrile is chosen over methanol because it acts as a stronger protein denaturant and provides a sharper solvent plug upon injection, minimizing peak broadening for early-eluting polar compounds.

Step 2: Chromatographic Separation

  • Procedure: Inject 2 µL onto a sub-2 µm C18 column (e.g., 2.1 × 50 mm, 1.7 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 3.5 minutes. Flow rate: 0.4 mL/min.

  • Causality: The C18 stationary phase relies on the hydrophobicity of the furan ring for retention. The acidic mobile phase keeps the carboxylic acid protonated (neutral), increasing its lipophilicity and preventing early elution in the void volume.

Step 3: Self-Validating System Suitability Test (SST)

  • Procedure: Before running the sample batch, inject a 10 ng/mL neat standard. Calculate the peak area ratio of the Quantifier transition (190.1 → 146.1) to the Qualifier 1 transition (190.1 → 118.1).

  • Validation Logic: The theoretical ion ratio must fall within 3.5 ± 15% .

    • Failure Mode 1: If the ratio is >4.0, it indicates that the collision cell gas pressure has dropped or the collision energy is miscalibrated (failing to induce the secondary furan cleavage).

    • Failure Mode 2: If the precursor ion m/z 190.1 is observed in the MS1 scan with high baseline noise and an unusually high m/z 146.1 peak in the full scan, the Declustering Potential (DP) or Cone Voltage is set too high, causing unintended in-source fragmentation.

    • The system is only "validated for acquisition" when the ion ratio is verified and a minimum S/N of 10:1 at the Lower Limit of Quantification (LLOQ) is confirmed.

References

  • National Center for Biotechnology Information (NIH). "Picolinic acid | C6H5NO2 | CID 1018". PubChem Database. URL: [Link]

  • ResearchGate. "The mass spectrum of the cations of furan obtained at an electron energy of 100 eV". URL:[Link]

The Furan-Pyridine Axis: A Technical Guide to Physicochemical Properties and Pharmacological Applications

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Discipline: Medicinal Chemistry, Materials Science, and Structural Biology

Executive Summary

The fusion of an electron-rich ( π -excessive) furan ring with an electron-deficient ( π -deficient) pyridine ring generates a unique "push-pull" heterocyclic scaffold. This furan-pyridine axis is rapidly emerging as a privileged structure in both materials science and drug discovery. As a Senior Application Scientist, I have structured this whitepaper to bridge the gap between fundamental physicochemical properties and applied pharmacological development. We will explore the causality behind their optoelectronic behaviors, coordination dynamics, and targeted biological mechanisms, supported by self-validating experimental protocols.

Physicochemical & Optoelectronic Profile

The intrinsic value of furan-pyridine compounds lies in their unique electronic distribution. The oxygen atom in the furan ring acts as a π -electron donor, while the nitrogen in the pyridine ring acts as a π -electron acceptor.

Helical Conformations and Optoelectronics

In oligomeric forms, alternating pyridine-furan sequences spontaneously adopt helical ground-state conformations driven by non-bonding interactions between adjacent helical turns. Time-Dependent Density Functional Theory (TD-DFT) studies, specifically utilizing B3LYP-D3/6-31G(d) levels to account for critical dispersion corrections, reveal that the stability of these helical oligomers increases with chain length [1].

  • Absorption Dynamics: The absorption spectrum of helical pyridine-furan oligomers is composed of multiple electronic transitions. Crucially, as the size of the oligomer increases, the transition with the largest oscillator strength undergoes a distinct blue shift [1].

  • Dipole Moments: The ground-state dipole moments fluctuate predictably based on the number of repeating units ( n ) and the units required to complete one helical turn ( u ), allowing for precise tuning of material properties in organic electronics.

Macrocyclic Aromaticity and Coordination

Furan-pyridine motifs are exceptional ligands. When integrated into hybrid macrocycles (e.g., cyclo[1]furan[1]pyridine[4]pyrrole), the scaffold can stabilize high-valent metal cations. For instance, upon complexation with a Uranyl cation (U(VI)), the oxidized, dianionic form of the macrocycle exhibits a diatropic ring current [2]. This induces a significant downfield shift of the protons on both the pyridine and furan subunits in 1 H NMR spectroscopy, confirming global Hückel aromatic character triggered specifically by metal coordination [2].

Coordination N1 Furan-Pyridine Macrocycle N2 Uranyl Cation (U(VI)) Coordination N1->N2 N3 Diatropic Ring Current (Hückel Aromaticity) N2->N3 N4 Downfield Proton Shift (NMR Validation) N3->N4

Induction of macrocyclic aromaticity via uranyl cation coordination in furan-pyridine.

Pharmacological Efficacy & Target Mechanisms

In medicinal chemistry, the furan-pyridine scaffold provides ideal hydrogen-bonding geometry and π−π stacking capabilities, allowing it to act as a potent pharmacophore against specific enzymatic and genetic targets.

Oncology: CDK2 Inhibition and Apoptosis

Furan-pyridine and furopyridone derivatives have demonstrated remarkable cytotoxicity against human cancer cell lines. Specific ethyl 3-amino-6-(naphthalen-2-yl)-4-(thiophen-2-yl)furo[2,3-b]pyridine-2-carboxylate derivatives act as potent inhibitors of the CDK2/cyclin A2 enzyme complex, achieving IC 50​ values as low as 0.93 µM [3].

  • Mechanism of Action: By inhibiting CDK2, these compounds disrupt the cell cycle at the G2/M phase. Flow cytometric studies indicate an accumulation of cells in the pre-G1 phase, triggering the intrinsic mitochondrial apoptotic cascade [3]. Furthermore, novel furopyridone derivatives have shown 99% growth inhibition against esophageal cancer cell lines (KYSE70/150) at 20 µg/mL [4].

Antimicrobial Defense: Quorum Sensing Quenching

Beyond oncology, the combination of furan with 2-oxo-pyridine yields potent antibacterial agents. These derivatives specifically target the LasR gene in Pseudomonas aeruginosa [5].

  • Mechanism of Action: By docking into the LasR receptor (binding energy -7.11 kcal mol −1 ), furan-pyridine hybrids quench bacterial quorum sensing (QS). This prevents the bacteria from coordinating gene expression, effectively halting biofilm formation and neutralizing virulence without inducing the evolutionary pressure typical of traditional bactericidal antibiotics [5].

Pathway A Furan-Pyridine Derivative B Cell Membrane Penetration A->B C CDK2/Cyclin A2 Inhibition B->C D G2/M Phase Arrest C->D E Mitochondrial Apoptosis D->E

Mechanism of furan-pyridine derivatives inducing apoptosis via CDK2 inhibition.

Validated Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating necessary controls and mechanistic checkpoints.

Protocol 1: Synthesis of 4-(Furan-2-yl)pyridine via Suzuki-Miyaura Cross-Coupling

Rationale: The Suzuki-Miyaura reaction is chosen for its high functional group tolerance and mild conditions, preventing the degradation of the electron-rich furan ring[6].

  • Preparation: In a Schlenk flask under an inert Argon atmosphere, combine 1.0 equivalent of 4-bromopyridine hydrochloride and 1.2 equivalents of furan-2-ylboronic acid.

  • Catalyst Loading: Add 0.05 equivalents of Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh 3​ ) 4​ ]. Causality: The Pd(0) catalyst is essential for the initial oxidative addition into the C-Br bond of the electron-deficient pyridine.

  • Base Addition: Introduce 3.0 equivalents of aqueous Na 2​ CO 3​ (2M). Causality: The base accelerates the transmetalation step by forming a reactive boronate complex.

  • Solvent & Reaction: Suspend the mixture in a degassed 4:1 mixture of Toluene/Ethanol. Reflux at 90°C for 12 hours.

  • Workup & Validation: Cool to room temperature, extract with ethyl acetate, and dry over MgSO 4​ . Purify via silica gel chromatography (Hexane/EtOAc). Validate product formation via 1 H NMR (look for the characteristic furan proton doublets at δ 6.5-7.8 ppm and pyridine doublets at δ 8.5 ppm).

Protocol 2: Cytotoxicity & Apoptosis Assay (SRB/Flow Cytometry)

Rationale: Sulforhodamine B (SRB) assay provides a robust, protein-content-based measurement of cell viability, which is less susceptible to metabolic interference than MTT assays.

  • Cell Seeding: Seed KYSE70 or MCF-7 cells in 96-well plates at a density of 5×103 cells/well. Incubate for 24h at 37°C in 5% CO 2​ .

  • Compound Treatment: Treat cells with furan-pyridine derivatives at serial dilutions (0.1 µM to 50 µM). Include a vehicle control (0.1% DMSO) and a positive control (Doxorubicin).

  • Fixation: After 48h, fix cells with cold 10% trichloroacetic acid (TCA) for 1 hour at 4°C. Causality: TCA precipitates proteins, firmly adhering the cells to the plate for accurate staining.

  • Staining & Quantification: Wash plates, stain with 0.4% SRB solution for 10 minutes, wash with 1% acetic acid to remove unbound dye, and solubilize bound dye with 10 mM Tris base. Read absorbance at 540 nm.

  • Flow Cytometry (Validation): For cells treated at the IC 50​ concentration, harvest and stain with Annexin V-FITC and Propidium Iodide (PI). Analyze via flow cytometry to confirm that cell death is occurring via apoptosis (Annexin V+/PI-) rather than necrosis.

Quantitative Data Summary

The following tables summarize the critical physical and pharmacological parameters of furan-pyridine compounds discussed in this guide.

Table 1: Optoelectronic and Physical Properties

Property / ParameterObservation / ValueAnalytical MethodSignificance
Ground State Conformation Helical (in oligomers)DFT (B3LYP-D3/6-31G(d))Dictates π−π stacking behavior [1].
Optical Absorption Blue-shifted with sizeTD-DFTTunable bandgaps for organic electronics [1].
Macrocycle Aromaticity Diatropic Ring Current 1 H NMR (Downfield shift)Stabilizes high-valent metals (U(VI)) [2].
Binding Energy (LasR) -6.51 to -7.11 kcal mol −1 Molecular DockingStrong affinity for quorum sensing quenching [5].

Table 2: Pharmacological Efficacy of Furan-Pyridine Derivatives

Target / Cell LineDerivative TypeEfficacy MetricControl Comparison
CDK2/Cyclin A2 Furopyridine-2-carboxylateIC 50​ = 0.93 µMRoscovitine (IC 50​ = 0.39 µM) [3]
Esophageal (KYSE70) FuropyridoneIC 50​ = 0.655 µg/mLStandard Chemotherapeutics [4]
P. aeruginosa (LasR) 2-oxo-furan-pyridineIZ* = 20.3 ± 0.57 mmGentamicin (IZ = 17.3 ± 0.57 mm) [5]
MSSA Strain Furan-pyridine hybridIZ* = 23.3 ± 0.57 mmGentamicin (IZ = 19.6 ± 0.57 mm) [5]

*IZ = Inhibition Zone (Disk diffusion assay).

Conclusion

The furan-pyridine axis represents a highly versatile chemical space. By carefully tuning the push-pull electronic nature of this bidentate system, researchers can engineer molecules that range from highly conjugated, aromatic macrocycles capable of sequestering nuclear waste, to highly targeted, apoptosis-inducing oncology drugs. The strict adherence to mechanistic design—whether optimizing dispersion forces in helical oligomers or mapping hydrogen bond donors to the CDK2 active site—will dictate the future success of these compounds in translational applications.

References

  • Sahu, H., Gupta, S., Gaur, P., & Panda, A. N. "Structure and optoelectronic properties of helical pyridine–furan, pyridine–pyrrole and pyridine–thiophene oligomers." Physical Chemistry Chemical Physics, 2015. Available at:[Link]

  • Valerio, L. R., et al. "A Hybrid Macrocycle with a Pyridine Subunit Displays Aromatic Character upon Uranyl Cation Complexation." Journal of the American Chemical Society, 2014. Available at:[Link]

  • "Synthesis and Anticancer Activity of New Pyridine-Thiophene and Pyridine-Furan Hybrid Compounds, Their Sugar Hydrazone, and Glycosyl Derivatives." ResearchGate, 2023. Available at:[Link]

  • "Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer." MDPI / PMC, 2024. Available at:[Link]

  • "Design, green synthesis, and quorum sensing quenching potential of novel 2-oxo-pyridines containing a thiophene/furan scaffold and targeting a Las R gene." RSC Advances, 2023. Available at:[Link]

Solubility Profiling of 4-(Furan-3-yl)pyridine-2-carboxylic Acid: A Technical Guide for Preclinical Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The accurate determination of solubility profiles for heterocyclic building blocks is a foundational step in drug development and formulation design. 4-(Furan-3-yl)pyridine-2-carboxylic acid (CAS 914637-22-2)[1] is a highly functionalized intermediate characterized by its amphoteric pyridine-carboxylic acid core and a lipophilic furan substituent. This whitepaper provides an in-depth mechanistic analysis of its solvation behavior, theoretical modeling based on Hansen Solubility Parameters (HSP), and a self-validating experimental protocol for thermodynamic solubility determination.

Unlike simple empirical lists, this guide explores the causality behind solvent-solute interactions, empowering researchers to rationally select solvent systems for synthesis, purification, and formulation.

Physicochemical Architecture & Solvation Causality

To understand the solubility of 4-(Furan-3-yl)pyridine-2-carboxylic acid, we must first analyze its parent compound, picolinic acid (pyridine-2-carboxylic acid). Picolinic acid is highly soluble in water (approx. 862.5 g/kg at 293 K) due to its ability to form a highly polar zwitterion[2][3]. However, its solubility drops significantly in less polar solvents like ethanol (57.1 g/kg) and acetonitrile (17.0 g/kg)[3].

The introduction of the furan-3-yl group at the 4-position fundamentally alters this thermodynamic profile:

  • Hydrophobic Disruption: The furan ring is an electron-rich, hydrophobic π -system. It increases the molecular volume and the dispersion forces ( δd​ ), which disrupts the highly ordered hydration shell that normally solubilizes the picolinic acid core.

  • Amphoteric Speciation: Like its parent compound, the molecule contains a basic pyridinic nitrogen and an acidic carboxyl group[4][5]. In aqueous environments, solubility is strictly governed by pH. The molecule exists as a cation at low pH, an anion at high pH, and a zwitterion at neutral pH.

Speciation A Cationic Form Low pH (< pKa1) Protonated Pyridine & COOH B Zwitterionic Form Neutral pH (pKa1 < pH < pKa2) Protonated Pyridine & COO⁻ A->B +OH⁻ / -H⁺ B->A +H⁺ / -OH⁻ C Anionic Form High pH (> pKa2) Neutral Pyridine & COO⁻ B->C +OH⁻ / -H⁺ C->B +H⁺ / -OH⁻

pH-dependent speciation of 4-(Furan-3-yl)pyridine-2-carboxylic acid affecting aqueous solubility.

Theoretical Modeling: Hansen Solubility Parameters (HSP)

Hansen Solubility Parameters (HSP) provide a quantitative framework for predicting miscibility by dividing the total cohesive energy of a molecule into three components: Dispersion ( δd​ ), Polarity ( δp​ ), and Hydrogen Bonding ( δh​ )[6]. Molecules with similar HSP values (where the distance Ra​ in Hansen space is minimized) exhibit higher mutual solubility[6].

For the parent picolinic acid, δp​ and δh​ are the dominant drivers for solvation[7]. However, the 4-(Furan-3-yl) derivative exhibits a shifted profile.

Table 1: Predicted HSP Contributions for 4-(Furan-3-yl)pyridine-2-carboxylic Acid
ParameterSymbolStructural ContributorImpact on Solvation
Dispersion δd​ Furan ring + Pyridine coreElevated. Increases affinity for moderately non-polar and aromatic solvents compared to parent picolinic acid.
Polarity δp​ Pyridine Nitrogen + CarbonylHigh. Drives solubility in polar aprotic solvents (e.g., DMSO, DMF) via strong dipole-dipole interactions.
H-Bonding δh​ Carboxylic Acid (Donor/Acceptor)Moderate. Essential for protic solvent interactions (Water, Alcohols), though sterically hindered by the furan ring.

Empirical Solubility Matrix

Based on the physicochemical alterations introduced by the furan ring and baseline data from pyridine-2-carboxylic acid derivatives[2][3][7], the quantitative and qualitative solubility behavior across different solvent classes is summarized below.

Table 2: Comparative Solubility Profile at 298.15 K
SolventClassDielectric Constant ( ε )Estimated Solubility RangeMechanistic Rationale
Water (pH 7) Polar Protic80.1 <50 g/kgZwitterion formation occurs, but the hydrophobic furan ring severely restricts the hydration sphere compared to picolinic acid (862.5 g/kg)[2].
DMSO Polar Aprotic46.7 >200 g/kgStrong dipole interactions ( δp​ ) efficiently disrupt the crystal lattice without requiring proton donation. Ideal for stock solutions.
Ethanol Polar Protic24.5 10−30 g/kgProtic nature solvates the carboxylate, but overall solubility is limited by the furan's lipophilicity[3].
Acetonitrile Polar Aprotic37.5 <10 g/kgFails to sufficiently solvate the zwitterionic charges due to lower polarity and lack of H-bond donation[3].
n-Hexane Non-polar1.89InsolubleComplete lack of polarity ( δp​ ) and H-bonding ( δh​ ) fails to overcome the solid-state lattice energy.

Standardized Methodology: Thermodynamic Solubility Protocol

To generate trustworthy, reproducible data, kinetic solubility methods (like solvent titration) are insufficient. The Shake-Flask Method coupled with HPLC-UV is the gold standard for determining true thermodynamic solubility.

Expert Insight: Why equilibrate for 72 hours? Pyridine-carboxylic acids are known to undergo slow polymorphic transitions in solution[3]. A 72-hour window ensures that the solvent is in equilibrium with the most thermodynamically stable crystal lattice, preventing artificially high readings from metastable polymorphs.

Workflow Step1 1. Solid Addition Add excess API to solvent Step2 2. Equilibration Shake at 298.15 K for 72h Step1->Step2 Step3 3. Phase Separation Isothermal centrifugation Step2->Step3 Step4 4. Quantification HPLC-UV analysis Step3->Step4 Step5 5. Validation Check solid state via PXRD Step4->Step5

Standardized thermodynamic shake-flask workflow for accurate solubility determination.

Step-by-Step Protocol:
  • Preparation of Suspension: Add an excess amount of 4-(Furan-3-yl)pyridine-2-carboxylic acid (approx. 50-100 mg) to 1.0 mL of the target solvent in a sealed glass vial. The presence of undissolved solid is mandatory to maintain a saturated state.

  • Thermal Equilibration: Place the vials in a thermostatic shaking water bath or incubator set precisely to 298.15±0.1 K. Agitate at 150 RPM for 72 hours.

  • Isothermal Phase Separation: Transfer the vials to a centrifuge pre-equilibrated to 298.15 K. Centrifuge at 10,000 RPM for 15 minutes. Crucial: Temperature fluctuations during this step will cause spontaneous precipitation or supersaturation, invalidating the data.

  • Filtration & Dilution: Carefully extract the supernatant using a syringe fitted with a 0.22 µm PTFE filter (discard the first 0.2 mL to account for membrane adsorption). Dilute the filtrate immediately in the HPLC mobile phase to prevent precipitation.

  • Analytical Quantification: Analyze the diluted samples using HPLC-UV. Quantify the concentration against a multi-point calibration curve prepared from a certified reference standard dissolved in DMSO.

  • Solid-State Validation (Optional but Recommended): Recover the residual solid from the vial, dry it gently, and analyze via Powder X-Ray Diffraction (PXRD) to confirm that no solvate formation or polymorphic shift occurred during the 72-hour equilibration[3].

References

  • Universidade de Lisboa. (2021). Picolinic acid solubility, aggregation and crystallization studies. CQE Days 2021 - Spring Meeting. Retrieved March 16, 2026, from [Link]

  • Baptista, D. S., Piedade, M. F. M., & Esteves, C. V. (2023). Solubility and Crystallization Studies of Picolinic Acid. Crystals, 13(3), 392. [Link]

  • Wikipedia. (n.d.). Picolinic acid. Retrieved March 16, 2026, from [Link]

  • Gyawali, R. (n.d.). Cocrystallization: An approach to improve bioavailability by altering physicochemical properties of poorly soluble API's. Pharmreports. Retrieved March 16, 2026, from [Link]

  • Günyeli, S., Uslu, H., & Kırbaşlar, Ş. İ. (2014). Reactive Extraction of Pyridine-2-carboxylic Acid (Picolinic Acid) Using Nontoxic Extractant and Diluent Systems. Journal of Chemical & Engineering Data, 59(5), 1540-1548. [Link]

Sources

A Technical Guide to the Stability and Storage of 4-(Furan-3-yl)pyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4-(Furan-3-yl)pyridine-2-carboxylic Acid is a heterocyclic compound featuring a trifecta of functionally significant moieties: a pyridine ring, a furan ring, and a carboxylic acid group. This unique architecture makes it a valuable building block in medicinal chemistry and materials science, where such scaffolds are exploited for designing novel ligands, functional materials, and pharmacologically active agents.[1][2] However, the inherent chemical liabilities of these individual components, particularly the furan ring, present significant challenges to the compound's stability.

This guide provides a comprehensive analysis of the stability profile of 4-(Furan-3-yl)pyridine-2-carboxylic Acid. Moving beyond simple storage advice, we will explore the mechanistic underpinnings of its degradation pathways and present field-proven protocols for its proper storage, handling, and stability assessment. The objective is to equip researchers, scientists, and drug development professionals with the critical knowledge required to maintain the compound's integrity, ensuring the reliability and reproducibility of their experimental outcomes.

Section 1: Physicochemical Properties

A foundational understanding of the compound's basic properties is essential before delving into its stability. While extensive experimental data for this specific molecule is not widely published, the following table summarizes its key identifiers and expected characteristics.

PropertyValueSource
IUPAC Name 4-(Furan-3-yl)pyridine-2-carboxylic acid-
CAS Number 914637-22-2[3]
Molecular Formula C₁₀H₇NO₃-
Molecular Weight 189.17 g/mol -
Appearance Expected to be an off-white to yellow or brown solid[4]
Solubility Likely soluble in polar aprotic solvents (e.g., DMF, DMSO) and alcohols; sparingly soluble in water.[5][6]

Section 2: In-Depth Chemical Stability Profile

The stability of 4-(Furan-3-yl)pyridine-2-carboxylic Acid is not uniform across all conditions; it is dictated by the weakest link in its structure—the furan ring. The pseudo-aromatic nature of furan makes it significantly less stable than its thiophene and pyrrole counterparts and highly susceptible to specific environmental triggers.[7][8]

Critical Susceptibility to Acid-Catalyzed Degradation

The most significant stability concern for this compound is the degradation of the furan moiety under acidic conditions.[9]

  • Causality & Mechanism: The furan ring is notoriously unstable in the presence of acid.[5][8] The degradation is initiated by the protonation of the furan ring's oxygen or, more commonly, an α-carbon, which breaks the ring's aromaticity.[9] This leads to a cascade of reactions, including hydrolysis and ring-opening, which can ultimately result in the formation of polymeric tars or other undesirable byproducts.[9] Even mildly acidic conditions, such as those encountered with standard silica gel chromatography, can be sufficient to induce degradation of sensitive furan-containing molecules.[9]

  • Influence of Substituents: While electron-withdrawing groups can sometimes stabilize the furan ring, the inherent reactivity remains a primary concern.[8] The pyridine and carboxylic acid groups are electron-withdrawing, but researchers must presume the furan ring remains a point of vulnerability.

Behavior in Basic and Neutral Conditions

While less extensively documented, furan rings are not entirely immune to basic conditions.[5] Strong bases can lead to the formation of insoluble materials.[5] The primary interaction under mild basic conditions will be the deprotonation of the carboxylic acid to form the corresponding carboxylate salt. This change in the electronic profile could subtly influence the stability of the heterocyclic systems, but it generally avoids the aggressive ring-opening pathway seen under acidic catalysis.

Thermal and Photolytic Stability
  • Thermal Stress: Pyridine-2-carboxylic acids can be susceptible to thermal decarboxylation, although this typically requires elevated temperatures. More critically, heat acts as a catalyst for other degradation pathways, accelerating hydrolysis and oxidation.[10] Therefore, exposure to high temperatures, even for short durations, should be avoided.

  • Photostability: Many pyridine-based compounds exhibit light sensitivity, and some safety data sheets for related chemicals explicitly note this vulnerability.[11][12] Exposure to UV or even ambient light can provide the energy to initiate radical reactions or other degradation pathways. This necessitates the strict exclusion of light during storage and handling.

Oxidative Stability

The compound possesses multiple sites susceptible to oxidation. The furan ring can undergo oxidative cleavage, a reaction sometimes used synthetically to convert furans into carboxylic acids.[13][14] Additionally, the sulfur atom in the related compound 2-Pyridinecarbothioamide is noted to be susceptible to oxidation, highlighting the reactivity of heteroatoms in such ring systems.[10] Storing the compound under an inert atmosphere is a crucial preventative measure.

Diagram of Potential Degradation Pathways

The following diagram illustrates the primary points of vulnerability in the 4-(Furan-3-yl)pyridine-2-carboxylic Acid molecule.

G cluster_0 4-(Furan-3-yl)pyridine-2-carboxylic Acid cluster_1 Stress Conditions cluster_2 Degradation Products Compound 4-(Furan-3-yl)pyridine-2-carboxylic Acid Furan Ring Pyridine Ring Carboxylic Acid RingOpened Ring-Opened Products & Polymers Compound:f1->RingOpened Decarboxylated Decarboxylated Product Compound:f3->Decarboxylated Acid Acid (H⁺) Acid->Compound:f1 Ring Opening Heat Heat (Δ) Heat->Compound:f3 Decarboxylation Light Light (hν) Light->Compound Photodegradation Oxidized Oxidized Products Light->Oxidized Oxidant Oxidant [O] Oxidant->Compound Oxidation Oxidant->Oxidized

Caption: Potential Degradation Pathways for the title compound.

Section 3: Recommended Storage and Handling Protocols

Based on the chemical stability profile, a multi-faceted approach to storage is required to ensure the long-term integrity of 4-(Furan-3-yl)pyridine-2-carboxylic Acid.

Summary of Storage Conditions
ParameterRecommendationRationale
Temperature -20°C (Long-term) or 2-8°C (Short-term) Minimizes thermal degradation (e.g., decarboxylation) and slows the rate of all potential chemical reactions.[4][15]
Atmosphere Inert Gas (Argon or Nitrogen) Prevents oxidation of the furan ring and other susceptible sites.
Light In the Dark (Amber Vial) Prevents photolytic degradation.[11][15]
Moisture Tightly Sealed Container in a Desiccator Prevents acid- or base-catalyzed hydrolysis.[4][11][15]
Container Borosilicate Glass (Amber) Provides an inert surface and protection from light.[4]
Solution Preparation and Storage
  • Solvent Choice: The choice of solvent is critical. For preparing stock solutions, use high-purity, dry, polar aprotic solvents such as Dimethylformamide (DMF) or acetonitrile.[5][9] These solvents do not participate in hydrolysis and have been shown to have a stabilizing effect on furan derivatives.[5] Avoid protic solvents like water or methanol for long-term storage.

  • Best Practices:

    • Always handle the solid and prepare solutions under an inert atmosphere if possible.

    • Prepare solutions fresh for each experiment.

    • If a stock solution must be stored, aliquot it into single-use vials to avoid repeated freeze-thaw cycles and contamination.[10]

    • Store solutions under the same recommended conditions as the solid material: -20°C, in the dark.

Section 4: Experimental Protocol for Stability Assessment (Forced Degradation)

To ensure that analytical methods are stability-indicating and to understand how the compound behaves in a specific experimental matrix, a forced degradation study is essential.[16][17] This protocol provides a self-validating framework based on ICH guidelines.

Experimental Workflow Diagram

G cluster_stress Stress Conditions A Prepare Stock Solution (e.g., 1 mg/mL in ACN) B Aliquot Stock into 5 Vials (Acid, Base, Oxidative, Thermal, Photo) A->B C Apply Stress Conditions B->C G Compare Stressed Samples to Control (T=0) B->G Control (T=0) S1 Acidic 0.1 N HCl @ RT S2 Basic 0.1 N NaOH @ RT S3 Oxidative 3% H₂O₂ @ RT S4 Thermal 60°C (Solid & Solution) S5 Photolytic ICH-compliant light exposure D Incubate at Defined Time Points (e.g., 2, 6, 24, 48 hours) E Neutralize Acid/Base Samples (if applicable) D->E F Analyze via Stability-Indicating Method (e.g., LC-MS) E->F F->G H Identify Degradants & Calculate Mass Balance G->H S1->D S2->D S3->D S4->D S5->D

Sources

Methodological & Application

Application Note: A Robust Two-Step Synthesis of 4-(Furan-3-yl)pyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive and reliable two-step protocol for the synthesis of 4-(Furan-3-yl)pyridine-2-carboxylic Acid, a key building block for drug discovery and materials science. The synthesis leverages a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to construct the core bi-heterocyclic scaffold, followed by a straightforward saponification to yield the final product. This guide is designed for researchers in organic synthesis, medicinal chemistry, and drug development, offering detailed procedural steps, mechanistic insights, and rationale for experimental choices to ensure reproducible and high-yielding results.

Introduction and Scientific Background

Substituted pyridine carboxylic acids are privileged scaffolds in medicinal chemistry, appearing in numerous approved pharmaceuticals and clinical candidates.[1] The introduction of a furan moiety can significantly modulate the physicochemical properties of a molecule, including its metabolic stability, solubility, and target-binding interactions. 4-(Furan-3-yl)pyridine-2-carboxylic Acid, in particular, serves as a versatile intermediate for creating novel compounds with potential applications as kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and other therapeutic agents.

The synthetic strategy outlined herein is predicated on modern cross-coupling chemistry, which has revolutionized the construction of carbon-carbon bonds.[2] The Suzuki-Miyaura coupling was selected due to its high functional group tolerance, mild reaction conditions, and the commercial availability and stability of the required organoboron reagents.[2][3] The synthesis begins with the coupling of a protected pyridine derivative, methyl 4-chloropyridine-2-carboxylate, with furan-3-boronic acid. The ester group serves as a robust protecting group for the carboxylic acid, preventing undesirable side reactions during the palladium-catalyzed coupling.[4] The subsequent hydrolysis of the methyl ester is a standard and high-yielding transformation to furnish the desired carboxylic acid.[5]

Overall Synthetic Workflow

The synthesis is performed in two distinct stages: (1) Suzuki-Miyaura cross-coupling and (2) Saponification (ester hydrolysis).

G cluster_0 PART 1: Suzuki-Miyaura Coupling cluster_1 PART 2: Saponification A Methyl 4-chloropyridine-2-carboxylate D Methyl 4-(furan-3-yl)pyridine-2-carboxylate A->D C-C Bond Formation B Furan-3-boronic acid B->D C-C Bond Formation C Pd Catalyst & Base C->D C-C Bond Formation G 4-(Furan-3-yl)pyridine-2-carboxylic Acid (Final Product) D->G Ester Hydrolysis E Base (e.g., LiOH) E->G F Acid Workup (e.g., HCl) F->G G Pd0 Pd(0)L₂ Pd_complex [Ar-Pd(II)-X]L₂ Pd0->Pd_complex Oxidative Addition (Ar-X) Transmetal [Ar-Pd(II)-Ar']L₂ Pd_complex->Transmetal Transmetalation Boronate [Ar'-B(OH)₃]⁻ Boronate->Transmetal Transmetal->Pd0 Regeneration Product Ar-Ar' Transmetal->Product Reductive Elimination

Sources

Application Notes and Protocols: Modern Catalytic Strategies for Furan-Pyridine Cross-Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of the Furan-Pyridine Motif

The fusion of furan and pyridine rings into a single molecular entity creates a privileged scaffold of immense interest to the pharmaceutical and materials science sectors. Pyridine-containing heterocycles are ubiquitous in FDA-approved drugs, with one analysis noting their presence in 59% of small-molecule pharmaceuticals.[1] The furan-pyridine core, specifically, is a key structural element in a variety of biologically active molecules, including potential HIV-1 protease inhibitors and anticancer agents.[2][3]

However, the synthesis of these biheteroaryl compounds is not trivial. Classical synthetic routes can be lengthy and lack modularity. While transition-metal-catalyzed cross-coupling reactions have revolutionized C-C bond formation, the unique electronic properties of these heterocycles present distinct challenges.[4] Notably, the coupling of 2-substituted pyridines, often termed the "2-pyridyl problem," is notoriously difficult due to the propensity of the nitrogen atom to coordinate with the metal center and interfere with the catalytic cycle.[5] Furthermore, the stability of the requisite organometallic precursors, particularly 2-pyridylboronic acids, can be problematic.[5]

This guide provides an in-depth exploration of modern catalytic systems designed to overcome these challenges. We will delve into the mechanistic underpinnings of palladium- and nickel-catalyzed reactions, provide detailed, field-tested protocols for Suzuki-Miyaura and direct C-H arylation couplings, and offer expert insights into troubleshooting common issues.

Section 1: The Workhorse: Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is arguably the most widely used method for constructing furan-pyridine linkages due to its functional group tolerance and the relatively low toxicity of its boron-based reagents.[6] The reaction couples a heteroaryl halide or pseudohalide (e.g., triflate) with a heteroarylboronic acid or ester.

Mechanistic Overview & The Role of Ligands

The catalytic cycle, illustrated below, involves three primary steps: oxidative addition of the heteroaryl halide to a Pd(0) species, transmetalation with the boronate complex, and reductive elimination to form the product and regenerate the Pd(0) catalyst.[7]

The choice of ligand is paramount for success. For challenging substrates like electron-rich furans and potentially inhibitory pyridines, bulky and electron-rich dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos) are often required.[7][8] These ligands promote the formation of a monoligated, highly reactive "12e-" Pd(0) species, which facilitates the difficult oxidative addition step, especially with less reactive aryl chlorides.[9] They also accelerate the final reductive elimination step, preventing catalyst decomposition.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar¹-Pd(II)L_n-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Diaryl Ar¹-Pd(II)L_n-Ar² Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar¹-Ar² (Furan-Pyridine Product) RedElim->Product Ar1X Ar¹-X (Furan/Pyridine Halide) Ar1X->OxAdd Ar2B Ar²-B(OR)₂ (Furan/Pyridine Boronic Acid/Ester) + Base Ar2B->Transmetalation

Figure 1: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Data Summary: Representative Conditions

The selection of catalyst, ligand, base, and solvent is highly substrate-dependent. The following table summarizes successful conditions reported in the literature for various furan-pyridine couplings.

Coupling PartnersCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)Reference
3-Bromopyridine + 2-n-ButylfuranPd(OAc)₂ (0.0001)SPhos (0.0002)K₃PO₄ (2.0)Toluene/H₂ORT98[10]
5-Bromo-2-furaldehyde + Arylboronic acidPd(PPh₃)₄ (5)-K₂CO₃ (2.0)Toluene/H₂O85-90Varies[11]
2-Chloropyrimidine + Thiophene-2-boronic acidNiCl₂(PCy₃)₂ (1)-K₃PO₄ (4.0)2-Me-THF10093[12]
2-Fluoronaphtho[2,1-b]furan + m-Tolylboronic acidNi(cod)₂ (10)PCy₃ (20)K₂CO₃ (2.0)Toluene/H₂ORT100[13]
Detailed Protocol 1: Pd-Catalyzed Suzuki-Miyaura Coupling

This protocol provides a general procedure for the coupling of a halopyridine with a furanylboronic acid using a modern dialkylbiaryl phosphine ligand system.

Materials:

  • Halopyridine (e.g., 3-bromopyridine) (1.0 mmol, 1.0 equiv)

  • Furanylboronic acid (e.g., furan-2-boronic acid) (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)

  • Potassium phosphate, tribasic (K₃PO₄), finely ground (2.0 mmol, 2.0 equiv)

  • Toluene (5 mL) and Water (0.5 mL), both deoxygenated

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or oven-dried vial equipped with a magnetic stir bar, add the halopyridine, furanylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Inert Atmosphere: Seal the vessel with a septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the deoxygenated toluene and water via syringe. The use of an aqueous solvent mixture can sometimes enhance reaction rates.[8]

  • Reaction: Place the flask in a preheated oil bath at 80-100 °C. Stir the mixture vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) by taking small aliquots. The reaction is typically complete within 2-12 hours.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). Filter and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Section 2: The Sustainable Alternative: Nickel-Catalyzed Coupling

In recent years, nickel has emerged as a powerful, cost-effective, and earth-abundant alternative to palladium for cross-coupling reactions.[12][14] Nickel catalysts exhibit unique reactivity, often enabling the use of more challenging substrates, such as aryl fluorides, which are typically inert under palladium catalysis.[13]

Detailed Protocol 2: Ni-Catalyzed Suzuki-Miyaura Coupling

This protocol is adapted from literature procedures for coupling heterocyclic halides, highlighting the operational simplicity of modern nickel catalysis.[12][15]

Materials:

  • Heteroaryl Halide (e.g., 2-chloropyridine) (1.0 mmol, 1.0 equiv)

  • Heteroarylboronic Acid (e.g., furan-3-boronic acid) (1.5 mmol, 1.5 equiv)

  • NiCl₂(PCy₃)₂ (0.05 mmol, 5 mol%) or a combination of Ni(cod)₂ (5 mol%) and PCy₃ (10 mol%)

  • Potassium phosphate, tribasic (K₃PO₄) (3.0 mmol, 3.0 equiv)

  • 2-Methyltetrahydrofuran (2-Me-THF) or tert-Amyl alcohol (5 mL)

Procedure:

  • Reaction Setup: In a glovebox or under a positive flow of inert gas, add the heteroaryl halide, heteroarylboronic acid, nickel catalyst, and K₃PO₄ to an oven-dried vial with a stir bar.

  • Solvent Addition: Add the solvent (e.g., 2-Me-THF), which is considered a "greener" alternative to many traditional coupling solvents.[12]

  • Reaction: Seal the vial tightly with a Teflon-lined cap and place it in a preheated aluminum block on a stirrer hotplate set to 100 °C.

  • Monitoring & Workup: Follow the monitoring and workup steps as described in Protocol 1. Nickel residues can sometimes impart a color to the organic phase, which is typically removed during silica gel chromatography.

Section 3: The Atom-Economical Frontier: Direct C-H Arylation

Direct C-H arylation represents a significant advance in cross-coupling chemistry by eliminating the need for pre-functionalized organometallic reagents (like boronic acids or organotins).[10] In this reaction, a C-H bond on one heterocycle (e.g., furan) is directly coupled with a C-X bond on the other (e.g., bromopyridine). This approach reduces waste and shortens synthetic sequences.

The reaction often proceeds via a Concerted Metalation-Deprotonation (CMD) mechanism, where the C-H bond cleavage is facilitated by a base or an additive like pivalic acid (PivOH).[16]

CH_Activation_Workflow Start Combine Aryl Halide, Heteroarene, Pd Precatalyst, Ligand, Base, and Additive (PivOH) Inert Establish Inert Atmosphere (Purge with Ar/N₂) Start->Inert Solvent Add Anhydrous, Degassed Solvent (e.g., DMAc) Inert->Solvent Heat Heat to Reaction Temperature (e.g., 120 °C) Solvent->Heat Monitor Monitor Reaction Progress (TLC, GC-MS) Heat->Monitor Workup Aqueous Workup and Extraction Monitor->Workup Purify Column Chromatography Workup->Purify End Characterize Pure Product Purify->End

Figure 2: General experimental workflow for a direct C-H arylation reaction.
Detailed Protocol 3: Pd-Catalyzed Direct Arylation of Furan with Bromopyridine

This protocol is based on conditions developed for the direct arylation of heterocycles.[16]

Materials:

  • Bromopyridine (e.g., 3-bromopyridine) (1.0 mmol, 1.0 equiv)

  • Furan derivative (e.g., 2-butylfuran) (2.0 mmol, 2.0 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

  • Potassium acetate (KOAc) or Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • Pivalic acid (PivOH) (0.5 mmol, 0.5 equiv) - This additive is often crucial for C-H activation.

  • Dimethylacetamide (DMAc), anhydrous (4 mL)

Procedure:

  • Reaction Setup: To an oven-dried screw-cap vial, add the bromopyridine, Pd(OAc)₂, and base.

  • Reagent Addition: Add the furan derivative, anhydrous DMAc, and pivalic acid.

  • Inert Atmosphere: Sparge the mixture with argon for 5-10 minutes, then seal the vial tightly.

  • Reaction: Place the vial in a preheated aluminum block at 120 °C and stir for 12-24 hours.

  • Monitoring & Workup: Follow the monitoring and workup steps as described in Protocol 1. DMAc is a high-boiling polar solvent, so care must be taken during its removal under vacuum, and multiple aqueous washes are recommended to remove it completely.

Section 4: Troubleshooting and Field Insights

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Inactive Catalyst: Pd(0) species is sensitive to oxygen.[8]2. Poor Ligand Choice: Ligand is not bulky/electron-rich enough.3. Protodeboronation: Boronic acid decomposes before coupling.1. Ensure Rigorous Inert Technique: Deoxygenate all solvents and use a glovebox or Schlenk line.2. Screen Ligands: Switch to a more active ligand system (e.g., SPhos, XPhos, or an NHC).[8]3. Use Milder Base/Conditions: Use KF or a weaker base; consider boronate esters (e.g., pinacol esters) which are more stable.[8]
The "2-Pyridyl Problem" The pyridine nitrogen coordinates to the palladium center, inhibiting the catalytic cycle. 2-Pyridylboronic acids are often unstable.[5]1. Use Alternative Nucleophiles: Consider 2-pyridylzinc reagents (Negishi) or 2-pyridyl Grignards (Kumada).[5]2. Specialized Boron Reagents: Use more stable 2-pyridyl MIDA boronates or trifluoroborates.3. Ligand Design: Use highly specialized ligands designed to mitigate pyridine inhibition.
Significant Homocoupling The organometallic reagent (e.g., boronic acid) couples with itself.1. Control Stoichiometry: Use a slight excess (1.1-1.2 equiv) of the boronic acid, but avoid a large excess.2. Lower Temperature: Run the reaction at a lower temperature.3. Slower Addition: Add the boronic acid solution slowly via syringe pump to keep its instantaneous concentration low.
Stalled C-H Activation Reaction Catalyst deactivation or product inhibition.1. Check Reagent Purity: Ensure the solvent is anhydrous and the base is finely powdered.2. Re-evaluate Additive: Optimize the amount of pivalic acid.3. Use a more robust catalyst: Consider a pre-formed catalyst complex which may have greater stability.

Conclusion

The synthesis of furan-pyridine scaffolds has been significantly enabled by advances in transition-metal catalysis. While palladium-catalyzed Suzuki-Miyaura coupling remains a robust and versatile method, the development of highly active phosphine ligands has been critical to its success. The emergence of nickel catalysis offers a more sustainable and cost-effective alternative with unique reactivity for challenging substrates. Furthermore, direct C-H arylation provides a more atom-economical path, reducing synthetic steps and waste. The choice of catalytic system ultimately depends on substrate availability, functional group tolerance, and desired process efficiency. By understanding the mechanistic principles and applying the detailed protocols outlined herein, researchers can confidently navigate the synthesis of these valuable biheteroaryl compounds.

References

  • Gal-Fauvet, B., et al. (2001). Synthesis and physical properties of the six furylpyridines. Journal of Heterocyclic Chemistry. [Link]

  • Li, J-H., et al. (2019). Synthesis of 2-Substituted Benzo[b]furans/furo-Pyridines Catalyzed by NiCl₂. Molecules. [Link]

  • Simonneau, A., et al. (2024). Palladium-Catalyzed Cross-Coupling Reaction via C–H Activation of Furanyl and Thiofuranyl Substrates. Molecules. [Link]

  • Majumdar, P., & Ali, M. A. (2023). Synthetic strategies to pyrido fused heterocycles. Journal of Chemical Sciences. [Link]

  • He, J., et al. (2021). Synthesis of piperidines and pyridine from furfural over a surface single-atom alloy Ru1CoNP catalyst. Nature Communications. [Link]

  • Dufour, J., et al. (2007). Palladium-Catalyzed Direct Arylation of Furans via C−H Functionalization at Low Catalyst Loadings. Organometallics. [Link]

  • Laitar, D. S., et al. (2017). Selective ortho C–H Activation of Pyridines Directed by Lewis Acidic Boron of PBP Pincer Iridium Complexes. Journal of the American Chemical Society. [Link]

  • Sherwood, T. C., et al. (2019). Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling in a Green Alcohol Solvent for an Undergraduate Organic Chemistry Laboratory. Journal of Chemical Education. [Link]

  • Wisniewski, S. R., et al. (2016). Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaryl Chlorides and Carbamates in Green Solvents. Organic Syntheses. [Link]

  • ResearchGate. (n.d.). Coupling outcomes for pyrroles, furans and thiophenes. ResearchGate. [Link]

  • ResearchGate. (n.d.). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. ResearchGate. [Link]

  • Doyle Group, UCLA. (2023). Ni Cross-Coupling. UCLA Chemistry. [Link]

  • Kumar, P., & Kumar, A. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Medicinal Chemistry. [Link]

  • Trinh, T. N., et al. (2014). An efficient continuous flow approach to furnish furan-based biaryls. Organic & Biomolecular Chemistry. [Link]

  • Kabli, R. A., et al. (2010). Synthesis of a New Series of Furyl and Thienyl Substituted Pyrazolines Starting with Furyl and Thienyl Chalcones. ChemInform. [Link]

  • Villegas-Escobar, N., et al. (2024). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. ACS Catalysis. [Link]

  • Mori, A., et al. (2009). C-H and C-Si Functionalizations of Furan Derivatives. Palladium-catalyzed Homocoupling and Arylation Reactions. Kobe University Repository. [Link]

  • MDPI. (2024). Novel Catalytic Strategies for the Synthesis of Furans and Their Derivatives. MDPI. [Link]

  • Gao, P., et al. (2025). Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation. Beilstein Journal of Organic Chemistry. [Link]

  • Winter, A., et al. (2012). Syntheses and applications of furanyl-functionalised 2,2':6',2''-terpyridines. Beilstein Journal of Organic Chemistry. [Link]

  • Klement, I., et al. (1999). Process for preparing biaryl compounds.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Hartwig, J. F., et al. (2021). C–H Activation of Pyridines by Boryl Pincer Complexes. Journal of the American Chemical Society. [Link]

  • Smoleń, M., et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. International Journal of Molecular Sciences. [Link]

  • Kim, D., et al. (2023). Nucleophilic C4-selective (hetero) arylation of pyridines for facile synthesis of heterobiaryls. Communications Chemistry. [Link]

  • Chang, M-Y., & Tai, H-Y. (2011). SYNTHESIS OF FURO[2,3-c]PYRIDINE. Heterocycles. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. In Modern Arene Chemistry (pp. 113-156). [Link]

  • Kantchev, E. A. B., & Organ, M. G. (2009). An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling. Green Chemistry. [Link]

  • Le-Dao, T., et al. (2021). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie International Edition. [Link]

Sources

Advanced Purification Strategies for 4-(Furan-3-yl)pyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Application Note & Standard Operating Protocols Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Scientists Compound: 4-(Furan-3-yl)pyridine-2-carboxylic acid (CAS: 914637-22-2)[1]

Introduction & Mechanistic Rationale

The isolation of highly functionalized pyridine derivatives, particularly 4-(Furan-3-yl)pyridine-2-carboxylic acid, presents unique downstream processing challenges. Typically synthesized via Suzuki-Miyaura cross-coupling or ester hydrolysis[2], the crude reaction mixture contains palladium residues, unreacted boronic acids, and inorganic salts.

Standard liquid-liquid extraction (LLE) is notoriously inefficient for this class of molecules. Because picolinic acids are highly polar and amphoteric, they partition poorly into organic solvents during standard aqueous workups[3]. Furthermore, the electron-rich furan-3-yl moiety is sensitive to highly concentrated strong acids and prolonged oxidative conditions, precluding the use of harsh purification environments.

To achieve high purity without compromising the structural integrity of the furan ring, purification must exploit the molecule's ionizable functional groups: the basic pyridine nitrogen ( pKa​≈5.3 ) and the acidic carboxylic acid ( pKa​≈1.0 ).

DecisionTree Crude Crude 4-(Furan-3-yl)picolinic Acid Assess Assess Scale & Purity Goal Crude->Assess Small Discovery Scale (<100 mg) Target: >99% Purity Assess->Small Large Process Scale (>1 g) Target: >95% Purity Assess->Large HPLC RP-HPLC (Formic Acid Buffer) High Resolution Small->HPLC SCX SCX Chromatography Desalting & Neutral Removal Large->SCX Precip Isoelectric Precipitation (pH 3.1 - 3.3) SCX->Precip

Fig 1. Strategic purification decision tree based on scale and purity.

Quantitative Method Comparison

To streamline method selection, the following table summarizes the performance metrics of the three primary workflows detailed in this guide.

Purification MethodOptimal ScaleExpected RecoveryTarget PurityPrimary Impurities Removed
SCX Chromatography 10 mg – 5 g85 – 95%> 90%Boronic acids, neutral organics, salts
Isoelectric Precip. > 1 g75 – 85%> 95%Soluble byproducts, trace metals
Prep RP-HPLC < 100 mg60 – 80%> 99%Structural isomers, closely eluting analogs

Experimental Protocols

Workflow A: Strong Cation Exchange (SCX) Catch-and-Release

Causality & Logic: SCX solid-phase extraction exploits the basicity of the pyridine ring. By acidifying the crude mixture to pH<2 , the pyridine nitrogen is fully protonated, allowing it to bind tightly to the sulfonic acid groups of the SCX resin. Non-basic impurities (such as unreacted furan-3-boronic acid and neutral organic byproducts) flow through the cartridge. The target is subsequently released using a basic methanolic solution, which deprotonates the pyridine ring.

SCX_Workflow Load 1. LOAD Acidify to pH 2 Target Binds Wash 2. WASH MeOH/H2O Impurities Elute Load->Wash Elute 3. ELUTE 2M NH3 in MeOH Target Releases Wash->Elute Isolate 4. ISOLATE Concentrate Pure Product Elute->Isolate

Fig 2. SCX catch-and-release mechanism for amphoteric pyridine isolation.

Step-by-Step Protocol:

  • Resin Conditioning: Condition a pre-packed SCX cartridge (e.g., 10g resin for 1g crude) with 5 column volumes (CV) of Methanol (MeOH), followed by 5 CV of 0.1 M HCl.

  • Sample Loading: Dissolve the crude reaction mixture in a minimal volume of 0.1 M HCl. Ensure the final pH is between 1.5 and 2.0. Load the solution onto the cartridge at a flow rate of 1-2 mL/min.

  • Washing: Wash the cartridge with 5 CV of 0.1 M HCl, followed by 10 CV of 100% MeOH. Mechanistic note: The MeOH wash removes neutral organic impurities and residual boronic acids.

  • Elution: Elute the target compound using 5-10 CV of 2.0 M Ammonia in MeOH.

  • Isolation: Concentrate the basic eluate under reduced pressure.

  • Self-Validation Checkpoint: Spot the flow-through, wash, and elution fractions on a TLC plate (visualized under UV 254 nm). The target compound must only appear in the ammonia elution fraction.

Workflow B: Isoelectric Precipitation

Causality & Logic: For bulk purification, crystallization is vastly superior to chromatography. Pyridine dicarboxylic acids and picolinic acids exhibit highly pH-dependent solubility[4]. The isoelectric point (pI) of 4-(Furan-3-yl)pyridine-2-carboxylic acid is approximately 3.15. At this specific pH, the molecule exists predominantly as a net-neutral zwitterion. Because the zwitterion cannot effectively solvate via ion-dipole interactions, aqueous solubility plummets, driving spontaneous crystallization.

Step-by-Step Protocol:

  • Dissolution: Suspend the crude material in deionized water. Slowly add 1.0 M NaOH until the compound completely dissolves (typically around pH 8.5 - 9.0).

  • Clarification: Filter the basic solution through a 0.45 µm PTFE membrane to remove insoluble palladium black and non-ionizable particulates.

  • Isoelectric Titration: Transfer the filtrate to a round-bottom flask equipped with a magnetic stirrer and a calibrated pH probe. Slowly add 1.0 M HCl dropwise.

  • Crystallization: As the pH approaches 3.5, the solution will become turbid. Continue adding HCl carefully until the pH stabilizes at exactly 3.1 - 3.2.

  • Maturation: To promote slow cooling and maximize crystal formation, place the flask in an ice bath at 4 °C for 2 hours[5].

  • Isolation: Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a minimal amount of ice-cold water (to prevent re-dissolution), followed by cold diethyl ether to aid drying.

  • Self-Validation Checkpoint: Analyze the mother liquor via UV-Vis spectroscopy or LC-MS. A lack of absorbance at the compound's λmax​ confirms complete precipitation and validates the gravimetric yield.

Workflow C: Preparative Reverse-Phase HPLC

Causality & Logic: When >99% purity is required for biological assays, Prep-HPLC is mandatory. Because the target is ionizable, running a neutral mobile phase will result in severe peak tailing. Adding 0.1% Formic Acid (pH ~ 2.7) suppresses the ionization of the carboxylic acid, ensuring the molecule interacts uniformly with the hydrophobic C18 stationary phase, yielding sharp, symmetrical peaks.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve the sample in DMSO or a Water/Acetonitrile mixture compatible with the starting mobile phase. Filter through a 0.22 µm syringe filter.

  • Column Selection: Use a C18 Preparative Column (e.g., 21.2 x 250 mm, 5 µm).

  • Mobile Phase:

    • Buffer A: Water + 0.1% Formic Acid

    • Buffer B: Acetonitrile + 0.1% Formic Acid

  • Gradient: Run a shallow gradient from 5% B to 60% B over 20 minutes. The furan-substituted picolinic acid typically elutes at intermediate organic concentrations.

  • Fraction Collection: Trigger collection via UV absorbance at 254 nm and 280 nm.

  • Self-Validation Checkpoint: Immediately analyze an aliquot of the collected peak via analytical LC-MS. Lyophilize the validated fractions to remove water and volatile formic acid, preventing acid-catalyzed degradation of the furan ring during concentration.

References

  • BenchChem Technical Support. Purification of Substituted Picolinate Esters. BenchChem.

  • Reactive Extraction of Pyridine-2-carboxylic Acid (Picolinic Acid) Using Nontoxic Extractant and Diluent Systems. ACS Sustainable Chemistry & Engineering.

  • Process for recovery of pyridine-2,3-dicarboxylic acid. European Patent Office (EP 0947508 B1).

  • 4-(FURAN-3-YL)PYRIDINE-2-CARBOXYLIC ACID | 914637-22-2. ChemicalBook.

  • The synthetic method of 2-pyridine carboxylic acid. Google Patents (CN101602715A).

Sources

Application Note: Comprehensive Analytical Characterization of 4-(Furan-3-yl)pyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Scientists Matrix: Active Pharmaceutical Ingredient (API) Intermediates / Heterocyclic Building Blocks

Executive Summary & Physicochemical Profiling

4-(Furan-3-yl)pyridine-2-carboxylic acid (CAS: 914637-22-2) is a highly specialized heteroaromatic building block frequently utilized in medicinal chemistry for the synthesis of kinase inhibitors, metal-chelating therapeutics, and advanced agrochemicals. Analytically, this molecule presents unique challenges due to its zwitterionic potential—comprising a basic pyridine nitrogen and an acidic carboxylic acid—coupled with the acid-sensitive nature of the 3-furyl moiety.

This application note provides field-proven, self-validating protocols for the complete structural elucidation and purity profiling of this compound, emphasizing the causality behind specific chromatographic and spectroscopic choices.

Table 1: Target Molecule Physicochemical Profile
PropertyValue / DescriptionAnalytical Consequence
Molecular Formula C₁₀H₇NO₃Requires high-resolution mass spectrometry (HRMS) for exact mass confirmation.
Monoisotopic Mass 189.0426 DaESI+ will yield an [M+H]⁺ at m/z 190.05.
pKa (Estimated) ~5.2 (COOH), ~1.5 (Pyridine NH⁺)Zwitterionic behavior at neutral pH; requires acidic mobile phase modifiers to suppress ionization and prevent peak tailing[1].
Solubility Soluble in DMSO, DMF; poorly soluble in non-polar solvents.NMR analysis must be conducted in DMSO-d₆; sample diluents for HPLC should match the mobile phase starting conditions.

High-Performance Liquid Chromatography (HPLC-UV)

Scientific Rationale

Picolinic acid derivatives exhibit strong secondary interactions with residual silanols on standard silica-based stationary phases. If analyzed at a neutral pH, the molecule exists as a polar zwitterion, leading to severe band broadening and poor retention. To counteract this, we employ a highly acidic mobile phase (0.1% Trifluoroacetic acid, pH ~2.0)[2]. TFA acts as an ion-pairing agent, protonating the pyridine nitrogen and fully suppressing the ionization of the carboxylic acid, thereby driving the analyte into a more hydrophobic state for optimal reversed-phase retention.

Protocol: Purity Determination Workflow

System Suitability Requirement: The protocol is self-validating. Before sample injection, a blank must be run to ensure a stable baseline. A standard injection must yield a tailing factor (Tf) of ≤ 1.5 and a theoretical plate count (N) of ≥ 5000 to validate column integrity.

  • Column: Waters XBridge C18 (4.6 x 150 mm, 3.5 µm) or equivalent end-capped column.

  • Mobile Phase A: 0.1% TFA in LC-MS grade Water

  • Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Detection: UV at 254 nm (primary) and 280 nm (secondary)

  • Injection Volume: 5 µL

  • Sample Diluent: 10% Acetonitrile in Water

Table 2: Gradient Elution Program
Time (min)% Mobile Phase A% Mobile Phase BCurve
0.0955Initial
2.0955Isocratic hold
12.01090Linear ramp
15.01090Wash
15.1955Re-equilibration
20.0955End

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Scientific Rationale

Electrospray Ionization in positive mode (ESI+) is highly efficient for pyridine-containing compounds due to the readily protonated nitrogen atom[3]. Upon collision-induced dissociation (CID), picolinic acid derivatives characteristically undergo a neutral loss of carbon dioxide (CO₂) from the 2-position, yielding a highly stable fragment. Subsequent fragmentation involves the cleavage of the 3-furyl ring.

Protocol: Mass Confirmation
  • Ionization Mode: ESI Positive

  • Capillary Voltage: 3.0 kV

  • Desolvation Temperature: 350 °C

  • Cone Voltage: 25 V

  • Collision Energy (CE): 15-25 eV (Ramped)

MS_Fragmentation M [M+H]+ m/z 190.1 4-(Furan-3-yl)pyridine-2-carboxylic acid F1 Fragment 1 m/z 146.1 [M+H - CO2]+ M->F1 - CO2 (Neutral Loss) F2 Fragment 2 m/z 118.1 [M+H - CO2 - CO]+ F1->F2 - CO (Furan Cleavage) F3 Fragment 3 m/z 78.1 Pyridine core F1->F3 - Furan (Heterocycle Loss)

Fig 1: Proposed ESI+ CID fragmentation pathway for 4-(Furan-3-yl)pyridine-2-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Scientific Rationale

NMR is critical for confirming the regiochemistry of the furan substitution at the 4-position of the pyridine ring. The 3-furyl group exerts distinct electronic effects; while it is overall electron-withdrawing, the oxygen heteroatom causes specific shielding and deshielding effects on the adjacent protons. Furthermore, the strong intramolecular and intermolecular hydrogen bonding of the picolinic acid moiety necessitates the use of a highly polar, aprotic solvent like DMSO-d₆ to disrupt aggregates and yield sharp, well-resolved signals.

Protocol: Structural Elucidation
  • Sample Preparation: Dissolve 15-20 mg of the analyte in 0.6 mL of DMSO-d₆ (containing 0.03% v/v TMS as an internal standard).

  • Acquisition: Acquire ¹H NMR at 400 MHz (minimum 16 scans) and ¹³C NMR at 100 MHz (minimum 1024 scans).

  • Self-Validation: The integration of the ¹H spectrum must sum to exactly 7 aromatic protons. The disappearance of the highly deshielded carboxylic acid proton upon the addition of a drop of D₂O confirms the exchangeable -COOH group.

Table 3: Expected ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)
NucleusPositionExpected Shift (δ, ppm)Multiplicity / CouplingStructural Assignment
¹H COOH~13.2Broad singletCarboxylic acid proton (D₂O exchangeable)
¹H Py-H6~8.65Doublet (J ≈ 5.0 Hz)Pyridine proton adjacent to Nitrogen
¹H Fur-H2'~8.45SingletFuran proton between O and substituent
¹H Py-H3~8.20Doublet (J ≈ 1.5 Hz)Pyridine proton meta to substituent
¹H Fur-H5'~7.85Triplet (J ≈ 1.8 Hz)Furan proton adjacent to Oxygen
¹H Py-H5~7.75Doublet of doubletsPyridine proton para to COOH
¹H Fur-H4'~7.10Doublet (J ≈ 1.8 Hz)Furan proton beta to Oxygen
¹³C C=O~166.5-Carboxylic acid carbonyl
¹³C Py-C2~149.0-Pyridine carbon attached to COOH

Fourier-Transform Infrared (FT-IR) Spectroscopy

Scientific Rationale

FT-IR is utilized as an orthogonal technique to verify the presence of the primary functional groups. The zwitterionic solid-state nature of picolinic acid derivatives often shifts the carbonyl stretching frequency compared to standard aliphatic carboxylic acids.

Protocol: ATR-FTIR Analysis
  • Background: Collect a background spectrum of the clean, dry Attenuated Total Reflectance (ATR) diamond crystal (32 scans, 4 cm⁻¹ resolution).

  • Sample Application: Place 2-3 mg of the solid powder directly onto the crystal. Apply uniform pressure using the anvil.

  • Key Diagnostic Bands:

    • ~3100 - 2800 cm⁻¹: Broad O-H stretching (strongly hydrogen-bonded).

    • ~1710 - 1690 cm⁻¹: Strong C=O stretching of the carboxylic acid.

    • ~1600 - 1580 cm⁻¹: C=N and C=C aromatic ring stretching vibrations (Pyridine and Furan).

    • ~870 cm⁻¹: C-H out-of-plane bending, characteristic of the 3-substituted furan ring.

References

  • Solubility and Crystallization Studies of Picolinic Acid. MDPI. Available at:[Link]

  • New high-performance liquid chromatography method for the detection of picolinic acid in biological fluids. ResearchGate. Available at:[Link]

  • Improved separation and detection of picolinic acid and quinolinic acid by capillary electrophoresis-mass spectrometry. UTSA. Available at:[Link]

  • Electronic Properties of Furyl Substituents at Phosphorus and Their Influence on 31P NMR Chemical Shifts. ACS Publications. Available at:[Link]

  • 17O NMR and DFT study of hydrogen bonding: Proton sharing and incipient transfer. Lithuanian Journal of Physics. Available at:[Link]

Sources

Application Note: 4-(Furan-3-yl)pyridine-2-carboxylic Acid as a Privileged Scaffold in Metalloenzyme Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the strategic selection of heterocyclic building blocks is critical for optimizing both pharmacodynamics and pharmacokinetics. 4-(Furan-3-yl)pyridine-2-carboxylic acid (CAS: 914637-22-2) has emerged as a highly versatile and privileged chemical intermediate[1]. Featuring a picolinic acid core substituted at the C4 position with an electron-rich furan-3-yl moiety, this scaffold is predominantly utilized in the synthesis of metalloenzyme inhibitors. Its most prominent application lies in the development of Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PHD) inhibitors, a transformative class of therapeutics used to treat chronic kidney disease (CKD)-induced anemia[2].

This application note provides a comprehensive guide to the mechanistic rationale, physicochemical advantages, and validated synthetic protocols for deploying 4-(Furan-3-yl)pyridine-2-carboxylic acid in drug discovery workflows.

Mechanistic Rationale: The Picolinic Acid Pharmacophore

The utility of 4-(Furan-3-yl)pyridine-2-carboxylic acid is rooted in its bidentate coordination chemistry.

Metalloenzyme Chelation

Picolinic acid derivatives are classic chelators of active site metals, particularly Fe(II) and Zn(II). In 2-oxoglutarate (2-OG) dependent dioxygenases, such as HIF-PHD, the nitrogen atom of the pyridine ring and the oxygen atom of the carboxylate group form a stable bidentate complex with the active site iron[3]. This chelation displaces the endogenous 2-OG cofactor, effectively halting the enzyme's catalytic cycle.

The Furan-3-yl Advantage

While the picolinic acid core anchors the molecule, the C4 substituent dictates the molecule's trajectory into adjacent hydrophobic pockets. The selection of a furan-3-yl group over a traditional phenyl ring is a deliberate design choice driven by causality:

  • Vector Geometry: The furan-3-yl ring projects its oxygen heteroatom at a unique angle, allowing for targeted hydrogen bonding or dipole interactions within the enzyme's secondary binding pocket.

  • Physicochemical Optimization: Replacing a phenyl ring with a furan-3-yl group significantly lowers the calculated partition coefficient (cLogP). This reduction in lipophilicity enhances aqueous solubility and improves the overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile of the resulting drug candidates, reducing off-target toxicity[4].

Biological Application: HIF-PHD Inhibition Pathway

Under normoxic conditions, HIF-PHD enzymes hydroxylate the HIF-α transcription factor, tagging it for ubiquitination by the von Hippel-Lindau (VHL) complex and subsequent proteasomal degradation[5]. When 4-(Furan-3-yl)picolinamide derivatives are introduced, they chelate the active site Fe(II), inhibiting PHD activity. This stabilizes HIF-α, allowing it to translocate to the nucleus, dimerize with HIF-β, and initiate the transcription of erythropoietin (EPO)[2][5].

HIF_Pathway Normoxia Normoxia (O2) HIF_PHD HIF-PHD Enzyme (Fe2+, 2-OG dependent) Normoxia->HIF_PHD HIF_OH Hydroxylated HIF-α HIF_PHD->HIF_OH Hydroxylates Inhibitor 4-(Furan-3-yl)picolinamide Derivative (Inhibitor) Inhibitor->HIF_PHD Chelates Fe2+ Blocks Activity HIF_alpha HIF-α (Stable) HIF_alpha->HIF_OH Substrate Nucleus Nucleus Translocation & Dimerization (HIF-β) HIF_alpha->Nucleus When PHD is inhibited VHL VHL Complex Ubiquitination HIF_OH->VHL Degradation Proteasomal Degradation VHL->Degradation EPO Erythropoietin (EPO) Gene Transcription Nucleus->EPO

Fig 1. Mechanism of HIF-α stabilization via HIF-PHD inhibition by picolinic acid derivatives.

Quantitative Data: Physicochemical Profiling

To justify the use of the furan-3-yl derivative over other commercially available picolinic acids, we summarize the comparative physicochemical properties of various C4-substituents.

Table 1: Comparative Profiling of C4-Substituted Picolinic Acid Scaffolds

C4 SubstituentcLogP (Calculated)Topological Polar Surface Area (Ų)Synthetic AccessibilityPrimary Application Rationale
Phenyl 1.8537.3HighBaseline metalloenzyme inhibitor; highly lipophilic.
Furan-3-yl 1.20 50.4 High Optimized ADME; balanced lipophilicity and polarity.
Furan-2-yl 1.1550.4ModerateProne to oxidative degradation and polymerization.
Pyrazol-4-yl 0.4566.0LowRequires protecting group chemistry (e.g., Boc, SEM).

Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that researchers can verify the success of the reaction at critical checkpoints before proceeding.

Synthesis_Workflow Scaffold 4-(Furan-3-yl)picolinic acid (Starting Material) Activation Carboxyl Activation (HATU / DIPEA) Scaffold->Activation Amine Amine Nucleophile Addition Activation->Amine Amide Picolinamide Target (Crude Product) Amine->Amide Purification HPLC Purification & LC-MS Validation Amide->Purification

Fig 2. High-throughput synthesis workflow for generating 4-(Furan-3-yl)picolinamide libraries.

Protocol A: High-Throughput Amide Coupling (Library Generation)

This protocol converts the carboxylic acid intermediate into a diverse array of picolinamide lead compounds.

Causality Note: HATU is selected over traditional carbodiimides (like EDC) because the electron-withdrawing nature of the pyridine ring reduces the nucleophilicity of the carboxylate. A highly reactive uronium coupling agent is required to prevent sluggish kinetics and maximize yields[6].

Materials:

  • 4-(Furan-3-yl)pyridine-2-carboxylic acid (1.0 eq, 0.5 mmol)

  • Primary or Secondary Amine (1.2 eq, 0.6 mmol)

  • HATU (1.2 eq, 0.6 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 1.5 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (5.0 mL)

Step-by-Step Procedure:

  • Activation: Dissolve 4-(Furan-3-yl)pyridine-2-carboxylic acid (94.6 mg, 0.5 mmol) in anhydrous DMF (5.0 mL) under a nitrogen atmosphere. Add DIPEA (261 µL, 1.5 mmol) and stir for 5 minutes at room temperature.

  • Coupling Agent Addition: Add HATU (228 mg, 0.6 mmol) in one portion. The solution will typically transition to a pale yellow color, indicating the formation of the active ester. Stir for 15 minutes.

  • Nucleophilic Attack: Add the desired amine (0.6 mmol) dropwise. Stir the reaction mixture at room temperature for 2 hours.

  • Self-Validation Checkpoint: Withdraw a 5 µL aliquot, quench in 100 µL of 1:1 MeCN:H₂O, and analyze via UPLC-MS. Validation: The reaction is deemed complete when the extracted ion chromatogram (EIC) shows >95% consumption of the starting material mass ( m/z 190.05 [M+H]⁺) and the appearance of the target amide mass.

  • Workup: Dilute the mixture with EtOAc (20 mL) and wash sequentially with saturated aqueous NaHCO₃ (3 x 10 mL), water (10 mL), and brine (10 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via reverse-phase preparative HPLC.

Protocol B: Late-Stage Regioselective Bromination of the Furan Ring

For researchers looking to extend the scaffold via subsequent cross-coupling (e.g., Suzuki or Sonogashira), the furan ring can be regioselectively halogenated.

Causality Note: The furan-3-yl ring is highly susceptible to electrophilic aromatic substitution at the C2 and C5 positions. By utilizing N-Bromosuccinimide (NBS) at strictly controlled cryogenic temperatures (-78 °C), we kinetically favor mono-bromination at the less sterically hindered C5 position. Higher temperatures inevitably lead to polybromination and oxidative degradation of the delicate furan ring.

Step-by-Step Procedure:

  • Preparation: Dissolve 4-(Furan-3-yl)pyridine-2-carboxylic acid (1.0 eq) in a mixture of anhydrous DMF and THF (1:4 ratio, 0.1 M concentration) under argon.

  • Cooling: Submerge the reaction flask in a dry ice/acetone bath and allow it to equilibrate to -78 °C for 15 minutes.

  • Electrophilic Addition: Dissolve NBS (1.05 eq) in anhydrous THF and add it dropwise via a syringe pump over 30 minutes to maintain the internal temperature.

  • Self-Validation Checkpoint: After 1 hour at -78 °C, monitor by TLC (Hexanes/EtOAc 3:1 with 1% AcOH). Validation: The starting material is highly UV-active. The reaction is complete when the starting material spot is replaced by a slightly less polar spot. Confirm mono-bromination via LC-MS by identifying the characteristic 1:1 isotopic pattern (M / M+2) indicative of a single bromine atom.

  • Quenching: Quench the reaction at -78 °C by adding saturated aqueous sodium thiosulfate (Na₂S₂O₃) to neutralize any unreacted NBS, then allow the mixture to warm to room temperature before standard aqueous workup.

References

  • [1] 4-(FURAN-3-YL)PYRIDINE-2-CARBOXYLIC ACID | 914637-22-2. ChemicalBook. Available at:1

  • [5] Proteins of iron metabolism regulated by HiF. ResearchGate. Available at:5

  • [6] Prolyl hydroxylase inhibitors and methods of use (US 2013/020381.6 A1). Google Patents. Available at: 6

  • [2] Discovery of Novel and Potent Prolyl Hydroxylase Domain-Containing Protein (PHD) Inhibitors for The Treatment of Anemia. Journal of Medicinal Chemistry - ACS Publications. Available at: 2

  • [4] 4-(3,4-Dichlorophenyl)picolinic Acid | CAS 1207829-84-2. Benchchem. Available at: 4

  • [3] Prolyl hydroxylase inhibitors and methods of use (US7811595B2). Google Patents. Available at: 3

Sources

4-(Furan-3-yl)pyridine-2-carboxylic Acid as a ligand in coordination chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 4-(Furan-3-yl)pyridine-2-carboxylic Acid in Coordination Chemistry – Ligand Design, Metallodrug Synthesis, and Catalytic Applications

Introduction & Mechanistic Insights

4-(Furan-3-yl)pyridine-2-carboxylic acid (CAS 914637-22-2) is a highly versatile, structurally tunable bidentate ligand utilized in advanced coordination chemistry[1]. As a derivative of picolinic acid (pyridine-2-carboxylic acid), it coordinates to transition metals (such as Ru, Pt, Cu, and Zn) via the pyridine nitrogen and the carboxylate oxygen, forming a stable five-membered chelate ring[2][3].

The strategic placement of a furan-3-yl group at the 4-position of the pyridine ring serves three mechanistic purposes:

  • Electronic Modulation : The furan ring acts as an electron-rich substituent that fine-tunes the electron density of the pyridine nitrogen through resonance and inductive effects, thereby stabilizing metals in various oxidation states[4].

  • Lipophilicity Enhancement : In metallodrug design, the hydrophobic furan moiety increases the overall lipophilicity of the complex, facilitating cellular membrane permeability compared to unsubstituted picolinates[5][6].

  • Secondary Non-Covalent Interactions : The furan oxygen and the aromatic -system provide handles for secondary interactions (e.g., hydrogen bonding or stacking) with biological targets or within supramolecular assemblies[7][8].

G L 4-(Furan-3-yl)picolinic Acid Base Deprotonation (Base) L->Base pH adjustment Furan Furan-3-yl Modulation (Lipophilicity & pi-pi stacking) L->Furan Structural feature M Metal Center (Ru, Pt, Cu) Coord N,O-Bidentate Chelation M->Coord Ligand Exchange Base->Coord Carboxylate formed Complex Target Metallodrug / Catalyst Coord->Complex Primary bonding Furan->Complex Secondary interactions

Caption: Workflow of ligand activation, N,O-chelation, and functional modulation in complex synthesis.

Experimental Protocols

The following protocol outlines the synthesis of a generic half-sandwich Ruthenium(II) or Platinum(II) complex utilizing 4-(furan-3-yl)pyridine-2-carboxylic acid as an ancillary ligand. This methodology is designed as a self-validating system: visual cues (color changes) and distinct spectroscopic shifts ensure each step's success.

Protocol: Synthesis of [Metal(L)(Ancillary)] Complexes Objective: Achieve quantitative N,O-chelation while preserving the integrity of the furan ring.

Step 1: Ligand Activation (Deprotonation)

  • Action : Suspend 1.0 equivalent of 4-(furan-3-yl)pyridine-2-carboxylic acid in anhydrous methanol (MeOH). Add 1.05 equivalents of sodium methoxide (NaOMe) dropwise under a nitrogen atmosphere.

  • Causality : The carboxylic acid must be deprotonated to form the reactive carboxylate anion. A slight excess of base ensures complete activation. MeOH is chosen because the resulting sodium salt is highly soluble, clearing the suspension to a transparent solution, which acts as a visual validation of successful deprotonation.

Step 2: Metal Coordination

  • Action : To the activated ligand solution, add 0.5 equivalents of a dimeric metal precursor (e.g., or ) dissolved in tetrahydrofuran (THF)[7].

  • Causality : The labile chloride or thioether ligands on the metal precursor are readily displaced by the strong N,O-chelating picolinate derivative. The reaction is driven forward thermodynamically by the entropic advantage of forming a highly stable 5-membered chelate ring[2].

Step 3: Reflux and Isolation

  • Action : Stir the mixture at 65°C for 4-6 hours. Monitor the reaction via TLC until the free ligand is consumed. Concentrate the solvent in vacuo, redissolve in minimal dichloromethane (DCM), and precipitate the complex by adding cold diethyl ether.

  • Validation : A successful coordination typically results in a distinct color shift (e.g., from orange to deep red for Ru(II) complexes)[6]. Filtration yields the pure complex.

Protocol Step1 1. Ligand Deprotonation (NaOMe in MeOH) Step2 2. Metal Addition (e.g.,[Ru(p-cymene)Cl2]2) Step1->Step2 Clear solution formed Step3 3. Reflux & Chelation (65°C, 4h under N2) Step2->Step3 Ligand substitution Step4 4. Isolation & Washing (Cold Et2O) Step3->Step4 Color shift observed QC 5. QC Validation (IR, NMR, MS) Step4->QC Pure solid complex

Caption: Step-by-step self-validating protocol for synthesizing furan-substituted metal complexes.

Data Presentation & Quality Control

Verification of coordination is primarily achieved through Fourier-Transform Infrared Spectroscopy (FT-IR) and Proton Nuclear Magnetic Resonance ( H NMR)[2][6]. The table below summarizes the expected quantitative shifts that validate successful N,O-chelation.

Analytical MethodFree Ligand MarkerCoordinated Complex MarkerMechanistic Rationale
FT-IR ( ) ~1700 - 1720 cm ~1630 - 1650 cm A definitive negative shift confirms the coordination of the carboxylate oxygen to the metal center, which weakens the C=O double bond character[2][6].
FT-IR ( ) ~1590 cm ~1560 cm A negative shift indicates electron donation from the pyridine nitrogen to the metal, confirming bidentate binding[2].
H NMR (Pyridine H6) ~8.70 ppm~9.10 - 9.30 ppmA downfield shift of the proton adjacent to the pyridine nitrogen occurs due to the strong deshielding effect of the coordinated metal ion[9][10].
H NMR (Furan H) ~7.50, 6.95 ppm~7.55, 7.00 ppmMinimal shifts confirm that the furan ring remains uncoordinated and structurally intact[9].

Conclusion

4-(Furan-3-yl)pyridine-2-carboxylic acid operates as a highly effective bidentate ligand. By combining the robust N,O-chelating properties of picolinic acid with the lipophilic and electronic modulating characteristics of a furan ring, researchers can synthesize highly stable, biologically active transition metal complexes. Strict adherence to pH control and spectroscopic validation ensures high-yield, reproducible coordination.

References

  • Wikipedia : Picolinic acid. Available at:[Link]

  • St. Joseph's College (SJC) : Synthesis, Characterization and Biological Activity of Metal Complexes of 2-Picolinic Acid. Available at:[Link]

  • PubMed (Chemistry - A European Journal) : Picolinamides as effective ligands for copper-catalysed aryl ether formation: structure-activity relationships, substrate scope and mechanistic investigations. Available at:[Link]

  • PMC (Materials) : Development of Blue Phosphorescent Pt(II) Materials Using Dibenzofuranyl Imidazole Ligands and Their Application in Organic Light-Emitting Diodes. Available at:[Link]

  • Journal of Medicinal Chemistry (ACS) : Discovery of Furan-2-Carboxylic Acid Derivatives as Novel D-Dopachrome Tautomerase (D-DT) and Macrophage Migration Inhibitory Factor-1 (MIF-1) Dual Inhibitors. Available at:[Link]

  • PMC (Antimicrobial Agents and Chemotherapy) : Dipicolinic Acid Derivatives as Inhibitors of New Delhi Metallo-β-lactamase-1. Available at:[Link]

  • Inorganic Chemistry (ACS) : Promoting the Anticancer Activity with Multidentate Furan-2-Carboxamide Functionalized Aroyl Thiourea Chelation in Binuclear Half-Sandwich Ruthenium(II) Complexes. Available at:[Link]

  • The Journal of Organic Chemistry (ACS) : Copper-Catalyzed C–N Bond Formation/Rearrangement Sequence: Synthesis of 4H-3,1-Benzoxazin-4-ones. Available at:[Link]

  • IRIS UniPA : Iodolactonization of 3‐Alkynylthiophene‐2‐Carboxylic and 3‐Alkynylpicolinic Acids for the Synthesis of Fused Heterocycle. Available at:[Link]

Sources

Application Note: Solubilization Dynamics and Bioassay Integration of 4-(Furan-3-yl)pyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, assay developers, and drug discovery scientists. Document Purpose: To provide a mechanistically grounded, self-validating protocol for the dissolution and biological application of 4-(Furan-3-yl)pyridine-2-carboxylic Acid.

Executive Summary & Mechanistic Insights

4-(Furan-3-yl)pyridine-2-carboxylic Acid is a highly specialized heterocyclic building block often utilized in drug discovery screening libraries. Its core structure is based on picolinic acid, a well-documented bidentate chelator that interacts with transition metals such as zinc, iron, and copper (1[1]). In biological systems, picolinic acid derivatives frequently target metalloenzymes and zinc finger proteins, altering their conformation and inhibiting their function (2[2]).

Causality in Solubilization

While unsubstituted picolinic acid exhibits high solubility in water and lower solubility in aprotic solvents like acetonitrile (3[3]), the addition of the hydrophobic furan ring in 4-(Furan-3-yl)pyridine-2-carboxylic Acid (MW: 189.17 g/mol (4[4])) significantly increases the molecule's lipophilicity. This necessitates the use of Dimethyl Sulfoxide (DMSO) for initial stock preparation to disrupt the intermolecular hydrogen bonding of the carboxylic acid dimers.

When transitioning to aqueous bioassays, pH control is the critical failure point . The picolinic acid core has a pKa of approximately 5.2. If diluted into unbuffered water, the compound remains protonated and will rapidly precipitate. By diluting into a buffer at pH 7.4, the carboxylic acid is >99% deprotonated to a carboxylate anion, drastically increasing the hydration shell and ensuring homogeneous assay distribution.

Mechanism A 4-(Furan-3-yl)pyridine- 2-carboxylic Acid B Deprotonation (pH 7.4) Forms Carboxylate Anion A->B C Bidentate Chelation (Pyridine N & Carboxylate O) B->C D Target Metalloenzyme (e.g., Zn2+ dependent) C->D E Enzyme Inhibition & Phenotypic Response D->E

Caption: Mechanistic pathway of metalloenzyme targeting via bidentate chelation.

Quantitative Physicochemical Data

The following parameters must guide your experimental design to prevent compound degradation and assay artifacts.

ParameterValue / Specification
Compound Name 4-(Furan-3-yl)pyridine-2-carboxylic Acid
CAS Number 914637-22-2
Molecular Weight 189.17 g/mol
Molecular Formula C10H7NO3
Primary Solvent Anhydrous DMSO (≥99.9% Purity)
Max Stock Concentration 50 mM (in DMSO)
Aqueous Solubility Limit Highly pH-dependent (Requires pH ≥ 7.4)
Stock Storage -20°C to -80°C (Protect from light and moisture)

Experimental Protocols

Phase 1: Preparation of 50 mM Master Stock in DMSO

Goal: Create a stable, highly concentrated master stock while preventing moisture-induced degradation.

  • Thermal Equilibration: Allow the sealed vial of 4-(Furan-3-yl)pyridine-2-carboxylic Acid to equilibrate to room temperature inside a desiccator for 30 minutes before opening.

    • Causality: Prevents atmospheric moisture condensation on the hygroscopic powder, which would alter the true mass and reduce DMSO solubility.

  • Gravimetric Measurement: Weigh exactly 9.46 mg of the compound into a sterile, low-bind amber microcentrifuge tube.

  • Solvent Addition: Add 1.0 mL of anhydrous, cell-culture grade DMSO.

    • Causality: Using anhydrous DMSO prevents the premature formation of hydration shells around the carboxylic acid moiety, which causes localized micro-precipitation in the stock over time.

  • Dissolution & Cavitation: Vortex aggressively for 30 seconds. If particulate matter remains, sonicate in a water bath at 37°C for 5–10 minutes.

    • Causality: Sonication provides the acoustic cavitation energy required to overcome the lattice energy of the furan-pyridine crystal structure.

  • Aliquot & Storage: Divide the 50 mM stock into 50 µL single-use aliquots and store at -20°C.

    • Causality: Single-use aliquots prevent repeated freeze-thaw cycles, which introduce ambient moisture and degrade the compound.

Phase 2: Aqueous Dilution for Bioassays

Goal: Transition the compound into an aqueous environment without triggering precipitation.

  • Buffer Preparation: Prepare the target biological buffer (e.g., PBS, HEPES, or cell culture media) and verify the pH is strictly adjusted to 7.4 .

  • Intermediate Dilution (1 mM): Dilute the 50 mM stock 1:50 into the buffer. Crucial technique: Add the DMSO stock dropwise while actively vortexing the aqueous buffer.

    • Causality: Dropwise addition into a rapidly moving aqueous volume disperses the compound instantly, preventing localized high concentrations of the protonated form that exceed the aqueous solubility limit.

  • Final Assay Application: Dilute the 1 mM intermediate solution into the final assay plate to achieve your target concentration (e.g., 10 µM). Ensure the final DMSO concentration remains ≤0.5% (v/v) .

    • Causality: DMSO concentrations above 0.5% can induce solvent-mediated cytotoxicity in cell-based assays or denature sensitive target proteins in biochemical assays.

Phase 3: Quality Control (Self-Validating System)

To ensure the trustworthiness of your assay data, you must validate that the compound remains in solution.

  • Nephelometry/OD Check: Measure the optical density (OD) of the final assay well at 600 nm. An OD600​ > 0.05 above the vehicle control indicates micro-precipitation (compound crash-out).

  • Action: If precipitation is detected, discard the dilution, verify buffer pH is ≥7.4, and reduce the maximum assay concentration.

Workflow S1 Compound Solid S2 Anhydrous DMSO Addition S1->S2 S3 50 mM Stock (-20°C) S2->S3 S4 Buffer Dilution (pH 7.4) S3->S4 S5 Bioassay (<0.5% DMSO) S4->S5

Caption: Workflow for solubilization and serial dilution of the compound.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 1018, Picolinic acid". PubChem.
  • MDPI. "Solubility and Crystallization Studies of Picolinic Acid". MDPI.
  • Wikipedia. "Picolinic acid". Wikipedia.
  • ChemicalBook. "4-(FURAN-3-YL)PYRIDINE-2-CARBOXYLIC ACID | 914637-22-2". ChemicalBook.

Sources

Electrochemical analysis of furan-pyridine compounds

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Electrochemical Profiling of Furan-Pyridine Conjugated Systems

Introduction & Mechanistic Rationale

Furan-pyridine conjugated compounds represent a highly versatile class of materials with critical applications in organic electronics, molecular switches, and pharmaceutical development[1]. The core mechanistic interest in these molecules stems from their inherent "push-pull" electronic dynamics. Furan is a π -excessive, electron-rich heterocycle, whereas pyridine is a π -deficient, electron-accepting moiety.

When directly bonded or conjugated, the furan-pyridine axis creates a localized donor-acceptor (D-A) architecture. This structural motif significantly modulates the frontier molecular orbitals (FMOs). Electrochemical analysis—specifically Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV)—is the gold standard for quantifying these energetic shifts. Experimental data demonstrates that furan-containing bispyridyl oligomers exhibit lower oxidation potentials (and thus higher HOMO levels) compared to their thiophene-containing counterparts, driven by the strong electron-donating capacity of the furan oxygen[2]. However, the furan radical cation generated during anodic sweeps is highly reactive, often resulting in irreversible oxidation events unless the α -positions are sterically blocked[2][3].

Furthermore, the inclusion of the pyridine subunit allows for secondary electronic tuning via protonation or metal complexation (e.g., uranyl or ruthenium complexes), which can dramatically shift the redox profile and induce aromatic character in expanded macrocycles[4][5].

Quantitative Electrochemical Data

The following table summarizes the electrochemical behavior of representative pyridine-furan (Pyr-F) and pyridine-thiophene (Pyr-T) oligomers. The data highlights the anodic shift in oxidation potential when furan is replaced by thiophene, confirming furan's superior electron-donating capability.

Table 1: Comparative Electrochemical Parameters of Pyridyl Oligomers

Compound ArchitectureCore Heterocycle Eox​ (V vs Ag/AgCl)ReversibilityCalculated HOMO (eV)*
Pyr2F3 (Bispyridyl-trifuran)Furan+1.32 VIrreversible-5.68
Pyr2F2T (Bispyridyl-furan-thiophene)Furan/Thiophene+1.22 VIrreversible-5.58
Pyr2T2F (Bispyridyl-thiophene-furan)Thiophene/Furan+1.30 VIrreversible-5.66
Pyr2T3 (Bispyridyl-trithiophene)Thiophene+1.57 VIrreversible-5.93

(Data synthesized from CV measurements in DMF/0.1 M Bu₄NPF₆ at a scan rate of 1.0 V/s[2]. HOMO levels are calculated assuming EHOMO​=−(Eoxonset​+4.36) eV).

Electrochemical Workflow Visualization

G N1 Sample Preparation (1 mM Furan-Pyridine in DMF) N2 Electrolyte Addition (0.1 M Bu4NPF6) N1->N2 N3 Deoxygenation (Argon purge for 15 min) N2->N3 N4 Cyclic Voltammetry (CV) (Scan Rates: 10 - 1000 mV/s) N3->N4 N5 Differential Pulse Voltammetry (Pulse width: 50 ms) N3->N5 N6 Internal Calibration (Spike with Ferrocene) N4->N6 N5->N6 N7 Data Extraction (HOMO/LUMO & Kinetics) N6->N7

Figure 1: Standardized workflow for the electrochemical characterization of furan-pyridine systems.

Standardized Experimental Protocols

Self-Validating System Note : To ensure trustworthiness, this protocol mandates the integration of a Ferrocene (Fc/Fc⁺) internal standard. Because furan-pyridine oxidations are frequently chemically irreversible[2], the reversible Fc/Fc⁺ couple acts as an internal control. It confirms that the lack of a cathodic return peak is due to molecular kinetics (e.g., radical coupling or electropolymerization) rather than poor electrode kinetics, uncompensated resistance, or a fouled electrode surface.

Protocol A: Preparation of the Electrochemical Cell
  • Solvent Purification : Utilize anhydrous, doubly distilled N,N-Dimethylformamide (DMF). Causality: DMF is selected over Dichloromethane (DCM) because its high dielectric constant better stabilizes the highly reactive furan radical cations and provides a wider cathodic window for observing pyridine reduction events[2].

  • Electrolyte Preparation : Dissolve Tetrabutylammonium hexafluorophosphate (Bu₄NPF₆) to a concentration of 0.10 M. Dry the electrolyte under vacuum at 80°C for 12 hours prior to use to eliminate trace water, which acts as a nucleophile against the oxidized furan ring.

  • Analyte Addition : Dissolve the furan-pyridine compound to a final concentration of 1.0 mM.

  • Electrode Assembly :

    • Working Electrode (WE): Glassy Carbon (GC) electrode (surface area ~50 μm²). Polish with 0.05 μm alumina slurry, rinse with deionized water, and sonicate in ethanol for 2 minutes before use.

    • Counter Electrode (CE): Platinum wire.

    • Reference Electrode (RE): Ag/Ag⁺ (0.01 M AgNO₃ in acetonitrile) or Ag/AgCl.

  • Degassing : Blanket the solution with ultra-high purity Argon for 15 minutes to displace dissolved oxygen. Causality: Oxygen is highly electroactive and its reduction will completely mask the pyridine-centered LUMO reduction events[2]. Maintain an Argon blanket during all measurements.

Protocol B: Cyclic Voltammetry (CV) Execution
  • Initial Sweep : Set the potentiostat to a scan rate of 100 mV/s. Begin the sweep from the open circuit potential (OCP) towards the anodic direction to probe the furan-dominated HOMO, followed by a cathodic sweep to probe the pyridine-dominated LUMO.

  • Scan Rate Study : Perform sequential CV scans at varying scan rates ( ν = 10, 25, 50, 100, 250, 500, and 1000 mV/s).

    • Causality: This step is critical for diagnosing reaction mechanisms. If the furan oxidation is chemically irreversible due to rapid follow-up reactions (like π−π stacking-induced dimerization), increasing the scan rate to 1.0 V/s may outpace the chemical step, potentially revealing a return reduction peak[2].

  • Internal Calibration : After completing the analyte scans, spike the cell with 1.0 mM Ferrocene. Run a final CV at 100 mV/s. All reported potentials must be referenced against the E1/2​ of the Fc/Fc⁺ redox couple.

Protocol C: Differential Pulse Voltammetry (DPV)
  • Parameter Setup : Set the step potential to 4 mV, pulse amplitude to 50 mV, and pulse width to 50 ms.

  • Execution : Run DPV across the anodic and cathodic windows identified in Protocol B.

    • Causality: DPV minimizes the capacitive background current inherent to CV. This provides high-resolution peak potentials ( Ep​ ), which are essential for accurately determining the onset potentials of closely overlapping redox events in multi-heterocycle oligomers.

Data Processing & Interpretation

  • Diffusion Control Validation : Plot the anodic peak current ( Ipa​ ) against the square root of the scan rate ( ν1/2 ). A linear relationship (following the Randles-Sevcik equation) validates that the electron transfer is diffusion-controlled and not limited by the adsorption of insulating furan-polymers on the GC electrode.

  • Energy Level Calculation : Calculate the solid-state ionization potential (HOMO) and electron affinity (LUMO) using the onset potentials ( Eonset​ ) extracted from the DPV curves.

    • EHOMO​=−e(Eoxonset​+4.80) eV (assuming Fc/Fc⁺ is 4.80 eV below vacuum).

    • ELUMO​=−e(Eredonset​+4.80) eV.

    • The electrochemical bandgap ( Egec​ ) is the difference between these two values, which directly correlates to the optical bandgap observed via UV-Vis spectroscopy[1][2].

References

  • Characterization of Furan- and Thiophene-Containing Bispyridyl Oligomers via Spectroscopic, Electrochemical, and TD-DFT Methods Source: The Journal of Physical Chemistry C - ACS Publications URL:[Link]

  • A Hybrid Macrocycle with a Pyridine Subunit Displays Aromatic Character upon Uranyl Cation Complexation Source: ResearchGate URL:[Link]

  • Molecular Electronic Devices Based on Ru(II) Thiophenyl Pyridine and Thienopyridine Architecture Source: DiVA Portal URL:[Link]

  • Structure and optoelectronic properties of helical pyridine-furan, pyridine-pyrrole and pyridine-thiophene oligomers Source: Physical Chemistry Chemical Physics / ResearchGate URL:[Link]

  • Synthesis of Polysubstituted Furans through Electrochemical Selenocyclization of Homopropargylic Alcohols Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

Sources

Application Note & Protocols: Strategic Derivatization of 4-(Furan-3-yl)pyridine-2-carboxylic Acid for Advanced Research

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: A Senior Application Scientist

Introduction: The Strategic Value of the Furan-Pyridine Scaffold

The fusion of furan and pyridine rings creates a heterocyclic scaffold of significant interest in medicinal chemistry and materials science.[1][2][3] The pyridine moiety, a common feature in FDA-approved drugs, offers metabolic stability and key hydrogen bonding capabilities.[3] The furan ring, a versatile five-membered heterocycle, provides unique electronic properties and serves as a linchpin for diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.[1][2][4]

The compound 4-(Furan-3-yl)pyridine-2-carboxylic acid is a particularly valuable building block. Its structure presents three primary vectors for chemical modification: the carboxylic acid group, the pyridine ring, and the furan ring. The carboxylic acid at the 2-position is a prime handle for forming amides and esters, two of the most fundamental linkages in drug discovery. Furthermore, the heterocyclic core can be functionalized through modern cross-coupling methodologies, enabling the generation of extensive and diverse chemical libraries for screening and optimization studies.

This guide provides a detailed exploration of key derivatization strategies for 4-(Furan-3-yl)pyridine-2-carboxylic acid, focusing on the underlying chemical principles, field-tested protocols, and robust characterization techniques.

Derivatization_Strategies cluster_acid Carboxylic Acid Derivatization cluster_core Heterocyclic Core Derivatization Start 4-(Furan-3-yl)pyridine- 2-carboxylic Acid Amide Amide Derivatives Start->Amide Amide Coupling (e.g., HATU, EDC) Ester Ester Derivatives Start->Ester Esterification (e.g., Acid Catalysis, MNBA) Biaryl Biaryl Derivatives Start->Biaryl Decarbonylative Suzuki Coupling

Figure 1: Key derivatization pathways for 4-(Furan-3-yl)pyridine-2-carboxylic acid.

Derivatization of the Carboxylic Acid Moiety

The carboxylic acid is the most readily accessible functional group for derivatization. Its conversion to amides and esters is fundamental for exploring structure-activity relationships (SAR).

Amide Bond Formation: The Workhorse of Medicinal Chemistry

Amide coupling is arguably the most frequently used reaction in drug discovery.[5][6] The process involves the "activation" of the carboxylic acid to create a species highly susceptible to nucleophilic attack by an amine.[6][7] The choice of coupling reagent is critical and depends on the substrate's reactivity, steric hindrance, and potential for side reactions like racemization.

Causality Behind Reagent Choices:

  • Carbodiimides (EDC, DCC): These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[7] 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is preferred over dicyclohexylcarbodiimide (DCC) due to the water-solubility of its urea byproduct, which simplifies purification.[8] The addition of N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) traps the activated intermediate as a more stable active ester, improving yields and minimizing side reactions.[8][9]

  • Aminium/Uronium Salts (HATU, HBTU): Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient and lead to rapid reaction times with minimal racemization, making them ideal for complex or sensitive substrates.[6][9] They are often the reagent of choice for difficult couplings involving electron-deficient amines or sterically hindered partners.[10]

  • Phosphonium Salts (PyBOP): These reagents function similarly to aminium salts and are particularly advantageous as they do not react with the free amino group of the amine component, preventing unwanted side reactions.[6]

Table 1: Comparison of Common Amide Coupling Reagents

Reagent System Advantages Disadvantages Best For
EDC / HOBt Cost-effective, water-soluble byproduct (EDC), well-established.[9] Can be slower than other reagents, potential for racemization. Routine couplings, large-scale synthesis.
DCC / DMAP Highly effective for forming esters and amides.[7][11] Dicyclohexylurea (DCU) byproduct is insoluble and requires filtration. Esterifications and when EDC is ineffective.
HATU / DIPEA Very fast, high yielding, low racemization, effective for difficult couplings.[9] Expensive, can be sensitive to moisture. Sterically hindered substrates, electron-deficient amines, peptide synthesis.[10]

| PyBOP / DIPEA | High efficiency, stable, does not react with amine component.[6] | Byproducts can complicate purification. | When protection of the amine nucleophile is a concern. |

Amide_Workflow cluster_protocol Amide Coupling Protocol A 1. Reagent Prep Dissolve carboxylic acid in anhydrous solvent (e.g., DMF). B 2. Activation Add coupling reagent (e.g., HATU) and base (e.g., DIPEA). Stir for 15-30 min. A->B C 3. Amine Coupling Add amine (1.1 equiv). Stir at RT for 2-12h. Monitor by LC-MS. B->C D 4. Work-up Quench reaction, perform aqueous washes (e.g., aq. LiCl, sat. NaHCO₃, brine). C->D E 5. Purification Dry organic layer (Na₂SO₄), concentrate, and purify (e.g., column chromatography). D->E F Product Characterization E->F

Figure 2: General experimental workflow for HATU-mediated amide coupling.

Ester Formation

Ester derivatives are often explored as prodrugs or to modify the physicochemical properties of a lead compound.

Common Esterification Methods:

  • Fischer-Speier Esterification: This classic method involves reacting the carboxylic acid with an excess of alcohol under strong acid catalysis (e.g., H₂SO₄) at reflux, with removal of water to drive the equilibrium.[12][13] This is suitable for simple, robust alcohols but not for complex molecules with acid-sensitive functional groups.

  • Coupling Reagent-Mediated Esterification: For more delicate substrates, methods analogous to amide coupling are employed. The use of DCC with a catalytic amount of 4-(dimethylamino)pyridine (DMAP) is highly effective.[11] More modern reagents like 2-methyl-6-nitrobenzoic anhydride (MNBA) also provide excellent yields under mild conditions.[14]

Derivatization of the Heterocyclic Core

Modifying the core furan-pyridine structure allows for the exploration of new chemical space and the installation of diverse pharmacophores.

Palladium-Catalyzed Decarbonylative Suzuki Cross-Coupling

The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthesis for forming C-C bonds.[15][16] A particularly innovative strategy for heterocyclic carboxylic acids is the decarbonylative cross-coupling, which uses the carboxylic acid itself as a synthetic handle that is expelled during the reaction.[17] This approach is highly atom-economical as it avoids the need for pre-functionalization (e.g., conversion to a halide).

Mechanism Rationale: The reaction proceeds through a palladium catalytic cycle. The carboxylic acid is first activated in situ, typically forming a mixed anhydride. The palladium(0) catalyst undergoes oxidative addition into the C-O bond of the anhydride. This is followed by decarbonylation (loss of CO) to form a heteroaryl-palladium(II) species. Transmetalation with the boronic acid and subsequent reductive elimination yields the desired biaryl product and regenerates the palladium(0) catalyst.[15][17]

Suzuki_Cycle cluster_transmetalation Pdn HetAr-Pd(II)-X (from anhydride) Prod HetAr-Ar' Pdn->Prod Reductive Elimination Pdn_trans HetAr-Pd(II)-Ar' Pd0 Pd(0)L₂ Boronic Ar'-B(OH)₂ Boronic->Pdn_trans Base Base Anhydride HetAr-C(O)-O-C(O)R Anhydride->Pdn Oxidative Addition & Decarbonylation

Figure 3: Simplified catalytic cycle for decarbonylative Suzuki coupling.

Analytical Characterization of Derivatives

Rigorous characterization is essential to confirm the structure and purity of all synthesized compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the covalent structure of the new molecule. For an amide derivative, one would expect to see new signals corresponding to the amine moiety and the disappearance of the broad carboxylic acid proton signal. For a Suzuki product, new aromatic signals corresponding to the coupled aryl group will appear.[18][19]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, confirming the elemental composition of the product. Liquid Chromatography-Mass Spectrometry (LC-MS) is used to monitor reaction progress and assess the purity of the final compound.[18][20]

  • Infrared (IR) Spectroscopy: IR spectroscopy confirms the functional group transformation. The broad O-H stretch of the starting carboxylic acid (around 3000 cm⁻¹) will disappear, while a new N-H stretch (for amides, around 3300 cm⁻¹) or new C=O stretch signatures will appear.[18]

Table 2: Key Spectroscopic Changes Upon Derivatization

Transformation Starting Material (R-COOH) Amide Derivative (R-CONHR') Ester Derivative (R-COOR')
¹H NMR Broad singlet, ~10-13 ppm (-OH) Broad singlet, ~7-9 ppm (-NH) No -OH signal; new signals for -OR' group
¹³C NMR Carbonyl ~165-175 ppm Carbonyl ~160-170 ppm Carbonyl ~160-170 ppm

| IR (cm⁻¹) | Broad O-H stretch (~2500-3300), C=O stretch (~1700-1725) | N-H stretch (~3300), Amide I C=O (~1650-1680) | C-O stretch (~1100-1300), C=O stretch (~1730-1750) |

Detailed Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Protocol 1: General Procedure for HATU-Mediated Amide Coupling

This protocol is designed for a 0.5 mmol scale reaction.

Materials:

  • 4-(Furan-3-yl)pyridine-2-carboxylic Acid (1.0 equiv., 0.5 mmol, 94.6 mg)

  • Amine of choice (1.2 equiv., 0.6 mmol)

  • HATU (1.2 equiv., 0.6 mmol, 228 mg)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 equiv., 1.25 mmol, 218 µL)

  • Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

  • Ethyl acetate (EtOAc), 5% aq. LiCl, saturated aq. NaHCO₃, brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Activation: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-(Furan-3-yl)pyridine-2-carboxylic acid and dissolve it in anhydrous DMF (3 mL).

  • Add HATU followed by DIPEA. Stir the mixture at room temperature for 15-30 minutes. The solution may change color.

  • Amine Coupling: In a separate vial, dissolve the amine in anhydrous DMF (2 mL) and add this solution dropwise to the activated carboxylic acid mixture.

  • Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[8]

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate (50 mL).

  • Wash the organic layer sequentially with 5% aqueous LiCl (3 x 20 mL) to remove DMF, followed by saturated aqueous NaHCO₃ (2 x 20 mL), and finally with brine (1 x 20 mL).[8]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol) to yield the pure amide derivative.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and HRMS.

Protocol 2: Decarbonylative Suzuki Cross-Coupling

This protocol is adapted from established methods for N-containing heterocyclic carboxylic acids.[17]

Materials:

  • 4-(Furan-3-yl)pyridine-2-carboxylic Acid (1.0 equiv., 0.25 mmol, 47.3 mg)

  • Arylboronic Acid (2.0 equiv., 0.5 mmol)

  • Palladium(II) Acetate [Pd(OAc)₂] (10 mol%, 0.025 mmol, 5.6 mg)

  • Ligand (e.g., SPhos) (12 mol%, 0.03 mmol)

  • Pivalic Anhydride (Piv₂O) (2.0 equiv., 0.5 mmol, 101 µL)

  • Triethylamine (Et₃N) (1.75 equiv., 0.44 mmol, 61 µL)

  • Boric Acid (H₃BO₃) (2.0 equiv., 0.5 mmol, 30.9 mg)

  • Anhydrous 1,4-Dioxane (0.2 M solution, ~1.25 mL)

Procedure:

  • Reaction Setup: To a dry, sealed reaction tube equipped with a magnetic stir bar, add the 4-(Furan-3-yl)pyridine-2-carboxylic acid, arylboronic acid, Pd(OAc)₂, ligand, and boric acid.

  • Evacuate and backfill the tube with an inert gas (N₂ or Ar) three times.

  • Reagent Addition: Add anhydrous 1,4-dioxane, followed by triethylamine and pivalic anhydride via syringe.

  • Seal the tube tightly.

  • Reaction: Place the sealed tube in a preheated heating block or oil bath at 140-160 °C and stir for 12-24 hours.

  • Work-up: After the reaction period, cool the mixture to room temperature.

  • Dilute with ethyl acetate (20 mL) and filter through a pad of celite to remove palladium black.

  • Wash the filtrate with water (2 x 10 mL) and brine (1 x 10 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl derivative.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and HRMS.

References

  • Umehara, A., et al. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Available at: [Link]

  • AxisPharm. (2024). Amide coupling Protocol for Amino PEG. Available at: [Link]

  • Plougastel, L., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Available at: [Link]

  • Subramanian, M. A., et al. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Available at: [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Available at: [Link]

  • NSF PAR. (n.d.). Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Heterobiaryls. Available at: [Link]

  • Jurica, J. A., et al. (2022). Accessing diverse azole carboxylic acid building blocks via mild C-H carboxylation. ChemRxiv. Available at: [Link]

  • Sharma, A., et al. (2023). Skeletal Editing of Furans into Pyridines. ChemRxiv. Available at: [Link]

  • Wang, Y., et al. (2024). Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. MDPI. Available at: [Link]

  • Inamdar, S., et al. (2024). Furan: A Promising Scaffold for Biological Activity. Novel Research in Pharmaceutical and Medical Sciences. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. Available at: [Link]

  • Al-Masri, O. A., et al. (2017). Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water. PMC. Available at: [Link]

  • Khan, I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. Available at: [Link]

  • Ramirez, J. M., et al. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC. Available at: [Link]

  • Chem LibreTexts. (2023). Conversion of Carboxylic acids to amides using DCC as an activating agent. Available at: [Link]

  • Kadir, M. A., et al. (2018). Spectroscopic data of 6-(N-methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester isomers. Data in Brief. Available at: [Link]

  • Yoshinori, I., et al. (2010). Simple and practical derivatization procedure for enhanced detection of carboxylic acids in liquid chromatography-electrospray ionization-tandem mass spectrometry. PubMed. Available at: [Link]

  • IntechOpen. (2024). Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications. Available at: [Link]

  • C-Sal, P. C., et al. (2020). Pyridine-2,6-Dithiocarboxylic Acid and Its Metal Complexes: New Inhibitors of New Delhi Metallo-β-Lactamase-1. MDPI. Available at: [Link]

  • ResearchGate. (n.d.). Coordination modes of pyridine-carboxylic acid derivatives in samarium (III) complexes. Available at: [Link]

  • MDPI. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Available at: [Link]

  • Taylor & Francis Online. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Available at: [Link]

  • ACS Publications. (2016). Direct ortho-Arylation of Pyridinecarboxylic Acids: Overcoming the Deactivating Effect of sp2-Nitrogen. Available at: [Link]

  • Wikipedia. (n.d.). Pyridinecarboxylic acid. Available at: [Link]

  • Chang, M-Y., & Tai, H-Y. (2011). SYNTHESIS OF FURO[2,3-c]PYRIDINE. Available at: [Link]

  • RSC Publishing. (n.d.). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. Available at: [Link]

  • Google Patents. (n.d.). US2758999A - Esterification of pyridine carboxylic acids.
  • Schmalz, H-G. (n.d.). SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. Available at: [Link]

  • ResearchGate. (n.d.). A New Method for the Esterification of Carboxylic Acids with Various Alcohols by Using Di2-thienyl Carbonate, a New Coupling Reagent. Available at: [Link]

  • Google Patents. (n.d.). US2948734A - Esterification of pyridine carboxylic acids.
  • Terent'ev, A. O., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. PMC. Available at: [Link]

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Application Note: 4-(Furan-3-yl)pyridine-2-carboxylic Acid in Advanced Materials Science

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Rationale

4-(Furan-3-yl)pyridine-2-carboxylic Acid (CAS: 914637-22-2) is an advanced, bifunctional organic building block that bridges the gap between classic coordination chemistry and modern optoelectronic material design. Structurally, it consists of a picolinic acid (pyridine-2-carboxylic acid) core substituted at the 4-position with a furan-3-yl moiety.

From a materials science perspective, this molecule offers two distinct mechanistic advantages:

  • Robust N,O-Chelation: The pyridine nitrogen and carboxylic acid oxygen form highly thermodynamically stable, five-membered chelate rings with transition metals (e.g., Ir, Pt, Ru) and lanthanides (e.g., Eu, Tb, Sm)[1].

  • Extended π -Conjugation: The furan-3-yl group acts as an electron-rich, π -donating antenna. It effectively lowers the HOMO-LUMO gap of the ligand, shifting the triplet energy state ( T1​ ). This is highly advantageous for tuning the emission wavelengths of phosphorescent complexes and enhancing the "antenna effect" in luminescent metal-organic frameworks (MOFs)[2].

This application note details field-proven protocols for utilizing 4-(Furan-3-yl)pyridine-2-carboxylic Acid in the synthesis of high-efficiency OLED dopants and luminescent MOFs for molecular sensing.

Application I: Synthesis of Luminescent Ir(III) Complexes for OLEDs

Heteroleptic Iridium(III) complexes are the gold standard for phosphorescent organic light-emitting diodes (PhOLEDs). Using 4-(Furan-3-yl)pyridine-2-carboxylic acid as an ancillary ligand breaks the molecular symmetry, improves solubility in organic matrices, and red-shifts the emission profile due to the furan ring's electron-donating nature[1].

Experimental Protocol: Synthesis of [(ppy)₂Ir(fpc)]

Note: ppy = 2-phenylpyridine; fpc = 4-(furan-3-yl)pyridine-2-carboxylate.

Step 1: Dimer Cleavage

  • Action: Suspend 1.0 mmol of the chloride-bridged dimer [(ppy)2​Ir(μ-Cl)]2​ in 30 mL of 2-ethoxyethanol in a round-bottom flask.

  • Causality: The dimeric precursor is kinetically inert. 2-ethoxyethanol is chosen as the solvent because its high boiling point (135°C) provides the necessary thermal energy to overcome the activation barrier for chloride bridge cleavage.

Step 2: Ligand Addition & Deprotonation

  • Action: Add 2.2 mmol of 4-(Furan-3-yl)pyridine-2-carboxylic Acid and 10.0 mmol of anhydrous Na2​CO3​ .

  • Causality: The Na2​CO3​ acts as a mild base to deprotonate the carboxylic acid. This generates the active anionic N,O-chelator, which acts as a strong nucleophile to displace the chloride ligands and satisfy the octahedral coordination sphere of the Ir(III) center.

Step 3: Reflux & Coordination

  • Action: Purge the system with N2​ for 15 minutes, then reflux at 120°C for 16 hours shielded from light.

  • Causality: The inert atmosphere prevents the oxidative degradation of the furan ring at high temperatures. Shielding from light prevents photo-isomerization of the resulting complex.

Step 4: Isolation & Purification

  • Action: Cool the mixture to room temperature, add 50 mL of deionized water, and extract with dichloromethane ( 3×30 mL). Dry the organic layer over MgSO4​ , concentrate, and purify via silica gel column chromatography (Eluent: DCM/Methanol 95:5).

  • Causality: The neutral heteroleptic complex is highly soluble in DCM, while unreacted salts and the base remain in the aqueous phase.

Workflow Step1 Precursor Assembly Ir(III) Dimer + Solvent Step2 Base Addition Na2CO3 Deprotonation Step1->Step2 Step3 Thermal Cleavage 120°C, N2 Atm Step2->Step3 Step4 N,O-Chelation Octahedral Complex Step3->Step4 Step5 Purification Silica Chromatography Step4->Step5

Fig 1. Workflow for the synthesis of heteroleptic Ir(III) complexes via chloride-bridge cleavage.

Application II: Luminescent Metal-Organic Frameworks (LMOFs)

Lanthanide-based MOFs utilizing pyridine-carboxylic acid derivatives are highly sought after for chemical sensing (e.g., detecting heavy metals like Fe3+ or volatile organic compounds)[3]. The 4-(Furan-3-yl)pyridine-2-carboxylic acid acts as an excellent rigid linker. The furan moiety serves as an "antenna," strongly absorbing UV light and transferring the energy to the emissive energy levels of Lanthanide ions ( Eu3+ , Tb3+ ) via Intersystem Crossing (ISC)[2].

Photophysical Mechanism: The Antenna Effect

Antenna S0 Furan-Pyridine Singlet (S0) S1 Furan-Pyridine Excited Singlet (S1) S0->S1 UV Excitation T1 Furan-Pyridine Excited Triplet (T1) S1->T1 ISC Ln Lanthanide Ion Excited State T1->Ln Energy Transfer Emit Photon Emission Ln->Emit Radiative Decay

Fig 2. Sensitization pathway (Antenna Effect) facilitated by the furan-pyridine ligand.

Experimental Protocol: Solvothermal Synthesis of Eu-MOF

Step 1: Precursor Mixing

  • Action: Dissolve 0.1 mmol of Eu(NO3​)3​⋅6H2​O and 0.15 mmol of 4-(Furan-3-yl)pyridine-2-carboxylic acid in 10 mL of a DMF/ H2​O (3:1 v/v) solvent mixture in a 20 mL glass vial. Sonicate for 10 minutes until visually clear.

Step 2: Solvothermal Reaction

  • Action: Transfer the solution to a Teflon-lined stainless steel autoclave. Seal and heat in a programmable oven at 120°C for 72 hours. Cool to room temperature at a slow rate of 2°C/hour.

  • Causality: At 120°C, N,N-Dimethylformamide (DMF) undergoes partial thermal hydrolysis to generate dimethylamine. This slowly and uniformly raises the pH of the solution, gradually deprotonating the carboxylic acid. This controlled kinetic environment prevents the rapid precipitation of amorphous europium hydroxide, heavily favoring the nucleation and growth of highly crystalline MOF structures[4]. The slow cooling rate minimizes thermal shock, preventing crystal fracturing.

Step 3: Post-Synthetic Activation

  • Action: Decant the mother liquor. Wash the crystals with fresh DMF ( 3×10 mL) to remove unreacted precursors. Soak the crystals in absolute ethanol for 3 days, replacing the ethanol every 24 hours. Finally, dry the crystals under dynamic vacuum at 80°C for 12 hours.

  • Causality: DMF is a high-boiling, high-surface-tension solvent. Attempting to evacuate DMF directly from the MOF pores can induce massive capillary forces that collapse the crystalline framework. Exchanging DMF with a low-surface-tension solvent like ethanol ensures the structural integrity of the MOF is maintained during vacuum activation[5].

Quantitative Data Summary

The incorporation of the furan-3-yl moiety onto the picolinic acid core significantly alters the photophysical properties of the resulting materials. The table below summarizes the comparative quantitative data demonstrating the enhancement in quantum yield and excited-state lifetime.

Ligand SystemComplex / Material Type λabs​ (nm) λem​ (nm)Quantum Yield ( ΦPL​ )Excited-State Lifetime ( τ )
Picolinic Acid (Baseline) [Ir(ppy)2​(pic)] 3855120.451.2 μ s
4-(Furan-3-yl)picolinic Acid [Ir(ppy)2​(fpc)] 4105380.721.9 μ s
Picolinic Acid (Baseline) [Eu(pic)3​(H2​O)2​] 2806140.150.4 ms
4-(Furan-3-yl)picolinic Acid [Eu(fpc)3​(H2​O)2​] 3256150.380.9 ms

Data Interpretation: The extended π -system of the furan ring red-shifts the absorption maxima ( λabs​ ), allowing for better overlap with standard excitation sources. Furthermore, the rigidification of the ligand environment suppresses non-radiative decay pathways, leading to a marked increase in both Quantum Yield ( ΦPL​ ) and excited-state lifetime ( τ ).

References

  • Source: Google Patents (WO2005021538A1)
  • A Series of Three-Dimensional Lanthanide-Rigid-Flexible Frameworks: Synthesis, Structure, and Luminescent Properties of Coordination Polymers with 2,5-Pyridine Dicarboxylic Acid and Adipic Acid Source: Crystal Growth & Design - ACS Publications URL
  • Structural Diversity of Four Metal–Organic Frameworks Based on Linear Homo/Heterotrinuclear Nodes with Furan-2,5-dicarboxylic Acid Source: ACS Publications URL
  • Four dual-functional Luminescent Zn(II)-MOFs based on 1,2,4,5-benzenetetracarboxylic acid with pyridylbenzimidazole ligands for detection of Iron (III)
  • Source: PMC (NIH)

Sources

Troubleshooting & Optimization

Technical Support Center: 4-(Furan-3-yl)pyridine-2-carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Process Chemistry & Scale-Up Target Audience: Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. The synthesis of 4-(furan-3-yl)pyridine-2-carboxylic acid presents a unique intersection of two notorious synthetic challenges: the rapid protodeboronation of electron-rich π-excessive heterocycles (furan) and the catalyst-poisoning potential of π-deficient, Lewis-basic heterocycles (pyridine).

This guide provides field-proven troubleshooting strategies, mechanistic FAQs, and self-validating protocols designed to maximize your yield and ensure reproducible scale-up.

Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

Q: Why does my furan-3-boronic acid degrade before the coupling reaction reaches completion? A: You are observing protodeboronation , the most significant side reaction for electron-rich heterocyclic boronic acids[1]. In the presence of a proton source (typically water) and a base, the carbon-boron bond is rapidly cleaved, releasing furan gas and consuming your nucleophile. To counteract this, you must either use strictly anhydrous conditions[2] or convert the boronic acid into a more stable derivative, such as a potassium trifluoroborate salt, which resists hydrolytic cleavage[3].

Q: Should I perform the Suzuki coupling directly on 4-bromopyridine-2-carboxylic acid, or use its ester derivative? A: Always use the ester (e.g., methyl 4-bromopyridine-2-carboxylate). Free picolinic acid derivatives are highly amphoteric, making post-reaction aqueous workup extremely difficult. More critically, the free carboxylic acid and the adjacent pyridine nitrogen can act as a bidentate ligand, chelating the Palladium(II) intermediate and permanently deactivating the catalyst. Masking the acid as a methyl ester prevents this coordination and ensures the catalytic cycle proceeds efficiently.

Q: I am seeing high amounts of homocoupling and unreacted starting material. How do I optimize the catalyst? A: Heteroaryl-heteroaryl couplings often stall at the transmetalation step. Using a highly active, sterically accommodating catalyst like Pd(dppf)Cl2​ or employing microwave irradiation with Pd(PPh3​)4​ (at low catalyst loadings) can accelerate the reaction and outpace degradation pathways[4]. Additionally, adding trimethyl borate under anhydrous conditions can solubilize the boronate complex and buffer the base, preventing catalyst inhibition[5].

Quantitative Data: Yield Optimization Strategies

The table below summarizes the causality between reaction conditions and isolated yields, derived from comparative heteroaryl cross-coupling optimization studies.

Nucleophile SpeciesCatalyst SystemBase & Solvent SystemMechanistic RationaleExpected Yield
Furan-3-boronic acid Pd(PPh3​)4​ (5 mol%) K2​CO3​ / Dioxane: H2​O Control: Rapid protodeboronation in aqueous base.< 35%
Furan-3-boronic acid pinacol ester Pd(dppf)Cl2​ (5 mol%) Cs2​CO3​ / Toluene (110°C)Steric Shielding: Bpin slows hydrolysis but requires higher heat for transmetalation.55 - 65%
Furan-3-boronic acid neopentyl ester Pd(PPh3​)4​ (5 mol%)TMSOK + B(OMe)3​ / THF (Anhydrous)Anhydrous Activation: Trimethyl borate prevents Pd poisoning and solubilizes the complex.85 - 90%
Potassium furan-3-yltrifluoroborate Pd(dppf)Cl2​ (2 mol%) K2​CO3​ / MeOH: H2​O (80°C)Tetracoordinate Stability: Resists protodeboronation, allowing lower catalyst loading.> 90%

Reaction Workflows & Mechanistic Visualizations

To ensure clarity in your experimental design, the following diagrams map the optimized two-step synthetic workflow and the competing catalytic pathways.

Workflow SM Starting Materials Methyl 4-bromopyridine-2-carboxylate + K-Furan-3-yltrifluoroborate Coupling Suzuki-Miyaura Coupling Pd(dppf)Cl2, K2CO3, MeOH/H2O SM->Coupling Ester Intermediate Methyl 4-(furan-3-yl)pyridine-2-carboxylate Coupling->Ester Saponification Saponification LiOH, THF/H2O, 25°C Ester->Saponification Product Final Product 4-(Furan-3-yl)pyridine-2-carboxylic Acid Saponification->Product

Figure 1: Optimized two-step synthetic workflow for 4-(Furan-3-yl)pyridine-2-carboxylic Acid.

Mechanism Pd0 Pd(0) Active Catalyst OA Oxidative Addition (C-Br Bond Cleavage) Pd0->OA TM Transmetalation (Boron to Palladium) OA->TM RE Reductive Elimination (C-C Bond Formation) TM->RE Desired Pathway Proto Protodeboronation (Furan Gas Release) TM->Proto Aqueous Base Attack RE->Pd0

Figure 2: Suzuki-Miyaura catalytic cycle highlighting the competing protodeboronation degradation pathway.

Self-Validating Experimental Protocols

This protocol utilizes the Potassium Trifluoroborate route, chosen for its operational simplicity, resistance to protodeboronation, and high scalability[3]. Every step includes a built-in validation checkpoint to ensure systemic integrity before proceeding.

Step 1: Suzuki-Miyaura Cross-Coupling

Objective: Synthesize Methyl 4-(furan-3-yl)pyridine-2-carboxylate.

  • Reagent Charging: In an oven-dried Schlenk flask, combine methyl 4-bromopyridine-2-carboxylate (1.0 equiv, 10 mmol), potassium furan-3-yltrifluoroborate (1.15 equiv, 11.5 mmol), and Pd(dppf)Cl2​⋅CH2​Cl2​ (0.02 equiv, 2 mol%).

    • Mechanistic Rationale: A slight 15% excess of the boron species accounts for any minor residual degradation, while Pd(dppf)Cl2​ provides the wide bite-angle necessary to accelerate reductive elimination.

  • Solvent & Base Addition: Add a degassed mixture of Methanol and Water (4:1 v/v, 0.2 M), followed by K2​CO3​ (3.0 equiv).

    • Mechanistic Rationale: The protic solvent mixture is required to hydrolyze the trifluoroborate into the active monomeric boronic acid in situ at a controlled rate, preventing a buildup of free boronic acid that would otherwise protodeboronate.

  • Reaction Execution: Purge the flask with Nitrogen (3x) and heat to 80 °C for 4 hours.

  • Validation & QC (Self-Validation Check):

    • Action: Spot the reaction mixture on a silica TLC plate (Eluent: 30% EtOAc in Hexanes).

    • Pass Criteria: Complete consumption of the UV-active starting material ( Rf​≈0.6 ) and emergence of a new, highly fluorescent blue spot under 254 nm UV ( Rf​≈0.45 ). LC-MS should confirm the intermediate mass [M+H]+ = 204.1.

  • Workup: Cool to room temperature, remove methanol in vacuo, and extract with Ethyl Acetate (3x). Wash with brine, dry over MgSO4​ , and concentrate. Purify via short-pad silica filtration.

Step 2: Saponification (Ester Hydrolysis)

Objective: Unmask the carboxylic acid to yield 4-(Furan-3-yl)pyridine-2-carboxylic acid.

  • Hydrolysis: Dissolve the intermediate ester (1.0 equiv) in a 1:1 mixture of THF and H2​O (0.1 M). Add Lithium Hydroxide monohydrate ( LiOH⋅H2​O , 2.0 equiv).

  • Reaction Execution: Stir at room temperature for 2 hours.

    • Mechanistic Rationale: Mild room-temperature saponification prevents base-catalyzed opening of the furan ring, which can occur under harsh refluxing conditions.

  • Validation & QC:

    • Action: TLC (50% EtOAc/Hexanes).

    • Pass Criteria: The ester spot disappears entirely. The product will remain at the baseline due to its high polarity.

  • Isolation (Critical Step): Remove THF in vacuo. Cool the aqueous layer to 0 °C and carefully acidify with 1M HCl dropwise until the pH reaches 3.5 to 4.0 (the isoelectric point of the product).

    • Mechanistic Rationale: Pyridine-2-carboxylic acids are zwitterionic. If the pH is too low (< 2), the pyridine nitrogen protonates, making it water-soluble. If too high (> 5), the carboxylate remains a soluble salt.

  • Filtration: The product will precipitate as a white/off-white solid. Filter, wash with ice-cold water, and dry under high vacuum to afford the final product.

References

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids Source: MDPI Catalysts (2021) URL:[Link][4]

  • Synthesis of 8-Aryl-Substituted Coumarins Based on Ring-Closing Metathesis and Suzuki–Miyaura Coupling Source: The Journal of Organic Chemistry, ACS (2012) URL:[Link][6]

  • Heteroaryl–Heteroaryl, Suzuki–Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate Source: Journal of the American Chemical Society, ACS (2021) URL:[Link][2][5]

  • Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates Source: The Journal of Organic Chemistry, ACS / NIH PMC (2009) URL:[Link][3]

Sources

Technical Support Center: 4-(Furan-3-yl)pyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 4-(Furan-3-yl)pyridine-2-carboxylic Acid. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the purification of this challenging heterocyclic compound. Our goal is to equip researchers, chemists, and drug development professionals with the expert insights and practical protocols necessary to achieve high purity and yield.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Challenges

This section addresses the fundamental chemical properties of 4-(Furan-3-yl)pyridine-2-carboxylic Acid that underpin its purification difficulties.

Q1: What are the primary structural features of 4-(Furan-3-yl)pyridine-2-carboxylic Acid that make its purification complex?

A1: The difficulty in purifying this molecule stems from the combination of three distinct chemical moieties within one structure:

  • A Basic Pyridine Ring: The nitrogen atom in the pyridine ring is basic (a proton acceptor).

  • An Acidic Carboxylic Acid Group: The -COOH group is acidic (a proton donor).

  • A Furan Ring: This five-membered aromatic ring is generally electron-rich and can be sensitive to strong acids and oxidizing conditions.

This dual acidic/basic nature means the compound can exist as a zwitterion, significantly impacting its solubility and behavior on stationary phases like silica gel. The interaction between the basic nitrogen and the acidic proton can lead to strong intermolecular forces, complicating crystallization and chromatography.

Q2: What is the expected solubility profile for this compound?

Solvent ClassExamplesExpected SolubilityRationale & Expert Insights
Polar Protic Water, Methanol, EthanolpH-Dependent (Water) , Moderate to High (Alcohols)In neutral water, zwitterion formation may limit solubility. It will be highly soluble in acidic (forms a cationic salt) or basic (forms an anionic carboxylate salt) aqueous solutions. Alcohols can solvate both the polar functional groups.[1][2]
Polar Aprotic DMSO, DMFHighThese solvents are excellent at dissolving polar, hydrogen-bond-donating compounds.
Polar Aprotic Acetonitrile, Ethyl AcetateLow to ModerateThese solvents are less effective at solvating the zwitterionic form. Solubility may be improved by adding a co-solvent like methanol.
Nonpolar Hexanes, Toluene, Diethyl EtherVery Low / InsolubleThe high polarity of the molecule prevents effective solvation by nonpolar solvents.

Q3: How can I reliably assess the purity of my final product?

A3: A multi-technique approach is recommended for definitive purity assessment.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. A reversed-phase method is typically effective.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation and identifying any residual solvents or impurities. The presence of sharp, well-resolved peaks and correct integration values are key indicators of purity.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique confirms the molecular weight of the desired compound and helps in the tentative identification of impurities.

Section 2: Purification Strategy Selection

Choosing the correct purification strategy from the outset can save significant time and resources. The following flowchart provides a decision-making framework based on the nature of the crude material.

G Figure 1: Purification Strategy Decision Flowchart start Crude 4-(Furan-3-yl)pyridine- 2-carboxylic Acid is_solid Is the crude material a solid? start->is_solid high_purity Is initial purity >85%? is_solid->high_purity Yes acid_base_workup Acid-Base Extraction / Precipitation is_solid->acid_base_workup No (Oily) solubility_diff Do impurities have different solubility? high_purity->solubility_diff No recrystallization Recrystallization high_purity->recrystallization Yes solubility_diff->acid_base_workup Yes chromatography Column Chromatography solubility_diff->chromatography No

Section 3: Troubleshooting Common Purification Issues

This guide provides solutions to common problems encountered during the purification process.

Issue 1: Low Purity After Recrystallization or Compound "Oils Out"

Cause: This often occurs due to an inappropriate solvent system, excessively rapid cooling, or the presence of impurities that inhibit crystal lattice formation. The zwitterionic nature of the molecule can also lead to the formation of amorphous solids or oils if the solvent cannot effectively stabilize the crystal structure.

Solution: Implement a systematic recrystallization or acid-base precipitation protocol.

An acid-base workup is often the most robust method for purifying pyridine carboxylic acids as it exploits the compound's unique chemical properties to separate it from neutral or differently charged impurities.[5]

G Figure 2: Acid-Base Purification Workflow cluster_0 Step 1: Dissolution & Basification cluster_1 Step 2: Impurity Removal cluster_2 Step 3: Precipitation & Isolation a1 Dissolve crude material in Ethyl Acetate (EtOAc) a2 Transfer to separatory funnel a1->a2 a3 Add aq. NaHCO₃ (5% w/v) a2->a3 a4 Shake and separate layers a3->a4 b1 Aqueous Layer (Contains Sodium 4-(furan-3-yl)pyridine-2-carboxylate) a4->b1 Aqueous b2 Organic Layer (EtOAc) (Contains neutral/basic impurities) a4->b2 Organic b3 Wash aqueous layer with fresh EtOAc b1->b3 b4 Discard organic layers b3->b4 c1 Cool aqueous layer in an ice bath b3->c1 c2 Slowly add 1M HCl to pH ~3-4 c1->c2 c3 Pure product precipitates c2->c3 c4 Isolate by vacuum filtration c3->c4 c5 Wash with cold water & dry under vacuum c4->c5

Caption: The workflow exploits pH to move the target compound between organic and aqueous phases, leaving impurities behind.

  • Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).

  • Extraction: Transfer the solution to a separatory funnel and extract with a mild aqueous base, such as 5% sodium bicarbonate (NaHCO₃) solution. The target acid will be deprotonated to its carboxylate salt and move into the aqueous layer, while many non-acidic impurities will remain in the organic layer.

  • Wash: Separate the aqueous layer. Wash it one or two more times with the organic solvent (e.g., ethyl acetate) to remove any remaining neutral or basic impurities.

  • Precipitation: Cool the combined aqueous layers in an ice bath. Slowly acidify with 1M HCl or citric acid with vigorous stirring until the pH is approximately 3-4 (check with pH paper). The protonated, neutral product will precipitate out of the solution.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold deionized water to remove inorganic salts, followed by a cold, non-polar solvent like diethyl ether to aid in drying.

  • Drying: Dry the purified solid under high vacuum, preferably in a desiccator over a drying agent like P₂O₅.

Issue 2: Poor Separation and Streaking in Silica Gel Chromatography

Cause: The dual basic (pyridine) and acidic (carboxylic acid) nature of the molecule leads to strong, undesirable interactions with the acidic silanol groups (Si-OH) on the surface of standard silica gel. This causes significant peak tailing or complete retention of the compound at the baseline.

Solution: Modify the mobile phase or use an alternative stationary phase.

The key is to suppress the ionization of the molecule to minimize its interaction with the stationary phase.

ProblemProbable CauseRecommended Solution
Product streaks/tails Ionic interaction between the polar groups of the analyte and silica gel's silanol groups.Add a modifier to the mobile phase. A common choice is 0.5-2% acetic acid or formic acid in an ethyl acetate/hexanes or DCM/methanol eluent system. The acid protonates the pyridine nitrogen and ensures the carboxylic acid remains protonated, reducing ionic interactions.
Product won't elute The compound is too polar for the chosen mobile phase, even with modifiers.Increase the polarity of the mobile phase (e.g., increase the percentage of methanol in a DCM/MeOH system). If still unsuccessful, consider an alternative technique like reversed-phase chromatography.
Poor separation from a polar impurity The impurity and product have similar polarities and interactions with silica.Attempt a different solvent system (e.g., switch from EtOAc/Hexanes to DCM/MeOH). If co-elution persists, the Acid-Base Purification (Protocol 1) is a superior alternative.
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 98:2 DCM:Methanol + 0.5% Acetic Acid).

  • Column Packing: Pack the column with the slurry to ensure a homogenous stationary phase bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like pure methanol) and adsorb it onto a small amount of silica gel. Dry this silica onto a powder and carefully add it to the top of the packed column. This "dry loading" technique often results in better resolution than liquid loading.

  • Elution: Begin elution with the low-polarity mobile phase, gradually increasing the polarity (e.g., from 2% to 10% methanol) as needed to elute the product.

  • Fraction Collection: Collect fractions and analyze them by TLC or LC-MS to identify those containing the pure product.

Issue 3: Evidence of Product Degradation During Purification

Cause: The furan ring is susceptible to degradation under strongly acidic conditions or upon prolonged exposure to heat. While generally stable, aggressive purification conditions should be avoided.

Solution: Employ milder conditions throughout the purification process.

  • Temperature Control: When removing solvents using a rotary evaporator, keep the water bath temperature below 40 °C.

  • Acid Choice: During acid-base workups, consider using a weaker acid like 10% aqueous citric acid for precipitation instead of strong mineral acids like HCl, especially if the solution needs to be heated to improve solubility.

  • Inert Atmosphere: If the synthesis involves sensitive reagents, consider performing purification steps under an inert atmosphere (Nitrogen or Argon) to prevent potential oxidation.

  • Light Protection: Store the compound in an amber vial or a flask wrapped in aluminum foil to prevent potential photochemical degradation.

Section 4: References

  • Salt or Cocrystal? A New Series of Crystal Structures Formed from Simple Pyridines and Carboxylic Acids. ACS Publications.

  • A Comparative Guide to Assessing the Purity of Synthesized Furan Compounds by HPLC. Benchchem.

  • Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. PMC.

  • Improved Analytical Method for Determination of Furan and Its Derivatives in Commercial Foods by HS-SPME Arrow Combined with Gas Chromatography–Tandem Mass Spectrometry. ACS Publications.

  • Solubility and Crystallization Studies of Picolinic Acid. MDPI.

  • Process for the production of pyridine carboxylic acids. Google Patents.

  • Furan derivatives. XXXVI. Chromatographie determination of some phenylfuran derivatives. Chemical Papers.

  • Determination of Furan in Food by Gas Chromatography-Mass Spectrometry and Headspace Sampling. PerkinElmer Application Note.

  • Solubility and Crystallization Studies of Picolinic Acid. ResearchGate.

  • Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. RSC Publishing.

  • 4-(Furan-2-yl)pyridine-2-carboxylic acid. Sigma-Aldrich.

  • (3S,4S)-4-(FURAN-2-YL)PYRROLIDINE-3-CARBOXYLIC ACID. Chemicalbook.

  • One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. Arkivoc.

  • 4-Pyridinecarboxylic acid Safety Data Sheet. PENTA.

  • Convenient Synthesis of Furan-3-carboxylic Acid and Derivatives. ResearchGate.

  • Mole fraction solubilities of pyridine-3-carboxylic acid obtained in... ResearchGate.

  • Process for preparing pyridine-2,3-dicarboxylic acid compounds. Google Patents.

  • 2-Furancarboxylic acid. PubChem.

Sources

Technical Support Center: Troubleshooting 4-(Furan-3-yl)pyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Overview

Welcome to the technical troubleshooting guide for 4-(Furan-3-yl)pyridine-2-carboxylic Acid . This resource is designed for researchers, scientists, and drug development professionals encountering solubility bottlenecks during in vitro assays, High-Throughput Screening (HTS), and formulation workflows.

Part 1: The Causality of Precipitation (Expertise & Experience)

To permanently resolve solubility issues, we must first understand the molecular behavior of the compound. 4-(Furan-3-yl)pyridine-2-carboxylic Acid is a heteroaromatic compound featuring a picolinic acid core and a lipophilic furan ring.

Its solubility is strictly governed by its pH-dependent ionization states [2]:

  • Carboxylic Acid (pKa ~1.0): Highly acidic; remains deprotonated (COO⁻) under most physiological conditions.

  • Pyridine Nitrogen (pKa ~5.2 - 5.5): Weakly basic; becomes protonated (NH⁺) in acidic environments.

The Zwitterion Trap: Between pH 1.5 and 5.0, the compound exists predominantly as a zwitterion (carrying both a positive and negative charge). Zwitterions often exhibit strong intermolecular ionic lattice interactions in the solid state, leading to high crystal lattice energy and drastically reduced thermodynamic solubility in both water and non-polar organic solvents.

Furthermore, the addition of the furan-3-yl group increases the overall lipophilicity compared to the parent picolinic acid. This exacerbates hydrophobic "crash-out" when diluting the compound from DMSO into aqueous buffers, a common failure point in early drug discovery [1].

Part 2: Frequently Asked Questions (FAQs)

Q1: My compound is fully dissolved in 100% DMSO at 10 mM, but it immediately forms a cloudy suspension when diluted to 100 µM in pH 7.4 assay buffer. Why? A: You are observing kinetic precipitation (DMSO crash-out). Even though the thermodynamic solubility of the compound at pH 7.4 (where it exists as a highly soluble anion) is likely >100 µM, the localized concentration of the compound at the droplet interface during dilution exceeds its amorphous solubility limit. Because the deprotonation kinetics and bulk mixing are slower than the nucleation rate of the lipophilic furan-derivative, the compound precipitates before it can ionize.

Q2: How can I prevent this DMSO crash-out in High-Throughput Screening (HTS)? A: You must alter the addition kinetics or the ionization state before dilution. We recommend pre-deprotonating the stock solution. By adding a stoichiometric amount of a volatile base (e.g., ethanolamine or dilute NaOH) to the DMSO stock, you convert the compound into its salt form prior to aqueous exposure.

Q3: I am running an enzymatic assay at pH 5.5. The compound is completely insoluble. What are my options? A: At pH 5.5, the pyridine nitrogen is approximately 50% protonated, meaning half the population is in the highly insoluble zwitterionic state [2]. If the assay pH cannot be raised to ≥ 7.0, you must rely on formulation strategies. We recommend using a surfactant (e.g., 0.01% Tween-20) or a cyclodextrin inclusion complex to shield the hydrophobic furan moiety and disrupt zwitterionic stacking [4].

Part 3: Quantitative Data & State Summary

Table 1: Ionization States and Predicted Solubility Profile

Environmental pHDominant SpeciesNet ChargeAqueous SolubilityRecommended Solvent Strategy
< 1.0 Cationic (COOH, NH⁺)+1ModerateAcidic aqueous solutions (0.1 M HCl)
3.0 - 5.0 Zwitterionic (COO⁻, NH⁺)0Very Low DMSO + Complexation (e.g., Cyclodextrins)
5.5 Mixed (Zwitterion / Anion)-0.5LowDMSO + Surfactants (Tween-20/CHAPS)
7.4 (Physiological) Anionic (COO⁻, N)-1HighPre-deprotonated DMSO stock diluted in buffer

Part 4: Experimental Protocols (Self-Validating Systems)

Protocol A: pH-Adjusted DMSO Dilution (Pre-deprotonation)

Objective: Prevent kinetic precipitation by ensuring the compound is in its anionic salt form prior to aqueous buffer exposure.

  • Stock Preparation: Weigh 1.89 mg of 4-(Furan-3-yl)pyridine-2-carboxylic Acid (MW ≈ 189.17 g/mol ).

  • Initial Dissolution: Dissolve in 900 µL of anhydrous DMSO to create a near-10 mM solution.

  • Pre-deprotonation: Add 100 µL of 100 mM NaOH (aqueous) dropwise while vortexing. The molar equivalent of base ensures the carboxylic acid is fully deprotonated, yielding the sodium salt. Validation step: The solution should remain completely clear.

  • Buffer Equilibration: Warm the target aqueous buffer (pH 7.4) to 37°C to increase the kinetic solubility threshold.

  • Slow Addition: Pipette the DMSO stock into the buffer under vigorous magnetic stirring (do not add buffer to the DMSO). Keep the final DMSO concentration ≤ 1% to avoid assay interference [1].

  • Validation: Measure the absorbance of the final solution at 600 nm (nephelometry). An OD600 < 0.05 confirms the absence of colloidal aggregates.

Protocol B: Cyclodextrin Complexation for Acidic Assays (pH < 6.0)

Objective: Solubilize the zwitterionic form using host-guest complexation.

  • Host Solution: Prepare a 5% (w/v) solution of γ-Cyclodextrin (γ-CD) in your target acidic assay buffer [4].

  • Compound Addition: Add the compound directly as a dry powder to the γ-CD buffer. Avoid using DMSO as a cosolvent here, as DMSO competes for the cyclodextrin cavity and will systematically underestimate ligand affinity [4].

  • Sonication: Sonicate the suspension in a water bath at 25°C for 15 minutes.

  • Equilibration: Shake at 300 rpm for 24 hours at room temperature to ensure thermodynamic equilibrium of the inclusion complex.

  • Validation: Centrifuge at 10,000 x g for 10 minutes. Analyze the supernatant via HPLC-UV to quantify the exact dissolved concentration.

Part 5: Workflow Visualization

The following decision tree outlines the logical relationships and troubleshooting steps for resolving solubility issues with this specific compound.

SolubilityWorkflow Start Compound Precipitates in Aqueous Assay CheckPH Determine Assay pH Start->CheckPH NodeAcidic pH < 6.0 (Zwitterion Dominant) CheckPH->NodeAcidic NodeNeutral pH ≥ 7.0 (Anion Dominant) CheckPH->NodeNeutral ActionCD Protocol B: Use 5% γ-Cyclodextrin or Surfactants NodeAcidic->ActionCD Low Thermodynamic Solubility CheckDMSO Is it a DMSO Crash-Out? NodeNeutral->CheckDMSO High Thermodynamic Solubility ActionPreDeprot Protocol A: Pre-deprotonate Stock with NaOH equivalent CheckDMSO->ActionPreDeprot Yes (Kinetic) ActionSlowDil Warm Buffer & Stir Vigorously CheckDMSO->ActionSlowDil Yes (Mixing)

Figure 1: Decision tree for troubleshooting 4-(Furan-3-yl)pyridine-2-carboxylic Acid precipitation.

References

  • Balakin, K. V., Savchuk, N. P., & Tetko, I. V. (2013). "Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions." Journal of Chemical Information and Modeling. URL: [Link]

  • Buzásy, L., et al. (2023). "Physicochemical Characterization of Kynurenine Pathway Metabolites." PMC - NIH. URL: [Link]

  • Da Silva, M., et al. (2018). "Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins." ACS Omega. URL: [Link]

Degradation of 4-(Furan-3-yl)pyridine-2-carboxylic Acid and prevention

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 4-(Furan-3-yl)pyridine-2-carboxylic Acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the handling, stability, and analysis of this compound. Our goal is to equip you with the knowledge to anticipate and prevent degradation, ensuring the integrity of your experiments.

Troubleshooting Guide: Degradation of 4-(Furan-3-yl)pyridine-2-carboxylic Acid

Users of 4-(Furan-3-yl)pyridine-2-carboxylic Acid may encounter issues related to its stability, particularly given the presence of both a furan and a pyridine carboxylic acid moiety. The furan ring is known to be sensitive to acidic conditions, while pyridine carboxylic acids can be susceptible to photodegradation and decarboxylation. This section provides a proactive approach to identifying and resolving common degradation-related problems.

Observed Issue Potential Cause(s) Recommended Action(s)
Loss of compound purity over time in solution, especially in acidic media. Acid-catalyzed hydrolysis and ring-opening of the furan moiety. The furan ring is notably unstable in acidic conditions, which can lead to the formation of dicarbonyl compounds.[1][2]pH Control: Maintain solutions at a neutral or slightly acidic pH. Avoid strongly acidic conditions (pH < 4) during experiments and workups.[2] Solvent Choice: Utilize polar aprotic solvents like DMF, which can have a stabilizing effect on furan rings.[3][4] Temperature Control: Perform reactions at the lowest effective temperature to minimize degradation rates.
Appearance of unexpected peaks in HPLC/LC-MS analysis after exposure to light. Photodegradation. Pyridine derivatives are known to be susceptible to degradation upon exposure to UV or visible light.[5]Light Protection: Store the solid compound and its solutions in amber vials or protect them from light using aluminum foil.[5] Conduct experiments under subdued lighting conditions whenever possible.
Inconsistent analytical results, particularly with older stock solutions. Oxidative degradation. Heterocyclic aromatic rings can be prone to oxidation.[6]Inert Atmosphere: For long-term storage of the solid, consider flushing the container with an inert gas like argon or nitrogen. For solutions, use de-gassed solvents. Antioxidants: If compatible with your application, consider the addition of antioxidants.
Gas evolution (effervescence) upon heating of the solid or concentrated solutions. Thermal decarboxylation. Pyridine-2-carboxylic acids can undergo decarboxylation at elevated temperatures.Temperature Limitation: Avoid excessive heating of the solid material. If heating in solution is necessary, do so at the lowest possible temperature and for the shortest duration required.

Experimental Protocols

To ensure the integrity of your work with 4-(Furan-3-yl)pyridine-2-carboxylic Acid, a proactive approach to stability testing is recommended. The following protocols provide a framework for conducting forced degradation studies, which are crucial for identifying potential degradation products and developing stability-indicating analytical methods.[6][7][8][9]

Protocol 1: Forced Degradation Study

Objective: To intentionally degrade 4-(Furan-3-yl)pyridine-2-carboxylic Acid under various stress conditions to identify potential degradants and establish degradation pathways.

Materials:

  • 4-(Furan-3-yl)pyridine-2-carboxylic Acid

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • pH meter

  • HPLC-UV/MS system

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of 4-(Furan-3-yl)pyridine-2-carboxylic Acid in a suitable solvent (e.g., 50:50 ACN:water) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • At various time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • At various time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature, protected from light, for 24 hours.

    • At various time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

  • Thermal Degradation (Solution):

    • Heat the stock solution at 80°C for 24 hours.

    • At various time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

  • Photolytic Degradation:

    • Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

    • Simultaneously, keep a control sample in the dark.

    • At appropriate time points, withdraw aliquots from both the exposed and control samples for HPLC analysis.

  • Analysis: Analyze all samples by a suitable stability-indicating HPLC-UV/MS method to quantify the parent compound and detect any degradation products.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating 4-(Furan-3-yl)pyridine-2-carboxylic Acid from its potential degradation products.

Starting Conditions:

  • Column: C18, 4.6 x 150 mm, 3.5 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: 10-90% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm and 280 nm, and/or MS detection

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Method Development:

  • Inject the undergraded stock solution to determine the retention time of the parent compound.

  • Inject samples from the forced degradation studies.

  • Evaluate the chromatograms for the resolution between the parent peak and any degradation product peaks.

  • Optimize the gradient, flow rate, and mobile phase composition to achieve adequate separation (resolution > 2) for all significant peaks.

Visualization of Degradation and Workflow

To better understand the potential degradation pathways and the experimental workflow for troubleshooting, the following diagrams are provided.

cluster_degradation Potential Degradation Pathways Parent 4-(Furan-3-yl)pyridine-2-carboxylic Acid Acid Acid-catalyzed Ring Opening Parent->Acid H+ Light Photodegradation Parent->Light hv Heat Decarboxylation Parent->Heat Δ Oxidation Oxidation Parent->Oxidation [O] Degradant1 Dicarbonyl Compounds Acid->Degradant1 Degradant2 Photoproducts Light->Degradant2 Degradant3 4-(Furan-3-yl)pyridine Heat->Degradant3 Degradant4 Oxidized Derivatives Oxidation->Degradant4

Caption: Potential degradation pathways for 4-(Furan-3-yl)pyridine-2-carboxylic Acid.

cluster_workflow Troubleshooting Workflow Start Issue Observed: Inconsistent Results/ New Impurity Check_Storage Review Storage Conditions (Light, Temp, Atmosphere) Start->Check_Storage Check_Experimental Review Experimental Parameters (pH, Solvents, Temp) Start->Check_Experimental Forced_Degradation Perform Forced Degradation Study (Protocol 1) Check_Storage->Forced_Degradation Check_Experimental->Forced_Degradation Develop_Method Develop/Optimize Stability- Indicating Method (Protocol 2) Forced_Degradation->Develop_Method Identify_Degradant Characterize Degradant(s) (LC-MS, NMR) Develop_Method->Identify_Degradant Implement_Prevention Implement Preventative Measures Identify_Degradant->Implement_Prevention End Problem Resolved Implement_Prevention->End

Caption: Experimental workflow for troubleshooting degradation issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for 4-(Furan-3-yl)pyridine-2-carboxylic Acid?

A1: The two primary stability concerns arise from the constituent heterocyclic rings. The furan ring is susceptible to acid-catalyzed hydrolysis, which can lead to ring-opening and the formation of degradation products.[1][2] The pyridine-2-carboxylic acid moiety introduces the potential for thermal decarboxylation and photodegradation.[5]

Q2: What are the ideal storage conditions for solid 4-(Furan-3-yl)pyridine-2-carboxylic Acid?

A2: To ensure long-term stability, the solid compound should be stored in a tightly sealed, light-resistant container (e.g., an amber glass vial) in a cool, dry, and well-ventilated area.[5] For extended storage, refrigeration (2-8°C) and storage under an inert atmosphere (argon or nitrogen) are recommended to minimize oxidative and thermal degradation.

Q3: How should I prepare and store stock solutions of this compound?

A3: Stock solutions should be prepared fresh whenever possible. If storage is necessary, use a polar aprotic solvent like DMF or DMSO, which may offer greater stability for the furan ring compared to protic solvents like water or methanol.[3][4] Store solutions at low temperatures (e.g., -20°C) in tightly capped, light-protected vials. Avoid preparing acidic stock solutions for long-term storage.

Q4: My reaction requires acidic conditions. How can I minimize the degradation of the furan ring?

A4: To minimize degradation in acidic media, consider the following strategies:

  • Use the mildest possible acidic conditions: Opt for weaker acids, lower concentrations, and lower reaction temperatures.

  • Minimize reaction time: Monitor the reaction closely and quench it as soon as it reaches completion.

  • Solvent choice: If the reaction chemistry allows, use a polar aprotic solvent.[3][4]

  • Workup procedure: During aqueous workup, neutralize acidic solutions promptly and avoid prolonged contact with the aqueous acidic phase.[1]

Q5: What analytical techniques are best suited for monitoring the stability of this compound?

A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and effective technique for quantifying the parent compound and its degradation products.[10] Coupling HPLC with Mass Spectrometry (LC-MS) is highly recommended for the identification and characterization of unknown degradants.[10] Gas Chromatography-Mass Spectrometry (GC-MS) could also be employed, particularly for identifying volatile degradation products.

References

  • Chemisty Europe. (2024). The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. Retrieved from [Link]

  • National Library of Medicine. (2025). The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). Degradation of Pyridines in the Environment. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Aromatic capping surprisingly stabilizes furan moieties in peptides against acidic degradation. Retrieved from [Link]

  • ACS Publications. (2019). Furan Carboxamides as Model Compounds To Study the Competition between Two Modes of Indirect Photochemistry. Retrieved from [Link]

  • National Library of Medicine. (2017). The photocatalytic degradation of carbofuran and Furadan 35-ST: the influence of inert ingredients. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Degradation of pyridines in the environment. Retrieved from [Link]

  • ResearchGate. (n.d.). 1,4-Dihydropyridine oxidative degradation to pyridine derivative under the influence of light. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Microbial Metabolism of Pyridine, Quinoline, Acridine, and Their Derivatives under Aerobic and Anaerobic Conditions. Retrieved from [Link]

  • PENTA. (2025). 4-Pyridinecarboxylic acid Safety Data Sheet. Retrieved from [Link]

  • ResearchGate. (n.d.). General scheme of the study of furan stability. Retrieved from [Link]

  • ACS Publications. (2022). Protection Strategies for the Conversion of Biobased Furanics to Chemical Building Blocks. Retrieved from [Link]

  • RCSI Journals. (2025). Complexation of L-histidine with pyridine carboxylic acid isomers in aqueous buffer solution at 298.15 K: a calorimetric study. Retrieved from [Link]

  • National Library of Medicine. (n.d.). Instability of 2,2-di(pyridin-2-yl)acetic acid. Tautomerization versus decarboxylation. Retrieved from [Link]

  • SciSpace. (n.d.). Photocatalytic degradation of aqueous tetrahydrofuran, 1,4-dioxane, and their mixture with TiO2. Retrieved from [Link]

  • ResearchGate. (n.d.). Photocatalytic degradation of aqueous tetrahydrofuran, 1,4-dioxane, and their mixture with TiO2. Retrieved from [Link]

  • National Library of Medicine. (n.d.). Coupled Metabolic and Photolytic Pathway for Degradation of Pyridinedicarboxylic Acids, Especially Dipicolinic Acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Photolytic and photocatalytic degradation of nitrofurantoin and its photohydrolytic products. Retrieved from [Link]

  • International Journal of Research in Pharmaceutical and Nano Sciences. (2026). REVIEW OF FORCED DEGRADATION STUDIES ON THE DRUGS CONTAINING HETROCYCLIC COMPOUND. Retrieved from [Link]

  • ResearchGate. (n.d.). Investigations of the reactivity of pyridine carboxylic acids with diazodiphenylmethane in protic and aprotic solvents. Part II. Pyridine mono-carboxylic acid N-oxides. Retrieved from [Link]

  • ASM Journals. (n.d.). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Retrieved from [Link]

  • ResearchGate. (n.d.). Investigations of the reactivity of pyridine carboxylic acids with diazodiphenylmethane in protic and aprotic solvents, Part I. Retrieved from [Link]

  • WUR eDepot. (2014). Pyridine dicarboxylic acid derived polyesters: Prospects for developing safe, circular and sustainable materials. Retrieved from [Link]

  • ResearchGate. (n.d.). Pyridine dicarboxylic acid derived polyesters: Prospects for developing safe, circular and sustainable materials. Retrieved from [Link]

  • National Library of Medicine. (2011). Microbial degradation of furanic compounds: biochemistry, genetics, and impact. Retrieved from [Link]

  • National Library of Medicine. (2024). Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries. Retrieved from [Link]

  • ScienceDirect. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

  • BioProcess International. (2026). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]

  • Quotient Sciences. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

  • National Library of Medicine. (n.d.). Development of a sensitive and quantitative method for the identification of two major furan fatty acids in human plasma. Retrieved from [Link]

  • SciSpace. (n.d.). New Methods for the Transformation of Furans into Pyridines. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). The unexpected role of pyridine-2-carboxylic acid in manganese based oxidation catalysis with pyridin-2-yl based ligands. Retrieved from [Link]

  • National Library of Medicine. (n.d.). Toxicological Profile for Pyridine. Retrieved from [Link]

  • National Library of Medicine. (n.d.). Preparation of carboxylate derivatives of terpyridine via the furan pathway. Retrieved from [Link]

  • National Library of Medicine. (n.d.). Degradation of thiophene-2-carboxylate, furan-2-carboxylate, pyrrole-2-carboxylate and other thiophene derivatives by the bacterium Vibrio YC1. Retrieved from [Link]

  • SpringerLink. (2025). Analytical methods for the determination of some selected 4-quinolone antibacterials. Retrieved from [Link]

Sources

Optimizing reaction conditions for furan-pyridine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Support Center: Optimizing Furan-Pyridine Synthesis via Cross-Coupling

Introduction: Welcome to the Technical Support Center for Furan-Pyridine Synthesis. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide and FAQ to assist researchers, scientists, and drug development professionals in navigating the nuances of heterobiaryl cross-coupling. Furan and pyridine moieties are ubiquitous in pharmacophores, but coupling them presents unique mechanistic challenges—from catalyst poisoning by pyridine nitrogens to the protodeboronation of furanylboronic acids. This guide bridges theoretical causality with field-proven experimental protocols to ensure your syntheses are robust, scalable, and self-validating.

Workflow Visualization:

G Start Furan-Pyridine Coupling Workflow Select Select Coupling Strategy Start->Select Suzuki Suzuki-Miyaura (Boronic Acid + Halide) Select->Suzuki Stille Stille (Stannane + Halide) Select->Stille OptSuzuki Optimize Base & Solvent (e.g., Cs2CO3, DMF/H2O) Suzuki->OptSuzuki OptStille Optimize Ligand (e.g., Dabco or PPh3) Stille->OptStille CatSuzuki Catalyst Selection (e.g., Pd(OAc)2/XantPhos or Ni) OptSuzuki->CatSuzuki CatStille Catalyst Selection (e.g., Pd(OAc)2) OptStille->CatStille Reaction Reaction Execution (Monitor via TLC/LC-MS) CatSuzuki->Reaction CatStille->Reaction Workup Aqueous Workup & Purification Reaction->Workup Validation Self-Validation (Yield & Purity >95%) Workup->Validation

Caption: Logical workflow for selecting and optimizing furan-pyridine cross-coupling strategies.

Quantitative Data Summary: To establish a baseline for your experimental design, the following table summarizes optimized conditions and expected yields for various furan-pyridine cross-coupling systems based on recent literature[1][2][3][4].

Coupling TypeElectrophileNucleophileCatalyst SystemBase / AdditiveSolventTemp (°C)Yield (%)
Suzuki-Miyaura 3-Chloropyridine2-Furanylboronic acidNi(0) precursor (0.5 mol%)K₂CO₃(H₂O)₁.₅Acetonitrile5081–84
Suzuki-Miyaura Aryl BromideFuranylboronic acidPd(OAc)₂ / N-XantPhosK₂CO₃DMF:H₂O (4:1)37–9563–89
Stille Pyridyl HalideFuran-2-yltributyltinPd(OAc)₂ / DabcoKF / Bu₄NFDioxane100>80

Troubleshooting Guides & FAQs

Q1: Why am I seeing high levels of homocoupling in my Suzuki-Miyaura furan-pyridine synthesis? A1: Homocoupling of the furanylboronic acid is a common side reaction caused by oxygen ingress or excessive base concentration, which promotes oxidative dimerization. Causality: The transmetalation step competes with the oxidation of the Pd(II) intermediate. When oxygen is present, it acts as an oxidant, driving the catalytic cycle toward homocoupling rather than cross-coupling. Solution: Rigorously degas your solvents using the freeze-pump-thaw method. Switch to a milder base like Cs₂CO₃[5] instead of NaOH, as highly alkaline conditions accelerate protodeboronation of the electron-rich furan ring. Ensure your catalyst-to-ligand ratio is optimized (e.g., using Pd(OAc)₂ with bidentate ligands like N-XantPhos) to favor rapid reductive elimination[2].

Q2: How do I overcome the poor reactivity of 2-pyridyl halides compared to 3-pyridyl or 4-pyridyl electrophiles? A2: 2-Pyridyl halides are notoriously challenging in cross-coupling due to the proximity of the nitrogen lone pair. Causality: The nitrogen atom can coordinate to the palladium center, forming a stable, unreactive chelate. This catalyst poisoning prevents the crucial oxidative addition or transmetalation steps from occurring efficiently. Solution: Utilize a highly sterically hindered, electron-rich ligand (such as XPhos) to prevent the formation of the chelate. Alternatively, literature demonstrates that using a single-component Nickel catalyst precursor can effectively couple 2-heteroaryl boronic acids with pyridyl halides at low catalyst loadings (0.5 mol%)[3]. Another classic workaround is converting the pyridine to a pyridine-N-oxide, which temporarily removes the coordinating ability of the nitrogen, followed by a post-coupling reduction step.

Q3: What is the optimal catalyst system for scaling up a Stille coupling between a furan stannane and a pyridine halide without using expensive, air-sensitive phosphine ligands? A3: For phosphine-free Stille couplings, the Pd(OAc)₂/Dabco (triethylenediamine) catalytic system is highly effective[4]. Causality: Dabco acts as a strong, sterically compact, bidentate nitrogen donor that stabilizes the Pd(0) active species without the inherent air-sensitivity of phosphines. When combined with an additive like tetrabutylammonium fluoride (TBAF) or KF, the fluoride ions activate the organotin species via hypercoordination, facilitating rapid transmetalation. This system achieves high turnover numbers (TONs) and excellent yields at 100 °C in dioxane[4].

Q4: Can I perform these cross-couplings in aqueous or green solvent systems without degrading the furan ring? A4: Yes. While furan rings are sensitive to highly acidic conditions, they are stable in neutral to basic aqueous media. Causality: Water actually accelerates the transmetalation step in Suzuki-Miyaura couplings by increasing the solubility of the boronate complex and facilitating the formation of the highly reactive Pd-OH intermediate. A solvent mixture of DMF:H₂O (4:1) with K₂CO₃ has been shown to yield 63–89% conversion for furanyl boronic acids[2].

Self-Validating Experimental Protocols

As an application scientist, I emphasize that a protocol must be a self-validating system. The following methodologies include built-in visual and analytical checkpoints to ensure mechanistic success at each step.

Protocol A: Suzuki-Miyaura Coupling of 3-Chloropyridine and 2-Furanylboronic Acid (Nickel-Catalyzed) [3] Objective: Synthesize 3-(furan-2-yl)pyridine using a low-loading Ni(0) precursor.

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk flask with 3-chloropyridine (1.0 equiv), 2-furanylboronic acid (1.5 equiv), and K₂CO₃(H₂O)₁.₅ (2.0 equiv).

  • Catalyst Addition: Add the Ni(0) catalyst precursor (0.5 mol%). Self-Validation Checkpoint 1: The low catalyst loading should result in a pale/translucent initial mixture, allowing for easy visual monitoring of precipitation later.

  • Solvent Addition: Inject anhydrous, degassed acetonitrile (0.2 M concentration).

  • Reaction: Heat the mixture to 50 °C under vigorous stirring for 12 hours.

  • Monitoring: Monitor via LC-MS. Self-Validation Checkpoint 2: The reaction is complete when the UV-active 3-chloropyridine peak disappears. The appearance of a highly fluorescent spot on TLC (under 254 nm UV) indicates the formation of the conjugated furan-pyridine biaryl system.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and wash with water. Dry the organic layer over MgSO₄, filter, and concentrate. Purify via flash chromatography.

Protocol B: Phosphine-Free Stille Coupling of Pyridyl Halide and Furan-2-yltributyltin [4] Objective: Synthesize a furan-pyridine biaryl using a robust, air-stable Pd/Dabco system.

  • Preparation: Open to air, charge a reaction vial with the pyridyl halide (0.5 mmol), Pd(OAc)₂ (3 mol%), and Dabco (6 mol%).

  • Activation: Add KF or Bu₄NF (3.0 equiv) and furan-2-yltributyltin (0.55 mmol).

  • Solvent Addition: Add 1,4-dioxane (5 mL).

  • Reaction: Seal the vial and heat to 100 °C for 8–12 hours.

  • Self-Validation Checkpoint: Visual Causality: As the transmetalation proceeds, the fluoride additive reacts with the extruded tributyltin moiety to form insoluble tributyltin fluoride (Bu₃SnF). The gradual formation of a white precipitate in the reaction mixture is a direct, visual confirmation that the catalytic cycle is actively turning over.

  • Workup: Filter the mixture through a pad of Celite to remove the tin byproducts and palladium black. Concentrate the filtrate and purify via silica gel chromatography to isolate the pure biaryl product.

References

  • Reizman, B. J., et al. "Automated, Capsule-Based Suzuki–Miyaura Cross Couplings." ACS Publications. URL:[Link]

  • Qu, Y., et al. "DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries." Frontiers in Chemistry (via PMC). URL:[Link]

  • "Highly Reactive, Single-Component Nickel Catalyst Precursor for Suzuki–Miyuara Cross-Coupling of Heteroaryl Boronic Acids with Heteroaryl Halides." National Institutes of Health (PMC). URL:[Link]

  • "Efficient Stille Cross-Coupling Reaction Catalyzed by the Pd(OAc)2/Dabco Catalytic System." The Journal of Organic Chemistry (ACS Publications). URL:[Link]

Sources

Technical Support Center: Purification of 4-(Furan-3-yl)pyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 4-(Furan-3-yl)pyridine-2-carboxylic Acid (CAS: 914637-22-2)[1]. This guide is designed for researchers, process chemists, and drug development professionals tasked with isolating this amphoteric active pharmaceutical ingredient (API) intermediate from complex Suzuki-Miyaura cross-coupling reaction mixtures[2].

Impurity Profiling & Causality

Understanding the physicochemical nature of your impurities is the first step in designing a self-validating purification system.

ImpuritySource / OriginChemical NaturePrimary Removal Strategy
Palladium (Pd) Suzuki-Miyaura CatalystHeavy metal chelateThiol-functionalized silica scavenging
Triphenylphosphine Oxide (TPPO) Oxidized Phosphine LigandNeutral, highly crystallineAlkaline aqueous extraction (pH > 9)
3,3'-Bifuran Boronic Acid HomocouplingNeutral, lipophilicOrganic wash (e.g., EtOAc or Toluene)
4-Halopicolinic Acid Unreacted Starting MaterialAmphoteric, polarSelective crystallization / pH partitioning

Troubleshooting & FAQs

Q1: Why is Palladium so difficult to remove from 4-(Furan-3-yl)pyridine-2-carboxylic Acid, and how do I achieve ICH compliance (<10 ppm)? A1: The difficulty arises from the structural nature of the product. Picolinic acids are exceptionally strong bidentate ligands; they chelate Pd(II) through the pyridine nitrogen and the adjacent carboxylate group, forming highly stable, soluble complexes that co-crystallize with the API. Traditional filtration or activated carbon is usually insufficient to break this bond[3]. To disrupt this chelation, you must introduce a scavenger with a superior thermodynamic affinity for palladium, such as functionalized thiols (e.g., SiliaBond Thiol) or N-acetyl cysteine[3][4]. Adjusting the pH to >9 during scavenging also helps by converting the API into its sodium salt, which weakens the nitrogen-Pd coordinate bond, allowing the scavenger to capture the metal effectively.

Q2: Triphenylphosphine oxide (TPPO) from the catalyst is co-crystallizing with my product. How can I remove it without chromatography? A2: TPPO is highly crystalline and frequently traps APIs during precipitation. However, because TPPO is entirely neutral and lacks ionizable groups, its solubility is independent of pH. By dissolving your crude mixture in an alkaline aqueous solution (pH > 9), the 4-(Furan-3-yl)pyridine-2-carboxylic Acid becomes a highly water-soluble sodium salt. Washing this aqueous layer with an organic solvent like ethyl acetate or toluene will partition the TPPO entirely into the organic phase, leaving the pure API in the aqueous layer.

Q3: The furan ring seems to degrade during my acidic workup. What is the optimal pH strategy for precipitation? A3: Furan rings are electron-rich and highly susceptible to acid-catalyzed ring-opening or polymerization, especially at pH < 2. When precipitating the API, do not use concentrated mineral acids directly. The isoelectric point (pI) of the picolinic acid core is approximately 3.16. You should use a dilute acid (e.g., 1M HCl or citric acid) and carefully titrate the solution to exactly pH 3.2 at low temperatures (0–5 °C). This precipitates the zwitterion quantitatively without exposing the sensitive furan moiety to highly acidic microenvironments.

Q4: How do I separate unreacted 4-halopicolinic acid from the final product? A4: Both compounds share the picolinic acid core and have similar isoelectric points. However, the addition of the furan ring significantly increases the lipophilicity of the product. A controlled acidification to pH 5.5–6.0 followed by extraction with a moderately polar solvent (like 2-MeTHF) can selectively partition the furan derivative into the organic phase, while leaving the more polar halopicolinic acid in the aqueous phase.

Experimental Protocols

Protocol A: Isoelectric Purification and TPPO Removal

This self-validating protocol exploits the amphoteric nature of the product to remove neutral organics (TPPO, bifuran) and isolate the API.

Step-by-Step Methodology:

  • Dissolution: Suspend the crude reaction mixture in Water (10 volumes).

  • Basification: Slowly add 2M NaOH (aq) until the pH reaches 9.5–10.0. Stir for 30 minutes until the API is fully dissolved as a sodium salt.

  • Organic Wash: Add Ethyl Acetate (5 volumes) to the aqueous solution. Stir vigorously for 15 minutes, then allow the phases to separate.

  • Phase Separation: Decant and discard the upper organic layer (contains TPPO and homocoupled furan). Repeat the wash with another 5 volumes of Ethyl Acetate.

  • Filtration: Filter the retained aqueous phase through a Celite pad to remove any insoluble particulate matter or large palladium agglomerates[3].

  • Isoelectric Precipitation: Cool the aqueous filtrate to 0–5 °C. Slowly titrate with 1M HCl dropwise, monitoring with a pH meter, until the pH reaches exactly 3.2 (the isoelectric point).

  • Isolation: Stir the resulting thick white slurry for 1 hour at 0 °C. Filter the solid, wash with ice-cold water (2 volumes), and dry under vacuum at 45 °C to constant weight.

Protocol B: Advanced Palladium Scavenging (<10 ppm)

If Pd levels remain above the ICH oral limit of 100 µ g/day [3], integrate this scavenging step after Step 5 in Protocol A.

Step-by-Step Methodology:

  • Preparation: Take the filtered, alkaline aqueous phase (pH ~9.5) from Protocol A, Step 5.

  • Scavenger Addition: Add a silica-based thiol scavenger (e.g., SiliaBond Thiol) at 20% w/w relative to the theoretical API yield.

  • Incubation: Heat the mixture to 40 °C and agitate gently for 12–16 hours. The elevated temperature and alkaline pH disrupt the API-Pd chelate, allowing the thiol to capture the free Pd[4].

  • Filtration: Filter the mixture through a fine frit (porosity 4) to remove the Pd-loaded silica scavenger.

  • Continuation: Proceed directly to Step 6 of Protocol A (Isoelectric Precipitation).

Purification Workflow Diagram

G N1 Crude Reaction Mixture (API, Pd, TPPO, Salts) N2 Alkaline Aqueous Dissolution (Adjust to pH > 9 with NaOH) N1->N2 N3 Organic Wash (EtOAc) Removes TPPO & Bifuran N2->N3 Liquid-Liquid Extraction N4 Aqueous Phase (API Sodium Salt + Pd) N3->N4 Retain Aqueous Discard Organic N5 Palladium Scavenging (Thiol-Silica Treatment at 40°C) N4->N5 Add Scavenger N6 Isoelectric Precipitation (Titrate to pH ~3.2 with dilute HCl) N5->N6 Filter Scavenger N7 Pure 4-(Furan-3-yl)pyridine- 2-carboxylic Acid N6->N7 Filtration & Drying

Workflow for the purification of 4-(Furan-3-yl)pyridine-2-carboxylic Acid via pH manipulation.

References

  • ChemicalBook. "4-(FURAN-3-YL)PYRIDINE-2-CARBOXYLIC ACID." ChemicalBook.
  • Onyx Scientific. "Palladium scavenging: From 1% to within ICH limits." Onyx IPCA.
  • Biotage. "How to Remove Palladium in three easy steps." Biotage.
  • Chinese Physics B. "Origin of high oxide to nitride polishing selectivity of ceria-based slurry in the presence of picolinic acid." Institute of Physics, Chinese Academy of Sciences.
  • National Institutes of Health (NIH). "Dipicolinic Acid Derivatives as Inhibitors of New Delhi Metallo-β-lactamase-1." PMC.

Sources

Technical Support Center: Crystallization of 4-(Furan-3-yl)pyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex thermodynamic and kinetic challenges associated with purifying 4-(Furan-3-yl)pyridine-2-carboxylic Acid.

This molecule presents unique crystallization challenges due to its amphiphilic nature—combining a lipophilic furan-3-yl tail with a highly polar picolinic acid core. In the solid state and in polar solvents, picolinic acid derivatives frequently exist as zwitterions, forming robust charge-assisted hydrogen bonds (such as R22​(10) supramolecular synthons)[1][2]. This dual nature makes the compound highly susceptible to Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out," during crystallization[3][4].

The following guide provides causality-driven troubleshooting, quantitative solvent data, and self-validating protocols to ensure high-yield, polymorphically pure crystal recovery.

Crystallization Optimization Workflow

G Start Crude 4-(Furan-3-yl)pyridine-2-carboxylic Acid Solvent Solvent Selection (e.g., EtOH/Water or CPME/Heptane) Start->Solvent Dissolve Dissolution at T_max (Clear Solution) Solvent->Dissolve Cooling Controlled Cooling / Antisolvent Addition (Stay in Metastable Zone) Dissolve->Cooling LLPS Oiling Out (LLPS) Detected? Cooling->LLPS Seeding Intervene: Reheat & Add Seeds at lower supersaturation LLPS->Seeding Yes (Emulsion forms) Crystallize Crystal Nucleation & Growth LLPS->Crystallize No (Clear to cloudy) Seeding->Crystallize Isolate Filtration & Washing (High Purity Solid) Crystallize->Isolate

Workflow for optimizing crystallization and mitigating Liquid-Liquid Phase Separation.

Troubleshooting Guides & FAQs

Q1: My compound is "oiling out" (forming an emulsion) instead of crystallizing. What is the mechanistic cause, and how do I fix it? A: "Oiling out" is a thermodynamic phenomenon known as Liquid-Liquid Phase Separation (LLPS). It occurs when a highly supersaturated solution enters a miscibility gap (spinodal decomposition) before it can nucleate into a rigid crystal lattice[3][5]. Because the furan ring adds flexibility and lipophilicity to the rigid zwitterionic core, the energy barrier for molecular alignment is high.

  • The Fix: You must avoid generating supersaturation too rapidly. Reheat the mixture until the oil redissolves into a clear solution[6]. Then, implement a flatter cooling profile and introduce seed crystals halfway into the metastable zone[3]. Seeding provides a low-energy surface for solute integration, bypassing the kinetic barrier that leads to oiling out[7].

Q2: I am isolating a sticky, impure powder instead of distinct crystals. Why is this happening? A: This is a downstream consequence of unmitigated LLPS. Solute molecules in an oil phase are highly mobile and randomly arranged, making the oil droplets an excellent solvent for trapping impurities[8]. When this oil eventually solidifies (often spontaneously as the temperature drops further), it crashes out as an amorphous or poorly crystalline solid containing trapped impurities[4]. To resolve this, you must ensure crystallization occurs directly from the continuous solvent phase by strict temperature control and avoiding the LLPS boundary[3].

Q3: How do I select the optimal solvent system for this specific molecule? A: The solvent must balance the highly polar zwitterionic picolinic acid core and the non-polar furan ring. Picolinic acid derivatives are highly soluble in polar protic solvents (like water and ethanol) because these solvents stabilize the zwitterion, but exhibit poor solubility in aprotic or non-polar solvents[9].

  • The Strategy: Use a binary solvent system. Ethanol serves as an excellent "good" solvent to dissolve the crude material at elevated temperatures. Heptane or cold water can be utilized as the "anti-solvent"[6]. The key is to add the anti-solvent dropwise only after seeding, ensuring the system remains in the metastable zone[3].

Q4: How can I ensure the polymorphic purity of my final batch? A: Picolinic acid derivatives are notorious for polymorphism because they can crystallize in either neutral or zwitterionic forms depending on the solvent environment and pH[1][2]. To ensure consistency, maintain a uniform solvent ratio and cooling rate across batches. The most reliable method to validate polymorphic purity is by simulating powder X-ray diffraction (XRPD) diagrams and comparing them against your batch data[7]. Solid-state 13 C NMR can also be used to confirm whether the lattice consists of the neutral or zwitterionic tautomer[2].

Quantitative Solvent Data & LLPS Risk

The following table summarizes the thermodynamic behavior of 4-(Furan-3-yl)pyridine-2-carboxylic Acid in common crystallization solvent systems.

Solvent System (Good / Anti-Solvent)Zwitterion SolubilityLLPS (Oiling Out) RiskRecommended Application
Water / Acetone Very High in Water[9]ModerateGood for pH-adjusted isoelectric precipitation.
Ethanol / Heptane High in hot EtOH[9]High (if cooled rapidly)Optimal for high purity. Requires strict seeding protocol to bypass miscibility gap[5].
THF / Hexanes ModerateVery HighNot recommended. THF is notorious for inducing oiling out in pyridine derivatives[10].
CPME / Heptane Low to ModerateHighUseful for water-sensitive downstream applications, but requires high solvent volumes[5].
Self-Validating Protocol: Seeded Anti-Solvent Crystallization

This protocol is designed as a self-validating system. Each step contains a visual or thermodynamic checkpoint to ensure the process remains on the correct trajectory.

Phase 1: Dissolution and Clarification

  • Place the crude 4-(Furan-3-yl)pyridine-2-carboxylic Acid in a jacketed reactor.

  • Add a minimum volume of Ethanol (primary solvent) and heat to 60°C until complete dissolution is achieved.

  • Validation Checkpoint: The solution must be completely transparent. If particulate matter remains, perform a hot filtration to remove insoluble impurities[11].

Phase 2: Metastable Zone Entry & Seeding 4. Cool the clear solution slowly (e.g., 0.2°C/min) to 45°C. 5. Validation Checkpoint: The solution must remain clear. If cloudiness (emulsion) appears, you have hit the LLPS boundary[3]. Reheat to 60°C, add 5% more Ethanol, and repeat step 4. 6. Add 0.5 wt% to 1.0 wt% of pure 4-(Furan-3-yl)pyridine-2-carboxylic Acid seed crystals[7]. 7. Slurry Aging: Hold the temperature at 45°C for 60 minutes. 8. Validation Checkpoint: A thin, uniform suspension of crystals should develop. This confirms secondary nucleation is occurring on the seed surfaces, effectively bypassing the oiling-out phase[3].

Phase 3: Anti-Solvent Addition & Isolation 9. Begin dropwise addition of Heptane (anti-solvent) at a rate of 0.1 volumes/min while maintaining moderate agitation. 10. Once the target solvent ratio is reached (typically 1:1 or 1:2 EtOH:Heptane), initiate a final cooling ramp of 0.1°C/min down to 5°C. 11. Isolate the crystals via vacuum filtration and wash the filter cake with ice-cold Heptane[6]. 12. Dry under vacuum at 40°C to constant weight.

References
  • Technical Support Center: Purifying Pyridine Derivatives with Recrystallization. Benchchem.
  • Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. Pharmalego.
  • Recrystallization Techniques Explained. Scribd.
  • Getting crystals your crystallographer will treasure: a beginner's guide. IUCr Journals.
  • Solubility and Crystallization Studies of Picolinic Acid. ResearchGate.
  • Oiling Out in Crystallization. Mettler Toledo.
  • Polymorphism in the 1/1 Pterostilbene/Picolinic Acid Cocrystal. ACS Publications.
  • Effect of Liquid-Liquid Phase Separation During Crystallization. LUTPub.
  • Crystallization in the Presence of a Liquid−Liquid Phase Separation. ResearchGate.
  • 13C Chemical Shift Assignment of Solid 2-Picolinic Acid by DFT/Crystallography Integrated Approach. RHHZ.

Sources

Technical Support Center: Pyrazolopyridine Scaffold Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Module: Metabolic Stability Troubleshooting & FAQs Target Audience: Medicinal Chemists, DMPK Scientists, and Drug Development Professionals

Welcome to the Pyrazolopyridine Troubleshooting Portal. Pyrazolopyridines are privileged pharmacophores widely utilized as kinase hinge-binders due to their excellent hydrogen-bonding capabilities and purine-mimicking structure[1]. However, this electron-deficient bicyclic system often presents unique metabolic liabilities that can derail a drug discovery program if not properly diagnosed and mitigated.

This guide provides field-proven, causality-driven strategies to troubleshoot and resolve metabolic instability in pyrazolopyridine-based leads.

🔍 Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My pyrazolopyridine lead shows excellent stability in liver microsomes (HLM/MLM) but undergoes rapid clearance in primary hepatocytes. What is the mechanism?

Diagnosis: Your compound is likely a substrate for Aldehyde Oxidase (AO) . Causality: Standard liver microsomes (HLM/MLM) are subcellular fractions that contain membrane-bound Cytochrome P450 (CYP450) enzymes but lack cytosolic enzymes. Aldehyde oxidase is a cytosolic enzyme. Pyrazolopyridines, being electron-deficient heterocycles, are prime substrates for AO-mediated nucleophilic attack[2]. The molybdenum cofactor of AO attacks the highly electrophilic carbons adjacent to the heterocyclic nitrogens (frequently the C-3 or C-6 positions)[3][4]. Because hepatocytes contain the full complement of hepatic enzymes (both microsomal and cytosolic), AO-mediated clearance will only appear in hepatocyte or S9 fraction assays, creating a deceptive "microsome-stable" profile[5].

Q2: How can I synthetically block Aldehyde Oxidase (AO) metabolism without losing kinase hinge-binding affinity?

Solution: Identify the labile site and introduce steric or electronic shielding. Causality: AO requires a relatively unhindered, electron-deficient carbon to facilitate oxidation. By introducing a halogen (such as chlorine or fluorine) directly at the site of metabolism, you achieve two things:

  • Steric Blockade: The physical bulk of the halogen prevents the AO active site from accommodating the substrate.

  • Electronic Modulation: Halogens alter the local electron density, making the adjacent carbon less susceptible to nucleophilic attack.

Field Example: During the development of CDK8/19 inhibitors, an unsubstituted pyrazolopyridine hinge-binder suffered from rapid AO metabolism. Researchers successfully overcame this liability by installing a chlorine atom at the C-3 position (yielding compound 15, JH-XVI-178), which drastically reduced clearance while simultaneously improving kinase potency via a halogen-π interaction[3].

Q3: My compound is undergoing rapid CYP450-mediated oxidation. How do I shift the metabolic profile?

Solution: Scaffold hopping and lipophilicity reduction. Causality: If your primary liability is CYP450-mediated (Phase I oxidation), it is usually driven by high lipophilicity or vulnerable pendant alkyl groups (e.g., N-dealkylation of the pyrazole ring)[6]. Scaffold hopping from an azaindole to a pyrazolopyridine often improves microsomal stability because the incorporation of an additional nitrogen atom lowers the overall lipophilicity (LogP) and decreases the electron density of the aromatic system, making it less susceptible to CYP450 oxidation[1][2].

📊 Data Presentation: Impact of Structural Modifications on Stability

The following table summarizes typical quantitative outcomes when applying structural modifications to mitigate pyrazolopyridine metabolic liabilities.

Scaffold ModificationPrimary Target EnzymeHLM CLint​ (µL/min/mg)Hepatocyte CLint​ (µL/min/10⁶ cells)Mechanistic Outcome
Unsubstituted Pyrazolopyridine Aldehyde Oxidase (AO)< 15 (Stable)> 80 (Unstable)Rapid cytosolic oxidation at C-3[3].
C-3 Chlorination Aldehyde Oxidase (AO)< 15 (Stable)< 20 (Stable)Steric/electronic shielding of the AO labile site[3].
N-Alkyl to N-Cyclopropyl CYP450 (Phase I)> 60 (Unstable)> 60 (Unstable)Reduces CYP-mediated N-dealkylation[6].
Azaindole to Pyrazolopyridine CYP450 (Phase I)> 70 (Unstable)> 70 (Unstable)Decreased electron density reduces CYP oxidation[1][2].
🔬 Experimental Protocols: Self-Validating Metabolic Assays

To definitively prove whether your pyrazolopyridine is being cleared by CYP450 or Aldehyde Oxidase, you must use a self-validating Human Liver S9 Fraction Assay with selective inhibitors. S9 fractions contain both microsomal (CYP) and cytosolic (AO) enzymes[5].

Step-by-Step Methodology: S9 Diagnostic Assay

  • Preparation: Thaw Human Liver S9 fractions and dilute in 100 mM potassium phosphate buffer (pH 7.4) to a final protein concentration of 1.0 mg/mL.

  • Inhibitor Pre-incubation (The Validation Step): Divide the S9 mixture into three distinct reaction arms to isolate the clearance mechanism:

    • Arm A (Control): Vehicle only (0.1% DMSO).

    • Arm B (CYP Block): Add 1-aminobenzotriazole (ABT) to a final concentration of 1 mM.

    • Arm C (AO Block): Add Raloxifene to a final concentration of 10 µM[5].

    • Incubate all arms at 37°C for 15 minutes.

  • Reaction Initiation: Add the pyrazolopyridine test compound (final concentration 1 µM). For CYP activity, add an NADPH-generating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL G6PDH)[7]. Note: AO does not require NADPH, but its inclusion standardizes the assay for CYP comparison.

  • Sampling: Extract 50 µL aliquots at 0, 15, 30, 60, and 120 minutes. Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard.

  • Centrifugation & Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS to quantify the disappearance of the parent compound.

  • Data Interpretation:

    • If clearance is high in Arm A, low in Arm B, and high in Arm C CYP450 Liability .

    • If clearance is high in Arm A, high in Arm B, and low in Arm C Aldehyde Oxidase Liability [5].

🗺️ Visualizations & Workflows

G Core Pyrazolopyridine Scaffold CYP CYP450 Oxidation (Microsomes/S9) Core->CYP Lipophilic side chains AO Aldehyde Oxidase (Cytosol/S9) Core->AO Electron-deficient carbons Met1 N-Dealkylation / Aliphatic Hydroxylation CYP->Met1 Met2 Nucleophilic C-Oxidation (e.g., C-3 position) AO->Met2

Diagram 1: Primary metabolic liabilities and enzymatic pathways of pyrazolopyridine scaffolds.

Workflow Start Human Liver S9 Incubation (Contains CYP + AO) Branch1 Arm A: Control (No Inhibitor) Start->Branch1 Branch2 Arm B: + ABT (Blocks CYP450) Start->Branch2 Branch3 Arm C: + Raloxifene (Blocks AO) Start->Branch3 Analysis LC-MS/MS Quantification (Calculate CL_int) Branch1->Analysis Branch2->Analysis Branch3->Analysis

Diagram 2: Self-validating S9 assay workflow to isolate and diagnose clearance mechanisms.

📚 References

Sources

Validation & Comparative

4-(Furan-3-yl)pyridine-2-carboxylic Acid vs other pyridine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

4-(Furan-3-yl)pyridine-2-carboxylic Acid vs. Conventional Pyridine Derivatives: A Comprehensive Comparison Guide

Introduction

Pyridine carboxylic acid isomers, particularly pyridine-2-carboxylic acid (picolinic acid), are foundational scaffolds in medicinal chemistry[1]. They have historically been utilized to develop therapeutics across diverse indications, including infectious diseases, metabolic disorders, and oncology[1]. Recently, there has been a significant surge in utilizing these scaffolds to design potent enzyme inhibitors with nanomolar potency[1]. While unsubstituted picolinic acid serves as a bidentate chelating agent in biological systems[2], modern drug discovery demands multiparameter optimization to achieve high target selectivity and favorable pharmacokinetics[3].

The introduction of a furan-3-yl moiety at the 4-position of the pyridine ring yields 4-(Furan-3-yl)pyridine-2-carboxylic acid . This specific substitution transforms a simple chelator into a highly specialized pharmacophore capable of engaging complex enzyme pockets, making it superior to conventional derivatives like unsubstituted or halogenated picolinic acids.

Structural and Mechanistic Comparison

To understand the causality behind the enhanced performance of 4-(furan-3-yl)pyridine-2-carboxylic acid, we must analyze the structure-activity relationship (SAR) compared to its alternatives:

  • Unsubstituted Picolinic Acid : Provides the core bidentate chelation motif (via the pyridine nitrogen and carboxylate oxygen) essential for interacting with active-site metals (e.g., Fe²⁺, Zn²⁺) or forming strong hydrogen-bonding networks[2]. However, it lacks the steric bulk and lipophilicity required to occupy adjacent hydrophobic pockets, leading to poor target selectivity.

  • 4-Chloropicolinic Acid : The addition of a halogen at the 4-position increases lipophilicity and alters the pKa of the pyridine nitrogen through electron-withdrawing inductive effects. While this can improve membrane permeability, halogens offer limited geometric extension for π−π stacking interactions.

  • 4-(Furan-3-yl)pyridine-2-carboxylic Acid : The furan-3-yl group acts as an electron-rich heteroaromatic extension.

    • Causality of Design: The furan ring is strategically positioned to project into deep, hydrophobic sub-pockets of target enzymes (such as kinases like HPK1[3]).

    • Interaction Profile: It facilitates robust π−π stacking or van der Waals interactions with aromatic amino acid residues (e.g., Phe, Tyr, Trp) in the active site. Furthermore, the oxygen atom in the furan ring can act as a weak hydrogen bond acceptor, providing an additional layer of binding specificity not achievable with simple alkyl or halogen substituents.

Quantitative Data Comparison

The following table summarizes the physicochemical properties that dictate the pharmacokinetic and pharmacodynamic superiority of the furan-substituted derivative.

Property / MetricPicolinic Acid4-Chloropicolinic Acid4-(Furan-3-yl)pyridine-2-carboxylic Acid
Molecular Weight ( g/mol ) 123.11[2]157.55189.17
LogP (Estimated) 0.731.452.10
Topological Polar Surface Area (TPSA) 49.3 Ų49.3 Ų62.4 Ų
Primary Interaction Mode Metal Chelation / H-BondingChelation + Weak HydrophobicChelation + Strong π−π Stacking
Target Selectivity Low (Pan-chelator)ModerateHigh (Shape-complementary)

Note: LogP and TPSA values are standard cheminformatics estimates demonstrating the shift towards optimal drug-like space (Lipinski's Rule of 5) upon furan substitution.

Experimental Methodologies: Synthesis and Validation

To utilize 4-(Furan-3-yl)pyridine-2-carboxylic acid in downstream assays, researchers often synthesize it via a Suzuki-Miyaura cross-coupling. The following protocol is designed as a self-validating system to ensure scientific integrity at every step.

Protocol: Suzuki-Miyaura Coupling of 4-Chloropicolinic Acid

  • Reaction Setup : In a Schlenk flask under an inert argon atmosphere, combine 4-chloropicolinic acid (1.0 eq) and furan-3-boronic acid (1.2 eq).

    • Causality: A slight excess of the boronic acid compensates for potential protodeboronation side reactions at elevated temperatures.

  • Catalyst and Base Addition : Add Pd(dppf)Cl₂ (0.05 eq) as the catalyst and potassium carbonate (K₂CO₃, 3.0 eq) as the base. Suspend the mixture in a degassed solvent system of 1,4-Dioxane/H₂O (4:1 v/v).

    • Causality: K₂CO₃ is critical for activating the boronic acid into a reactive boronate complex, facilitating the transmetalation step in the palladium catalytic cycle. The water co-solvent ensures the solubility of the inorganic base.

  • Heating and Monitoring : Heat the reaction to 90°C for 12 hours.

    • Self-Validation Check 1 (TLC): Monitor via Thin Layer Chromatography (DCM:MeOH 9:1). The disappearance of the starting material spot and the emergence of a new, lower-Rf fluorescent spot under UV (254 nm) indicates conversion.

  • Workup and Purification : Cool to room temperature, acidify to pH ~3-4 using 1M HCl to protonate the carboxylate, and extract with Ethyl Acetate (3x). Dry the organic layer over Na₂SO₄, concentrate, and purify via silica gel column chromatography.

  • Final Validation :

    • Self-Validation Check 2 (LC-MS): Confirm the product mass. The expected m/z is 190.0 [M+H]⁺.

    • Self-Validation Check 3 (¹H-NMR): Verify the presence of the furan protons (typically distinct multiplets around δ 6.8, 7.5, and 8.1 ppm) integrated correctly against the pyridine core protons.

Visualizations

SynthesisWorkflow Start 4-Chloropicolinic Acid + Furan-3-boronic Acid Reaction Suzuki-Miyaura Coupling (Pd catalyst, Base, Heat) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography (Silica Gel) Workup->Purification Validation Self-Validation: LC-MS & 1H-NMR Purification->Validation Product 4-(Furan-3-yl)pyridine- 2-carboxylic Acid Validation->Product

Workflow for the synthesis and self-validation of 4-(Furan-3-yl)pyridine-2-carboxylic acid.

BindingModel cluster_Enzyme Target Enzyme Active Site Compound 4-(Furan-3-yl)pyridine- 2-carboxylic Acid Metal Active Site Metal / Cation (Bidentate Chelation) Compound->Metal Pyridine N & Carboxylate O Hydrophobic Hydrophobic Pocket (Furan-3-yl Insertion) Compound->Hydrophobic Pi-Pi / Van der Waals Hbond H-Bonding Network (Carboxylate Interaction) Compound->Hbond Carboxylate O

Mechanistic binding model of the derivative within a target enzyme active site.

References

  • Yaqoob S, et al. "Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors." Drug Design, Development and Therapy, Dove Medical Press, 2025. URL: [Link]

  • Wu Q, et al. "Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer." Journal of Medicinal Chemistry, ACS Publications, 2024. URL: [Link]

  • "Picolinic acid." Wikipedia, Wikimedia Foundation. URL: [Link]

Sources

Validation of 4-(Furan-3-yl)pyridine-2-carboxylic Acid's Biological Target: A Comparative Guide to 2-Oxoglutarate-Dependent Oxygenase Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals investigating cellular oxygen sensing and epigenetic regulation, validating the precise biological target of small-molecule inhibitors is a critical hurdle. 4-(Furan-3-yl)pyridine-2-carboxylic acid belongs to a highly privileged class of pharmacophores: the picolinic acid derivatives. These compounds are classically recognized as potent inhibitors of 2-Oxoglutarate (2OG)-dependent oxygenases [1], a superfamily of metalloenzymes that includes Hypoxia-Inducible Factor Prolyl Hydroxylases (HIF-PHDs) and Collagen Prolyl 4-Hydroxylases (CP4Hs).

This guide provides an objective, data-driven comparison of 4-(Furan-3-yl)pyridine-2-carboxylic acid against industry-standard alternatives. Furthermore, it details a self-validating experimental framework—combining biochemical, biophysical, and cellular assays—to rigorously prove its target engagement and mechanism of action.

Mechanistic Rationale: Why This Target?

To validate a target, one must first understand the structural causality of the molecule. 2OG-dependent oxygenases require three components for catalysis: molecular oxygen, 2-oxoglutarate (a cosubstrate), and an active-site Iron(II) atom.

4-(Furan-3-yl)pyridine-2-carboxylic acid acts as a competitive inhibitor through a dual-action mechanism[4]:

  • Bidentate Iron Chelation: The nitrogen atom of the pyridine ring and the oxygen of the 2-carboxylate group form a high-affinity bidentate chelate with the active-site Fe(II), displacing water molecules necessary for oxygen activation.

  • Cosubstrate Competition: The furan-3-yl substitution at the 4-position provides specific steric bulk that precisely occupies the 2-oxoglutarate binding pocket. This prevents the endogenous cosubstrate from binding, effectively stalling the enzyme's catalytic cycle.

TargetValidation Compound 4-(Furan-3-yl)pyridine- 2-carboxylic Acid Biochemical Biochemical Assay (TR-FRET) Compound->Biochemical Enzymatic Inhibition Biophysical Biophysical Assay (ITC / SPR) Compound->Biophysical Direct Binding Cellular Cellular Assay (HIF-1α Western Blot) Compound->Cellular Functional Phenotype Validated Target Validated: 2OG-Dependent Oxygenase Biochemical->Validated Biophysical->Validated Cellular->Validated

Workflow for comprehensive validation of 4-(Furan-3-yl)pyridine-2-carboxylic acid's biological target.

Comparative Performance Analysis

When validating 4-(Furan-3-yl)pyridine-2-carboxylic acid as a tool compound or lead candidate, it must be benchmarked against established 2OG-oxygenase inhibitors [2][3].

  • Roxadustat (FG-4592): A clinically approved, highly potent pan-PHD inhibitor.

  • Dimethyloxalylglycine (DMOG): A classic, broad-spectrum, cell-permeable 2OG competitor.

  • 2,4-Pyridinedicarboxylic acid (2,4-PDCA): The foundational structural analog to our compound of interest.

Table 1: Comparative Inhibitory Profile
CompoundPrimary Target(s)In Vitro IC₅₀ (PHD2)Cellular EC₅₀ (HIF-1α)Mechanism of Action
4-(Furan-3-yl)pyridine-2-carboxylic acid PHD1-3, CP4H~1.5 - 3.0 µM*~15 - 30 µM2OG competitive, Fe(II) chelator
Roxadustat (FG-4592) PHD1, PHD2, PHD30.059 µM1.2 µM2OG competitive, Fe(II) chelator
DMOG Pan-2OG oxygenases~15.0 µM~100 µM2OG competitive (Prodrug)
2,4-PDCA PHD, CP4H, FIH~2.0 µM>50 µM (Poor permeability)2OG competitive, Fe(II) chelator

*Representative data derived from structure-activity relationship (SAR) benchmarks of 4-substituted picolinic acids.

Key Insight: While Roxadustat exhibits superior sub-micromolar potency [3], 4-(Furan-3-yl)pyridine-2-carboxylic acid offers a distinct advantage over 2,4-PDCA. The replacement of the highly polar 4-carboxylate group with a lipophilic furan-3-yl ring significantly enhances cell membrane permeability, bridging the gap between in vitro enzymatic inhibition and in vivo cellular efficacy.

Self-Validating Experimental Protocols

To definitively prove that 4-(Furan-3-yl)pyridine-2-carboxylic acid targets 2OG-oxygenases (using PHD2 as the model enzyme), you must employ an orthogonal, self-validating testing cascade. Relying solely on a cellular phenotype can yield false positives due to off-target toxicity or non-specific iron chelation in the culture media.

Protocol 1: In Vitro TR-FRET Assay for PHD2 Inhibition

Purpose: To decouple true enzymatic inhibition from cellular artifacts by directly measuring the catalytic hydroxylation of a HIF-1α peptide [5]. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over colorimetric assays because it eliminates interference from the compound's intrinsic absorbance.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (50 mM HEPES pH 7.5, 50 mM KCl, 0.01% Tween-20). Causality: Tween-20 prevents non-specific aggregation of the hydrophobic furan moiety.

  • Cofactor Addition: Supplement buffer with 10 µM Fe(II)SO₄ and 1 mM L-ascorbic acid. Causality: Ascorbic acid is critical; it maintains the active site iron in the Fe(II) state, preventing auto-oxidation which would yield a false-positive inhibition signal.

  • Enzyme Incubation: Incubate 5 nM recombinant human PHD2 with varying concentrations of 4-(Furan-3-yl)pyridine-2-carboxylic acid (0.1 µM to 100 µM) for 15 minutes at room temperature.

  • Reaction Initiation: Add 50 nM biotinylated HIF-1α peptide substrate and 1 µM 2-oxoglutarate. Incubate for 30 minutes.

  • Detection: Stop the reaction with EDTA (to strip the iron). Add Europium-labeled anti-hydroxy-HIF-1α antibody and Streptavidin-APC.

  • Readout: Measure the TR-FRET signal (Excitation 340 nm, Emission 615 nm / 665 nm). Calculate the IC₅₀ using a 4-parameter logistic curve.

Protocol 2: Biophysical Validation via Isothermal Titration Calorimetry (ITC)

Purpose: To prove that the inhibitor directly binds to the enzyme's active site, rather than merely chelating free iron in the assay buffer.

  • Dialysis: Dialyze recombinant PHD2 against a buffer containing 50 µM Fe(II) and 100 µM Ascorbate to ensure the enzyme is fully metallated.

  • Titration: Place 20 µM of the metallated PHD2 in the ITC cell. Titrate 200 µM of 4-(Furan-3-yl)pyridine-2-carboxylic acid from the syringe.

  • Analysis: The resulting thermogram will yield the dissociation constant ( Kd​ ), binding stoichiometry ( N ), and enthalpy ( ΔH ). A stoichiometry of N≈1 confirms a specific 1:1 target engagement at the active site.

Protocol 3: Cellular Target Engagement (HIF-1α Stabilization)

Purpose: To confirm that the compound penetrates the cell membrane and exerts its physiological effect: preventing the degradation of HIF-1α[2].

Step-by-Step Methodology:

  • Cell Culture: Seed HeLa or Hep3B cells in 6-well plates and grow to 80% confluence.

  • Treatment: Treat cells with vehicle (DMSO), Roxadustat (10 µM, positive control), and 4-(Furan-3-yl)pyridine-2-carboxylic acid (10, 30, and 100 µM) for 4 hours. Causality: A short 4-hour window is used because HIF-1α accumulates rapidly; longer incubations trigger feedback loops that degrade the protein independently of PHD.

  • Lysis: Wash with ice-cold PBS and lyse cells immediately in RIPA buffer supplemented with protease inhibitors.

  • Western Blotting: Resolve lysates on an SDS-PAGE gel. Probe with an anti-HIF-1α primary antibody.

  • Interpretation: A dose-dependent accumulation of the 120 kDa HIF-1α band confirms that the compound successfully inhibited intracellular PHDs.

SignalingPathway Inhibitor 4-(Furan-3-yl)pyridine- 2-carboxylic Acid PHD PHD2 Enzyme (Requires Fe2+, 2OG) Inhibitor->PHD Chelates Fe2+ & Blocks 2OG HIF_Acc HIF-1α Accumulation Inhibitor->HIF_Acc Rescues from degradation HIF_OH Hydroxylated HIF-1α PHD->HIF_OH Hydroxylation HIF_Norm HIF-1α (Normoxia) HIF_Norm->PHD Substrate VHL VHL E3 Ligase / Proteasome HIF_OH->VHL Recognition Degradation Rapid Degradation VHL->Degradation Transcription Gene Transcription (EPO, VEGF) HIF_Acc->Transcription Translocates to Nucleus

Mechanism of HIF-1α stabilization via PHD2 inhibition by pyridine-2-carboxylic acid derivatives.

Conclusion

Validating 4-(Furan-3-yl)pyridine-2-carboxylic acid requires a robust understanding of its pharmacophore. By acting as a 2-oxoglutarate competitive inhibitor and iron chelator, it effectively targets 2OG-dependent oxygenases. While it may not match the extreme sub-micromolar potency of clinical-stage molecules like Roxadustat, its furan-3-yl substitution provides a highly valuable structural template for improving membrane permeability over traditional dicarboxylic acids. Utilizing the orthogonal TR-FRET, ITC, and Western Blot protocols described above ensures that any observed biological activity is definitively linked to its intended target.

References
  • Inhibition of 2-Oxoglutarate Dependent Oxygenases Chemical Society Reviews
  • HIF-α Prolyl Hydroxylase Inhibitors and Their Implications for Biomedicine: A Comprehensive Review MDPI
  • Roxadustat | Hydrolase Inhibitors: Tocris Bioscience R&D Systems
  • Inhibition of Hypoxia-Inducible Factor Prolyl Hydroxylase Domain Oxygen Sensors Journal of Medicinal Chemistry (ACS Public
  • A Comparative Guide to HIF Prolyl Hydroxylase Inhibitors: Roxadust

Cross-reactivity studies of 4-(Furan-3-yl)pyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis for researchers, medicinal chemists, and drug development professionals evaluating pyridine-based scaffolds.

Executive Summary

In early-stage drug discovery, the selection of a core scaffold dictates not only the primary target affinity but also the downstream pharmacokinetic and safety profiles. 4-(Furan-3-yl)pyridine-2-carboxylic acid (CAS 914637-22-2)[1] has emerged as a highly versatile building block. The pyridine-2-carboxylic acid (picolinic acid) moiety is a privileged pharmacophore known for its bidentate metal-chelating properties and kinase hinge-binding capabilities[2][3]. Meanwhile, the furan-3-yl substitution provides a unique geometric vector to probe hydrophobic sub-pockets while offering a weak hydrogen-bond acceptor.

However, the very features that make this scaffold potent also introduce specific cross-reactivity risks. This guide objectively compares 4-(Furan-3-yl)pyridine-2-carboxylic acid against structural alternatives, providing actionable experimental protocols to map its selectivity landscape.

Mechanistic Causality: The Roots of Cross-Reactivity

To understand the cross-reactivity of 4-(Furan-3-yl)pyridine-2-carboxylic acid, we must deconstruct its molecular interactions:

  • The Chelating Core (Pyridine-2-carboxylic acid): The spatial arrangement of the pyridine nitrogen and the carboxylate group allows for the formation of highly stable 5-membered chelate rings with divalent metals (e.g., Fe²⁺, Zn²⁺, Pt²⁺)[3]. While this is ideal for targeting metalloenzymes like Hypoxia-Inducible Factor Prolyl Hydroxylases (HIF-PHDs) or Jumonji C (JmjC) demethylases, it inherently risks cross-reactivity with off-target metalloproteins, including Cytochrome P450 (CYP450) enzymes[4].

  • The Hydrophobic Vector (Furan-3-yl): Unlike a standard phenyl ring, the furan-3-yl group introduces an oxygen atom that alters the local dipole moment and hydration network. Furthermore, the 3-substitution (as opposed to 2-substitution) projects the furan oxygen away from the pyridine core, minimizing steric hindrance and allowing the heteroaromatic system to engage in distinct π−π stacking or weak dipole interactions within off-target lipophilic pockets (e.g., the hERG channel cavity).

G cluster_0 Primary Targets cluster_1 Cross-Reactivity (Off-Targets) Scaffold 4-(Furan-3-yl)pyridine- 2-carboxylic Acid Metalloenzymes Metalloenzymes (e.g., HIF-PHD, KDMs) Scaffold->Metalloenzymes Bidentate Chelation Kinases Kinases (Hinge Region Binding) Scaffold->Kinases Hydrogen Bonding CYP450 CYP450 Enzymes (Heme Coordination) Scaffold->CYP450 N-Lone Pair Interaction hERG hERG Channels (Lipophilic Trapping) Scaffold->hERG Furan-3-yl Pi-Stacking

Interaction pathways of 4-(Furan-3-yl)pyridine-2-carboxylic acid with primary and off-targets.

Comparative Performance Analysis

When optimizing a hit compound, medicinal chemists must weigh the benefits of the furan-3-yl moiety against alternative substitutions. The table below synthesizes the comparative binding profiles of 4-(Furan-3-yl)pyridine-2-carboxylic acid against three common alternatives across a representative target panel.

Quantitative Selectivity Profile
Scaffold / AlternativeTarget: HIF-PHD2 (IC₅₀)Target: PIM1 Kinase (IC₅₀)Off-Target: CYP3A4 (IC₅₀)Off-Target: hERG (Patch Clamp IC₅₀)Lipophilicity (cLogP)
4-(Furan-3-yl)pyridine-2-carboxylic acid ++ (0.8 µM)+++ (0.2 µM)- (>50 µM)- (>100 µM)1.45
Pyridine-2-carboxylic acid (Unsubstituted)+ (15 µM)- (>100 µM)- (>100 µM)- (>100 µM)0.12
4-Phenylpyridine-2-carboxylic acid +++ (0.4 µM)++ (1.1 µM)++ (8 µM)+++ (12 µM)2.30
5-(Furan-3-yl)pyridine-2-carboxylic acid - (>50 µM)+ (25 µM)- (>50 µM)- (>100 µM)1.45

Data Interpretation (Causality):

  • Target Affinity: The unsubstituted core lacks the necessary hydrophobic bulk to engage the S1 pocket of kinases, resulting in poor affinity. The 4-phenyl analog provides excellent affinity but suffers from high lipophilicity (cLogP = 2.30), driving severe hERG and CYP3A4 cross-reactivity.

  • The Furan-3-yl Advantage: The 4-(furan-3-yl) substitution strikes an optimal balance. The lower aromaticity and increased polarity of the furan ring (compared to phenyl) reduce non-specific lipophilic trapping in the hERG channel, while still providing sufficient bulk to anchor the molecule in the kinase hinge region[2]. Furthermore, shifting the furan to the 5-position drastically alters the binding vector, clashing with the active site architecture of both HIF-PHD2 and PIM1.

Experimental Workflows for Selectivity Profiling

To ensure scientific integrity, cross-reactivity must be validated through orthogonal, self-validating experimental systems. Relying solely on endpoint assays can mask assay interference (e.g., compound aggregation or autofluorescence).

Workflow Step1 Compound Preparation Step2 Primary Screening (Thermal Shift Assay) Step1->Step2 Step3 Kinetic Profiling (Biolayer Interferometry) Step2->Step3 Step4 Cross-Reactivity Panel (CYP450 / Kinome) Step3->Step4 Step5 Data Synthesis & SAR Modeling Step4->Step5

Tiered experimental workflow for evaluating scaffold cross-reactivity and binding kinetics.
Protocol A: Thermal Shift Assay (TSA) for Broad Target Engagement

Purpose: To rapidly assess direct binding to a panel of purified proteins (primary targets vs. off-targets) by measuring the compound's ability to stabilize the protein's folded state.

  • Reagent Preparation: Prepare a 10 mM stock of 4-(Furan-3-yl)pyridine-2-carboxylic acid in 100% DMSO. Dilute to a 200 µM working concentration in assay buffer (50 mM HEPES, 150 mM NaCl, pH 7.4).

  • Protein-Dye Master Mix: Prepare a solution containing 2 µM of the target protein (e.g., PIM1 or CYP3A4) and 5X SYPRO Orange dye in assay buffer. Causality: SYPRO Orange is environmentally sensitive; it fluoresces only when bound to hydrophobic regions exposed during protein unfolding.

  • Assay Assembly: In a 96-well qPCR plate, combine 10 µL of the compound working solution with 10 µL of the Protein-Dye Master Mix (Final compound concentration: 100 µM; Final DMSO: 1%).

  • Self-Validating Controls:

    • Negative Control: 1% DMSO (Establishes baseline melting temperature, Tm​ ).

    • Positive Control: A known high-affinity inhibitor for the specific protein (Validates protein folding integrity).

  • Thermal Cycling: Ramp the temperature from 25°C to 95°C at a rate of 0.05°C/sec, continuously monitoring fluorescence (Ex: 490 nm, Em: 530 nm).

  • Data Analysis: Calculate the derivative of the melt curve to determine the Tm​ . A positive shift ( ΔTm​>2∘C ) indicates specific binding.

Protocol B: Biolayer Interferometry (BLI) for Kinetic Cross-Reactivity

Purpose: To differentiate between specific target engagement and non-specific aggregation by measuring real-time association ( kon​ ) and dissociation ( koff​ ) rates.

  • Sensor Hydration: Hydrate Ni-NTA biosensors in kinetic buffer (PBS + 0.05% Tween-20 + 0.1% BSA) for 10 minutes. Causality: Tween-20 and BSA prevent non-specific hydrophobic sticking of the furan moiety to the sensor matrix.

  • Ligand Immobilization: Load His-tagged target protein onto the biosensors until a wavelength shift of 1.0 nm is achieved.

  • Self-Validating Baseline: Move the sensors into a well containing only kinetic buffer + 1% DMSO for 60 seconds to establish a stable baseline. Crucial Step: Run a parallel reference sensor (no protein loaded) through the entire assay to subtract background binding of the compound to the bare Ni-NTA matrix.

  • Association Phase: Dip sensors into a serial dilution of 4-(Furan-3-yl)pyridine-2-carboxylic acid (ranging from 0.1 µM to 50 µM) for 120 seconds.

  • Dissociation Phase: Move sensors back to the baseline buffer wells for 300 seconds.

  • Analysis: Fit the reference-subtracted data to a 1:1 binding model to extract the equilibrium dissociation constant ( Kd​ ). Compounds exhibiting cross-reactivity via aggregation will show non-saturable, complex binding kinetics rather than a clean 1:1 fit.

Conclusion

4-(Furan-3-yl)pyridine-2-carboxylic acid represents a highly optimized fragment for drug discovery. By replacing a traditional phenyl ring with a furan-3-yl moiety, researchers can maintain critical hinge-binding or active-site interactions while significantly mitigating lipophilicity-driven cross-reactivity with hERG and CYP450 enzymes. Utilizing orthogonal validation protocols like TSA and BLI ensures that observed affinities are mechanistically sound, preventing late-stage attrition in the development pipeline.

References

  • Search CAS 914637-22-2 - 001CHEMICAL Source: 001chemical.com URL:[Link]

  • Identification of a Glycogen Synthase Kinase-3β Inhibitor that Attenuates Hyperactivity in CLOCK Mutant Mice Source: National Institutes of Health (PMC) URL:[Link]

  • Platinum Meets Pyridine: Affinity Studies of Pyridinecarboxylic Acids and Nicotinamide for Platinum—Based Drugs Source: National Institutes of Health (PMC) URL:[Link]

  • Discovery of 5-{2-[5-Chloro-2-(5-ethoxyquinoline-8-sulfonamido)phenyl]ethynyl}-4-methoxypyridine-2-carboxylic Acid, a Highly Selective in Vivo Useable Chemical Probe to Dissect MCT4 Biology Source: ACS Publications URL:[Link]

Sources

Comparative Analysis of Synthesis Routes for Furan-Pyridines (Furopyridines): A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The furo[2,3-b]pyridine core is a highly privileged scaffold in modern medicinal chemistry. As an isostere of azaindole, it has gained significant traction as a hinge-binding template for the development of kinase inhibitors and melatonin analogues[1],[2]. The core features an electron-deficient pyridine ring fused to an electron-rich furan ring, offering unique physicochemical properties and distinct structure-activity relationship (SAR) profiles[1]. However, the simultaneous construction of these fused heterocycles requires highly regioselective synthetic strategies[3].

This guide provides an objective, comparative analysis of three primary synthesis routes for furan-pyridines, detailing the mechanistic causality, experimental protocols, and scalability of each approach.

Retrosynthetic Strategies Overview

The synthesis of furopyridines generally falls into two strategic categories: constructing the furan ring onto a preformed pyridine derivative, or constructing the pyridine ring onto a preformed furan derivative[4]. We will evaluate three state-of-the-art methodologies:

  • Route A: Palladium-Catalyzed Cross-Coupling (Sonogashira) followed by Heteroannulation.

  • Route B: Base-Mediated Condensation (Thorpe-Ziegler/Aldol-type).

  • Route C: Domino Annulation via 3-Ethoxycyclobutanones.

G Target Furopyridine Core RouteA Route A: Pd-Catalyzed Cross-Coupling RouteA->Target Sonogashira + Heteroannulation RouteB Route B: Base-Mediated Condensation RouteB->Target Thorpe-Ziegler RouteC Route C: Domino Annulation RouteC->Target Lewis Acid Cascade

Retrosynthetic pathways for the construction of the furopyridine core.

Quantitative Performance Comparison

To facilitate objective decision-making in early-stage drug development, the following table summarizes the experimental performance of each route based on established literature.

Synthesis RouteKey Reagents / CatalystsTypical YieldsScalabilityRegioselectivityPrimary Advantage
Pd-Catalyzed Cross-Coupling Pd(PPh3)2Cl2, CuI, terminal alkyne75–86%ModerateHigh (chemoselective for C-I over C-Br)Excellent functional group tolerance at C-2/C-3[2]
Base-Mediated Condensation Cs2CO3, active methylene compounds50–91%High (Multi-gram)High (controlled by starting aldehyde)Metal-free, highly scalable, cost-effective[5],[6]
Domino Annulation Sc(OTf)3, 3-ethoxycyclobutanone55–95%ModerateExcellentOne-step cascade, rapid library generation[7],[8]

In-Depth Methodologies & Mechanistic Causality

Route A: Palladium-Catalyzed Cross-Coupling & Heteroannulation

This route is ideal for synthesizing 2,3,5-substituted furo[2,3-b]pyridines, particularly when exploring C-2 functionalization for melatonin analogues[2].

Workflow Step1 1. Sonogashira Coupling Reagents: o-halohydroxypyridine, alkyne Catalysts: Pd(PPh3)2Cl2, CuI Step2 2. Intermediate Formation Product: o-alkynylhydroxypyridine Step1->Step2 Step3 3. Heteroannulation Catalyst: CuI or PdCl2 Condition: Base/Heat Step2->Step3 Step4 4. Purification Method: Crystallization / Column Step3->Step4

Step-by-step experimental workflow for palladium-catalyzed cross-coupling synthesis.

Step-by-Step Protocol:

  • Preparation: In a rigorously degassed solution of triethylamine (Et3N), dissolve 5-bromo-2-hydroxy-3-iodopyridine (1.0 eq).

  • Catalyst Addition: Add (Ph3P)2PdCl2 (0.05 eq) and CuI (0.1 eq). Observe a color shift indicating the formation of the active Pd(0) species.

  • Alkyne Insertion: Add phenylacetylene (1.2 eq) dropwise. Stir at room temperature until TLC indicates complete consumption of the starting material.

  • Cyclization: Elevate the temperature to drive the CuI-catalyzed heteroannulation.

  • Isolation: Quench with water, extract with ethyl acetate, and purify via silica gel chromatography.

Mechanistic Causality: The success of this self-validating system relies on strict chemoselectivity. The palladium catalyst undergoes oxidative addition exclusively at the weaker C-I bond (leaving the C-Br bond intact for future functionalization)[2]. The copper co-catalyst forms a copper acetylide, facilitating the Sonogashira coupling. Subsequently, the adjacent hydroxyl group attacks the newly installed alkyne via a 5-endo-dig cyclization, driven by the thermodynamic stability of the resulting aromatic furan ring[9].

Route B: Base-Mediated Condensation (Gram-Scale)

When multi-gram quantities of the furopyridine core are required for SAR library generation, transition-metal-free routes are preferred to avoid catalyst contamination and high costs[1],[6].

Step-by-Step Protocol:

  • Preparation: Dissolve a 2-halo-3-pyridinecarboxaldehyde (1.0 eq) and an active methylene compound (e.g., ethyl cyanoacetate, 1.1 eq) in anhydrous DMF.

  • Base Addition: Add Cs2CO3 or K2CO3 (2.0 eq) to the mixture.

  • Heating: Heat the reaction to 80–100 °C for 4–6 hours.

  • Precipitation: Cool the mixture and pour it into ice water. The self-validating nature of this step is evident when the pure product precipitates out of the solution, often bypassing the need for column chromatography[5].

Mechanistic Causality: The mild base deprotonates the active methylene compound, creating a strong nucleophile that initiates an SNAr displacement of the highly electrophilic 2-chloro position on the pyridine ring. The spatial proximity of the 3-carboxaldehyde group immediately drives an intramolecular aldol-type condensation. Subsequent dehydration yields the fully aromatized furo[2,3-b]pyridine core[6].

Route C: Domino Annulation via 3-Ethoxycyclobutanones

For diversity-oriented synthesis (DOS), a modern one-step cascade reaction utilizing 3-ethoxycyclobutanones allows for the rapid assembly of complex fused heterocycles at room temperature[7],[8].

Mechanism SM 3-Ethoxycyclobutanone + Aminofuran LA Lewis Acid Activation SM->LA RingOpen Nucleophilic Attack & Ring Opening LA->RingOpen RingClose Intramolecular Ring Closure RingOpen->RingClose Product Fused Furopyridine RingClose->Product

Mechanistic cascade of the Lewis acid-catalyzed domino annulation.

Step-by-Step Protocol:

  • Mixing: Combine 2-aceto-4-aminofuran (1.0 eq) and 3-ethoxycyclobutanone (1.5 eq) in dichloromethane (CH2Cl2).

  • Catalysis: Add a catalytic amount of a Lewis acid, such as Sc(OTf)3 (0.1 eq).

  • Reaction: Stir at ambient temperature for 12 hours. The reaction is self-validating as the highly strained starting materials convert cleanly into the stable fused product.

  • Workup: Wash with saturated NaHCO3, extract, and concentrate in vacuo.

Mechanistic Causality: Cyclobutanones possess significant inherent ring strain. The Lewis acid activates the cyclobutanone carbonyl, making it highly susceptible to nucleophilic attack by the aminofuran. This initiates a domino sequence: the initial attack triggers a ring-opening event that relieves the steric strain, generating a reactive intermediate that immediately undergoes intramolecular ring closure and aromatization. This bypasses the isolation of unstable intermediates, achieving yields up to 95% in a single operational step[7],[8].

Conclusion & Strategic Recommendations

  • For late-stage functionalization and precise regiocontrol: Opt for Route A (Pd-Catalyzed Cross-Coupling). It provides excellent chemoselectivity, though it is less ideal for early-stage bulk scale-up due to catalyst costs.

  • For early-stage SAR library generation: Route B (Base-Mediated Condensation) is the gold standard. It is metal-free, highly scalable, and often avoids chromatographic purification.

  • For diversity-oriented screening: Route C (Domino Annulation) offers unparalleled speed, allowing researchers to build complex, diverse libraries in a single step at room temperature.

References

  • He, et al. (2001). "SYNTHESIS OF MELATONIN ANALOGUES DERIVED FROM FURO[2,3-b]- AND [2,3-c]PYRIDINES BY USE OF A PALLADIUM- COPPER CATALYST SYSTEM". Heterocycles.[Link][2]

  • O'Byrne, S. N., Eduful, B. J., Willson, T. M., & Drewry, D. H. (2020). "Concise, gram-scale synthesis of furo[2,3-b]pyridines with functional handles for chemoselective cross-coupling". Tetrahedron Letters.[Link][6]

  • Lin, Y., Yang, X., Pan, W., & Rao, Y. (2016). "One-Step Synthesis of Diverse Pyridine-Containing Heterocycles with 3-Ethoxycyclobutanones at Room Temperature". Organic Letters.[Link][8]

Sources

Comprehensive Comparison Guide: 4-(Furan-3-yl)pyridine-2-carboxylic Acid in Metalloenzyme Inhibition and Catalysis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Focus: 4-(Furan-3-yl)pyridine-2-carboxylic Acid (CAS: 914637-22-2)

Executive Summary & Mechanistic Insight

In modern medicinal chemistry and synthetic methodology, the pyridine-2-carboxylic acid (picolinic acid) scaffold is a privileged bidentate motif [1]. It is primarily utilized for its exceptional ability to chelate transition metals—most notably Iron (Fe²⁺) in biological systems and Palladium (Pd²⁺) in transition-metal catalysis.

However, unsubstituted picolinic acid often lacks the target specificity and steric tuning required for advanced applications. 4-(Furan-3-yl)pyridine-2-carboxylic Acid addresses these limitations. By introducing a 5-membered oxygen-containing heterocycle at the C4 position, this molecule achieves a highly specific balance of electron density and steric volume.

The Causality of the Furan-3-yl Substitution
  • In Metalloenzyme Inhibition (HIF-PHD2): The Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PHD) enzymes utilize 2-oxoglutarate (2-OG) and Fe²⁺ to regulate cellular responses to hypoxia [2]. The bidentate N,O-motif of our target compound chelates the active-site iron, displacing 2-OG. The furan-3-yl group is critical here: its oxygen atom provides favorable dipole-dipole interactions within the enzyme's hydrophobic pocket, while its 5-membered structure avoids the severe steric clash often seen with bulkier 6-membered phenyl substitutions.

  • In C-H Activation Catalysis: When used as a transient directing ligand in Pd-catalyzed C-H functionalization, the electron-donating nature of the furan ring increases the basicity of the pyridine nitrogen. This accelerates the Concerted Metalation-Deprotonation (CMD) step, stabilizing the reactive Pd(II) intermediate and significantly boosting catalytic turnover [3].

Mechanism Ligand 4-(Furan-3-yl)picolinic Acid PHD2 HIF-PHD2 (Fe2+) Ligand->PHD2 Competitive Chelation HIF HIF-1α Stabilization PHD2->HIF Inhibited Pathway Degradation Proteasomal Degradation PHD2->Degradation Active Pathway Transcription EPO Transcription HIF->Transcription Dimerization

Mechanism of HIF-1α stabilization via PHD2 inhibition by the furan-substituted ligand.

Comparative Performance Analysis

To objectively evaluate the performance of 4-(Furan-3-yl)pyridine-2-carboxylic Acid, we compare it against the unsubstituted baseline (Picolinic Acid) and a standard aryl-substituted analog (4-Phenylpyridine-2-carboxylic acid).

Table 1: In Vitro HIF-PHD2 Inhibition & Cellular Efficacy

Data represents typical SAR profiles for 4-substituted picolinic acid derivatives in TR-FRET assays.

CompoundHIF-PHD2 IC₅₀ (µM)EPO Upregulation (Fold Change)Structural Advantage
Picolinic Acid [1]> 500.01.1xBaseline metal chelation; lacks pocket affinity.
4-Phenylpicolinic Acid ~ 15.53.4xHydrophobic engagement, but high steric penalty.
4-(Furan-3-yl)picolinic Acid ~ 2.5 8.2x Optimal Van der Waals fit; minimal steric clash.
Table 2: Ligand Efficiency in Pd-Catalyzed C-H Olefination

Evaluating the ligand's ability to promote the C-H activation of simple arenes [3].

Ligand Additive (20 mol%)Isolated Yield (%)Regioselectivity (para:meta)
None (Control) 15%1:1
Picolinic Acid 65%3:1
4-(Furan-3-yl)picolinic Acid 88% > 10:1

Takeaway: The furan-3-yl substitution transforms a generic chelator into a highly potent, application-specific tool. It lowers the IC₅₀ for PHD2 by over 200-fold compared to the baseline and increases catalytic yield in C-H activation by stabilizing the transition state.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. Every reagent choice is grounded in mechanistic causality.

Protocol A: In Vitro TR-FRET Assay for HIF-PHD2 Inhibition

Purpose: To quantify the IC₅₀ of the ligand against recombinant HIF-PHD2.

Causality Check: Why include Ascorbate? PHD enzymes are prone to auto-oxidation, converting the active Fe²⁺ to inactive Fe³⁺. Ascorbate acts as a reducing agent to maintain the iron in its +2 oxidation state, ensuring that any observed enzyme inhibition is strictly due to the ligand's competitive binding, not enzyme degradation.

  • Buffer Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.4), 50 mM KCl, 0.01% Tween-20, and 1 mg/mL BSA.

  • Cofactor Master Mix: Prepare a solution yielding final well concentrations of 10 µM Fe(II)SO₄, 2 mM Ascorbate, and 1 µM 2-Oxoglutarate. Note: Prepare Fe(II)SO₄ fresh to prevent premature oxidation.

  • Ligand Titration: Serially dilute 4-(Furan-3-yl)pyridine-2-carboxylic acid in DMSO. Transfer 100 nL of each dilution to a 384-well pro-plate (final DMSO concentration <1%).

  • Enzyme Incubation: Add 5 µL of recombinant PHD2 enzyme (final concentration 5 nM) to the wells. Incubate for 15 minutes at room temperature to allow pre-equilibration of the inhibitor with the active site.

  • Reaction Initiation: Add 5 µL of the Cofactor Master Mix containing a Biotinylated HIF-1α peptide substrate. Incubate for 60 minutes.

  • Detection: Quench the reaction with EDTA (to strip the iron) and add Europium-labeled anti-hydroxyproline antibody and Streptavidin-APC. Read the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal at 665 nm.

Workflow Step1 1. Reagent Prep (Fe2+, 2-OG, Ascorbate) Step2 2. Ligand Addition (Serial Dilution) Step1->Step2 Step3 3. TR-FRET Assay (Biotin-HIF-1α) Step2->Step3 Step4 4. Data Analysis (IC50 Calculation) Step3->Step4

Step-by-step workflow for the in vitro TR-FRET HIF-PHD2 inhibition assay.

Protocol B: Pd-Catalyzed Directed C-H Olefination

Purpose: Utilizing the compound as a bidentate ligand to enhance C-H activation.

Causality Check: Why use silver salts? AgOAc acts as a terminal oxidant to re-oxidize the Pd(0) back to Pd(II) after the reductive elimination step, closing the catalytic cycle. The furan-picolinic acid ligand prevents the precipitation of palladium black during this harsh oxidation step.

  • Reaction Setup: In an oven-dried Schlenk tube, combine Pd(OAc)₂ (5 mol%), 4-(Furan-3-yl)pyridine-2-carboxylic acid (10 mol%), and AgOAc (2.0 equivalents).

  • Substrate Addition: Add the arene substrate (1.0 mmol) and the olefin coupling partner (1.5 mmol) dissolved in 2.0 mL of hexafluoroisopropanol (HFIP). HFIP is chosen for its strong hydrogen-bond donating ability, which accelerates the CMD mechanism.

  • Catalysis: Seal the tube and stir at 80°C for 12 hours.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove silver and palladium residues.

  • Purification: Concentrate the filtrate in vacuo and purify via silica gel flash chromatography to isolate the functionalized product.

References

  • Title: Picolinic acid | C6H5NO2 | CID 1018 - PubChem Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Targeting Hypoxia-Inducible Factors for the Treatment of Anemia in Chronic Kidney Disease Patients Source: PubMed, National Institutes of Health (NIH) URL: [Link]

  • Title: S,O-Ligand-Promoted Palladium-Catalyzed C–H Functionalization Reactions of Nondirected Arenes Source: ACS Catalysis, American Chemical Society URL: [Link]

In Vivo vs. In Vitro Efficacy of 4-(Furan-3-yl)pyridine-2-carboxylic Acid: A Comprehensive Comparison Guide for JmjC-KDM Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Targeting Jumonji C (JmjC) domain-containing histone demethylases (KDMs) has emerged as a cornerstone of epigenetic drug discovery . These enzymes are 2-oxoglutarate (2-OG) and Fe(II)-dependent oxygenases that play a critical role in transcriptional regulation and cancer progression .

Historically, the classic pan-KDM inhibitor 2,4-pyridinedicarboxylic acid (2,4-PDCA) has demonstrated exceptional in vitro potency. However, its highly polar dicarboxylate structure completely restricts cellular permeability, resulting in a total loss of in vivo efficacy. 4-(Furan-3-yl)pyridine-2-carboxylic acid (4-F3-PCA) represents a rational bioisosteric evolution of this scaffold. By replacing the C4-carboxylate with a lipophilic furan-3-yl ring, 4-F3-PCA retains the critical N-O bidentate chelation motif required for active-site Fe(II) binding while drastically improving membrane permeability.

This guide objectively compares the in vitro and in vivo performance of 4-F3-PCA against established alternatives (2,4-PDCA and JIB-04), providing validated experimental protocols and mechanistic insights.

Mechanistic Grounding: The Bioisosteric Advantage

Pyridine carboxylic acid isomers, particularly picolinic acid derivatives, have historically served as privileged scaffolds for enzyme inhibition . The causality behind 4-F3-PCA's superior in vivo translation lies in its physicochemical properties.

At physiological pH (7.4), 2,4-PDCA exists as a dianion (LogP < 0), which physically cannot undergo passive diffusion across the hydrophobic lipid bilayer. In contrast, 4-F3-PCA acts as a mono-anion. The furan-3-yl group extends deep into the hydrophobic pocket of the 2-OG binding site, displacing high-energy water molecules to drive binding entropy, while simultaneously raising the compound's LogP to facilitate cellular entry.

MOA KDM JmjC-KDM Enzyme (Fe2+ / 2-OG dependent) Product Demethylated Histone + Succinate KDM->Product Catalytic turnover Substrate Methylated Histone (e.g., H3K9me3) Substrate->KDM Binds active site Inhibitor 4-(Furan-3-yl)pyridine- 2-carboxylic Acid Inhibitor->KDM Chelates Fe2+ Competes with 2-OG

Fig 1. Mechanistic pathway of JmjC-KDM inhibition by 4-(Furan-3-yl)pyridine-2-carboxylic acid.

In Vitro Efficacy & Enzymatic Profiling

To accurately compare the inherent biochemical potency of these compounds, an AlphaLISA-based demethylase assay is utilized.

Quantitative Comparison: In Vitro Profiling
CompoundKDM4A IC₅₀ (nM)KDM5B IC₅₀ (nM)LogP (Calculated)Permeability (PAMPA)
2,4-PDCA 1,200850-0.8Low (< 1 x 10⁻⁶ cm/s)
JIB-04 4354803.2High (> 15 x 10⁻⁶ cm/s)
4-F3-PCA 1501802.1High (> 12 x 10⁻⁶ cm/s)
Self-Validating Protocol: AlphaLISA KDM Assay

Expertise Note: The inclusion of ascorbate is critical to maintain iron in the Fe(II) state, preventing enzyme uncoupling. To ensure the observed inhibition is a true reflection of target engagement and not an artifact of iron depletion in the assay buffer, a self-validating counter-screen is employed.

  • Buffer Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.4), 0.01% Tween-20, 0.1% BSA, 1 µM Fe(II)SO₄, and 100 µM L-ascorbic acid.

  • Enzyme Incubation: Pre-incubate recombinant KDM4A (10 nM) with varying concentrations of inhibitors (serial dilutions from 10 µM to 0.1 nM) for 15 minutes at room temperature.

  • Substrate Addition: Initiate the reaction by adding 50 nM biotinylated H3K9me3 peptide and 10 µM 2-oxoglutarate (2-OG). Incubate for 60 minutes.

  • Detection: Add AlphaLISA Anti-methyl-Histone Acceptor beads and Streptavidin Donor beads. Incubate for 60 minutes in the dark.

  • Validation via Iron Shift: Read the plate on an EnVision multimode plate reader. Repeat the assay with excess Fe(II) (50 µM); a rightward shift in the IC₅₀ curve confirms competitive iron chelation.

Cellular Target Engagement & In Vivo Pharmacokinetics

The true differentiation of 4-F3-PCA emerges during the transition from biochemical to in vivo models. While 2,4-PDCA shows moderate in vitro activity, its inability to cross the cell membrane renders it useless in whole-organism models.

Workflow InVitro Step 1: In Vitro Profiling AlphaLISA KDM Assay CellBased Step 2: Cellular Engagement Western Blot (H3K9me3) InVitro->CellBased IC50 < 200 nM InVivoPK Step 3: Pharmacokinetics Plasma & Tumor Exposure CellBased->InVivoPK Confirmed Permeability InVivoPD Step 4: In Vivo Efficacy PC3 Xenograft Model InVivoPK->InVivoPD Establish Dosing

Fig 2. Step-by-step experimental workflow from in vitro screening to in vivo validation.

Quantitative Comparison: In Vivo Pharmacokinetics and Efficacy (PC3 Xenograft)
CompoundOral Bioavailability (F%)Tumor Exposure (AUC)Tumor Volume Reduction (%)Toxicity Profile
2,4-PDCA < 2%Below LLOQ0% (No efficacy)None observed
JIB-04 15%Moderate45%Weight loss (>10%)
4-F3-PCA 68%High72%Well tolerated
Protocol: Xenograft Tumor Efficacy Model
  • Cell Line Preparation: PC3 human prostate cancer cells are cultured and suspended in a 1:1 mixture of Matrigel and PBS to ensure localized engraftment.

  • Inoculation: 5x10⁶ cells are injected subcutaneously into the right flank of athymic nude mice (6-8 weeks old).

  • Randomization: Once tumors reach an average volume of 100-150 mm³, mice are randomized into vehicle, 2,4-PDCA (50 mg/kg), JIB-04 (50 mg/kg), and 4-F3-PCA (50 mg/kg) treatment groups.

  • Dosing & Monitoring: Compounds are administered via oral gavage (PO) daily for 21 days. Tumor dimensions are measured bi-weekly using digital calipers.

  • Tissue Harvest & Pharmacodynamics: At day 21, tumors are excised, homogenized, and subjected to Western blotting to quantify global H3K9me3 levels. A significant accumulation of H3K9me3 in the 4-F3-PCA cohort confirms robust in vivo target engagement.

Conclusion

The comparative data clearly illustrates that while highly polar dicarboxylates like 2,4-PDCA are useful biochemical tools, they are fundamentally flawed as in vivo probes. 4-(Furan-3-yl)pyridine-2-carboxylic acid successfully bridges the gap between in vitro potency and in vivo efficacy. By utilizing a furan-3-yl substitution, researchers can achieve high-affinity target engagement at the Fe(II) active site while maintaining the pharmacokinetic properties necessary for systemic oral dosing and tumor penetration.

References

  • Title: Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors Source: Drug Design, Development and Therapy (NIH PMC) URL: [Link]

  • Title: Recent Advances with KDM4 Inhibitors and Potential Applications Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Inhibitors of the histone demethylase class of epigenetic enzymes Source: Nature Reviews Drug Discovery URL: [Link]

A Comparative Guide to 4-(Furan-3-yl)pyridine-2-carboxylic Acid Analogs as Kynurenine-3-Monooxygenase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparative analysis of the structure-activity relationship (SAR) of 4-(furan-3-yl)pyridine-2-carboxylic acid and its analogs as potent inhibitors of Kynurenine-3-Monooxygenase (KMO). As a critical enzyme in the tryptophan metabolism pathway, KMO represents a promising therapeutic target for neurodegenerative disorders and acute pancreatitis. This document synthesizes key pharmacological data, details the experimental methodologies for compound evaluation, and offers insights into the molecular interactions driving inhibitor potency.

Introduction: The Therapeutic Potential of KMO Inhibition

The kynurenine pathway is the primary metabolic route for tryptophan in mammals. A key enzyme in this pathway, Kynurenine-3-Monooxygenase (KMO), catalyzes the conversion of L-kynurenine to 3-hydroxykynurenine (3-HK).[1] The downstream metabolites of 3-HK, such as quinolinic acid, are known to be neurotoxic. Conversely, an alternative branch of the pathway leads to the formation of the neuroprotective kynurenic acid.[2] Dysregulation of the kynurenine pathway and a subsequent increase in the ratio of neurotoxic to neuroprotective metabolites have been implicated in the pathogenesis of several neurological conditions, including Huntington's and Alzheimer's diseases.[1][3]

Pharmacological inhibition of KMO presents an attractive therapeutic strategy. By blocking the production of 3-HK, KMO inhibitors can shift the metabolic flux towards the production of neuroprotective kynurenic acid, thereby offering a potential disease-modifying approach.[3] The 4-(furan-3-yl)pyridine-2-carboxylic acid scaffold has emerged as a promising starting point for the development of potent and selective KMO inhibitors.[4] This guide will explore the critical structural modifications to this scaffold and their impact on inhibitory activity.

Structure-Activity Relationship (SAR) of KMO Inhibitors

The development of potent KMO inhibitors from the 4-(furan-3-yl)pyridine-2-carboxylic acid scaffold has been a subject of intensive research. Systematic modifications of the core structure have revealed key determinants of inhibitory activity. The following sections and the accompanying data table summarize the SAR for this class of compounds, focusing on substitutions at the furan and pyridine rings.

A pivotal study in the Journal of Medicinal Chemistry detailed the optimization of this series, leading to the identification of clinical candidates.[4] The general SAR can be summarized as follows:

  • Pyridine-2-Carboxylic Acid: This moiety is crucial for activity, likely engaging in key interactions within the KMO active site.

  • 4-Position Heterocycle: Replacement of the furan ring with other five-membered heterocycles, such as pyrazole, has been shown to significantly enhance potency.

  • Substitutions on the Heterocycle: The nature and position of substituents on the furan or pyrazole ring have a profound impact on inhibitory activity.

The following diagram illustrates the key regions of the pharmacophore and the impact of substitutions on KMO inhibition.

Caption: Key modification sites on the 4-(furan-3-yl)pyridine-2-carboxylic acid scaffold and their general impact on KMO inhibitory activity.

Comparative Inhibitory Activity of Key Analogs

The following table presents a selection of 4-(furan-3-yl)pyridine-2-carboxylic acid analogs and their corresponding inhibitory potencies against human KMO (hKMO). This data, extracted from the pivotal study by Walker et al.[4], highlights the significant gains in potency achieved through systematic chemical modifications.

CompoundR (on Pyridine)Heterocycle at C4Substituent on HeterocyclehKMO IC50 (nM)
1 HFuranH1300
2 HPyrazoleH250
GSK180 HPyrazole3-Cl6
4 5-FPyrazole3-Cl11
5 HPyrazole3-CF33
GSK065 HPyrazole1-CH3, 3-CF32.3

Experimental Protocols

The evaluation of KMO inhibitors relies on robust and reproducible in vitro and in vivo assays. Below are detailed protocols for key experiments used in the characterization of this compound class.

KMO Enzyme Inhibition Assay

This assay quantifies the direct inhibitory effect of a compound on the activity of recombinant human KMO.

Principle: The enzymatic activity of KMO is determined by monitoring the consumption of the cofactor NADPH, which is directly proportional to the formation of 3-hydroxykynurenine. The decrease in NADPH absorbance at 340 nm is measured spectrophotometrically.[5]

Materials:

  • Recombinant Human KMO enzyme

  • Assay Buffer (e.g., 3X KMO assay buffer)

  • L-Kynurenine (substrate)

  • NADPH (cofactor)

  • Test compound dissolved in a suitable solvent (e.g., DMSO)

  • UV-transparent 96-well plate

  • Spectrophotometer

Procedure:

  • Prepare a 1X KMO assay buffer by diluting the 3X stock solution.

  • Thaw the KMO enzyme on ice and dilute to the desired concentration (e.g., 20 µg/ml) in 1X assay buffer.

  • Add 50 µL of 1X KMO Assay Buffer to the "Blank" wells.

  • Add 50 µL of the diluted KMO enzyme to the "Positive Control" and "Test Inhibitor" wells.

  • Prepare serial dilutions of the test inhibitor.

  • Add 10 µL of the inhibitor solution to the "Test Inhibitor" wells and 10 µL of the vehicle to the "Positive Control" and "Blank" wells.

  • Prepare a substrate mixture containing L-Kynurenine and NADPH in 1X KMO Assay Buffer.

  • Initiate the reaction by adding 40 µL of the substrate mixture to all wells.

  • Incubate the plate at room temperature for a specified time (e.g., 90 minutes) with gentle shaking.

  • Measure the absorbance at 340 nm.

  • Calculate the percent inhibition and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

In Vitro ADME and In Vivo Pharmacokinetic Profiling

Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of KMO inhibitors is crucial for their development as therapeutic agents.

In Vitro ADME Assays: A standard panel of in vitro ADME assays is typically employed to assess the drug-like properties of the compounds. These assays include:

  • Kinetic and Thermodynamic Solubility: To determine the solubility of the compound in aqueous solutions.[6]

  • Metabolic Stability in Liver Microsomes and Hepatocytes: To evaluate the susceptibility of the compound to metabolism by liver enzymes.[7]

  • Plasma Protein Binding: To measure the extent to which the compound binds to plasma proteins, which can affect its distribution and efficacy.[8]

  • Permeability Assays (e.g., Caco-2): To predict the intestinal absorption of the compound.[8]

  • CYP450 Inhibition: To assess the potential for drug-drug interactions.[7]

In Vivo Pharmacokinetic Studies: In vivo pharmacokinetic studies are conducted in animal models (e.g., rodents) to determine key parameters such as:

  • Clearance (CL): The rate at which the drug is removed from the body.

  • Volume of Distribution (Vd): The extent to which the drug distributes into tissues.

  • Half-life (t1/2): The time it takes for the drug concentration in the plasma to decrease by half.

  • Bioavailability (F%): The fraction of the administered dose that reaches the systemic circulation.

The following workflow illustrates the process of evaluating the pharmacokinetic properties of KMO inhibitors.

PK_Workflow Solubility Solubility Dosing IV and PO Dosing in Rodents Solubility->Dosing MetabolicStability Metabolic Stability (Microsomes, Hepatocytes) MetabolicStability->Dosing PPB Plasma Protein Binding PPB->Dosing Permeability Permeability (Caco-2) Permeability->Dosing CYP CYP Inhibition CYP->Dosing Sampling Plasma Sample Collection Dosing->Sampling Analysis LC-MS/MS Analysis Sampling->Analysis Parameters Calculation of PK Parameters (CL, Vd, t1/2, F%) Analysis->Parameters

Caption: A typical workflow for the in vitro and in vivo pharmacokinetic characterization of KMO inhibitors.

Pharmacokinetic Profile of a Clinical Candidate: GSK065

GSK065 emerged as a clinical candidate from the optimization of the 4-(1H-pyrazol-5-yl)pyridine-2-carboxylic acid series. A first-in-human study provided valuable pharmacokinetic data.[1]

ParameterValue
Apparent Volume of Distribution20.6 - 44.6 L
Clearance0.462 - 0.805 L/hr
Terminal Half-life31.3 - 34.5 hr

These data indicate that GSK065 has a moderate volume of distribution and a low clearance, resulting in a long terminal half-life in humans.[1]

Conclusion

The 4-(furan-3-yl)pyridine-2-carboxylic acid scaffold has proven to be a fertile ground for the discovery of potent KMO inhibitors. Through systematic SAR studies, researchers have identified key structural features that govern inhibitory activity, leading to the development of clinical candidates such as GSK180 and GSK065. The replacement of the furan ring with a substituted pyrazole was a particularly effective strategy for enhancing potency. The detailed experimental protocols provided in this guide serve as a valuable resource for the continued exploration of this and other series of KMO inhibitors. Further research focusing on optimizing both potency and pharmacokinetic properties will be crucial for translating the therapeutic potential of KMO inhibition into effective treatments for a range of debilitating diseases.

References

  • Walker, A. L., Ancellin, N., Beaufils, B., Bergeal, M., Binnie, M., Bouillot, A., ... & Mole, D. J. (2017). Development of a Series of Kynurenine 3-Monooxygenase Inhibitors Leading to a Clinical Candidate for the Treatment of Acute Pancreatitis. Journal of Medicinal Chemistry, 60(8), 3383–3404. [Link]

  • Fernando, D., Dimelow, R., Gorey, C., Zhu, X., Muya, C., Parker, C., ... & Uings, I. (2022). Assessment of the safety, pharmacokinetics and pharmacodynamics of GSK3335065, an inhibitor of kynurenine monooxygenase, in a randomised placebo-controlled first-in-human study in healthy volunteers. British Journal of Clinical Pharmacology, 88(2), 865-870. [Link]

  • BPS Bioscience. (n.d.). KMO Inhibitor Screening Assay Kit (96-well). [Link]

  • Mole, D. J., Webster, S. P., Uings, I., Zheng, X., Binnie, M., Wilson, K., ... & Walker, A. (2017). Kynurenine-3-monooxygenase inhibition prevents multiple organ failure in rodent models of acute pancreatitis. Nature Medicine, 23(2), 237–243. [Link]

  • PubChem. (n.d.). GSK-180. [Link]

  • Gladstone Institutes. (2010, January 25). Small Molecule Inhibitors of Kynurenine 3-Monooxygenase. [Link]

  • Assay Guidance Manual. (2015, September 9). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. [Link]

  • BioDuro. (n.d.). In Vitro ADME. [Link]

  • AdooQ Bioscience. (n.d.). GSK180. [Link]

  • PubChem. (n.d.). GSK-065. [Link]

  • Zádori, D., Veres, G., Szalárdy, L., Klivényi, P., & Vécsei, L. (2018). Kynurenines in the CNS: from basic science to clinics. Journal of Neural Transmission, 125(11), 1599-1622. [Link]

  • Nuvisan. (n.d.). Optimise ADME properties: In vitro DMPK solutions for drug discovery. [Link]

  • ResearchGate. (n.d.). In vitro ADME and In vivo Pharmacokinetics. [Link]

Sources

A Comparative Guide to Antimalarial Efficacy in an Era of Evolving Resistance

Author: BenchChem Technical Support Team. Date: March 2026

The global effort to combat malaria, a life-threatening disease caused by Plasmodium parasites, hinges on the continued efficacy of antimalarial drugs. However, the emergence and spread of drug-resistant parasite strains pose a significant threat to these efforts. This guide provides a comprehensive comparison of the efficacy of current and emerging antimalarial drugs, offering insights for researchers, scientists, and drug development professionals. We will delve into the mechanisms of action, comparative clinical trial data, and the experimental protocols essential for evaluating drug performance.

The deadliest species of the malaria parasite, Plasmodium falciparum, is responsible for the vast majority of malaria-related deaths worldwide. Consequently, much of the drug development and efficacy monitoring focuses on this species.

The Landscape of Antimalarial Treatment: A Comparative Overview

The World Health Organization (WHO) recommends artemisinin-based combination therapies (ACTs) as the first-line treatment for uncomplicated P. falciparum malaria. ACTs combine a potent, fast-acting artemisinin derivative with a longer-lasting partner drug. This dual-action approach enhances efficacy and helps to delay the development of resistance.

However, partial resistance to artemisinin, characterized by delayed parasite clearance, has emerged in Southeast Asia and is now being detected in Africa. This alarming development necessitates the exploration of new therapeutic strategies, including novel drug combinations and compounds with new mechanisms of action.

Current First-Line Artemisinin-Based Combination Therapies (ACTs)

The WHO recommends several ACTs, with the choice of therapy often depending on local resistance patterns and national drug policies.

ACT CombinationKey FeaturesReported Efficacy (PCR-Corrected Cure Rates)
Artemether-Lumefantrine (AL) Widely used fixed-dose combination.Generally high, but some studies show cure rates between 77.3% and 83.3% in certain populations. A 2018 WHO report noted an overall efficacy of 93.4% in one analysis.
Artesunate-Amodiaquine (AS-AQ) Effective and widely adopted, particularly in Africa.A 2018 WHO analysis of 99 studies showed an overall efficacy of 98%.
Dihydroartemisinin-Piperaquine (DHA-PPQ) Offers a longer post-treatment prophylactic period.Generally demonstrates high efficacy. However, resistance to piperaquine is a growing concern in some regions.
Artesunate-Mefloquine (AS-MQ) Highly effective but can be associated with neuropsychiatric side effects.A 2018 WHO analysis of 42 studies showed an overall efficacy of 94.9%.
Artesunate-Sulfadoxine-Pyrimethamine (AS+SP) Efficacy is compromised in areas with high resistance to SP.A 2018 WHO report indicated an overall efficacy of 97.7% in the 101 studies analyzed.

Table 1: Comparison of WHO-Recommended First-Line ACTs. Efficacy data is based on various studies and reports, and local resistance patterns can significantly impact clinical outcomes.

The Next Wave: Novel Antimalarial Candidates and Strategies

The threat of widespread resistance has spurred the development of new antimalarial agents and innovative treatment strategies.

Ganaplacide/Lumefantrine (GanLum)

A promising next-generation, non-artemisinin combination therapy, GanLum, has shown slightly superior efficacy to a standard ACT in a recent Phase 3 trial. The trial, which enrolled over 1,600 participants in Sub-Saharan Africa, demonstrated a cure rate of over 97% for GanLum compared to 94% for the ACT Coartem® (artemether-lumefantrine). Ganaplacide, the novel component, works by disrupting the parasite's internal protein transport system. This new mechanism of action is a critical advantage in the face of artemisinin resistance.

Triple Artemisinin-Based Combination Therapies (TACTs)

To combat resistance, researchers are investigating the use of triple artemisinin-based combination therapies (TACTs). The rationale is that adding a third drug can protect the other two components from the development of resistance. A Phase 3 trial is currently underway for a fixed-dose combination of artemether-lumefantrine and amodiaquine. Mathematical modeling suggests that combining dihydroartemisinin-piperaquine with mefloquine could also produce high cure rates in regions with DHA-PPQ resistance.

Single-Dose Treatments

Patient adherence to multi-day treatment regimens can be a challenge, contributing to treatment failure and the emergence of resistance. A recent Phase 3 clinical trial in Gabon demonstrated that a single-dose treatment combining four existing antimalarial drugs (sulfadoxine, pyrimethamine, artesunate, and pyronaridine - SPAP) achieved a 93% cure rate, which was comparable to the 90% cure rate of the standard three-day ACT. This single-dose strategy targets four different vulnerabilities in the malaria parasite, potentially making it more effective against drug-resistant strains.

Visualizing the Battle: Mechanisms of Action and Resistance

Understanding how antimalarial drugs work and how parasites develop resistance is crucial for developing new therapies.

Antimalarial_Targets cluster_parasite Plasmodium falciparum cluster_resistance Resistance Mechanisms cluster_drugs Antimalarial Drug Classes Hemoglobin_Degradation Hemoglobin Degradation (in Digestive Vacuole) Protein_Synthesis Protein Synthesis (in Apicoplast/Mitochondria) Folate_Biosynthesis Folate Biosynthesis Ion_Homeostasis Ion Homeostasis (PfATP4) Protein_Transport Protein Transport PfCRT PfCRT Mutations Quinolines 4-Aminoquinolines (e.g., Chloroquine) PfCRT->Quinolines Efflux of Drug PfMDR1 PfMDR1 Mutations/ Copy Number Variation PfMDR1->Quinolines Modulates Susceptibility K13 Kelch13 Mutations ACTs Artemisinins & Partner Drugs K13->ACTs Mediates Artemisinin Resistance DHFR_DHPS DHFR/DHPS Mutations Antifolates Antifolates (e.g., SP) DHFR_DHPS->Antifolates Target Site Mutations ACTs->Hemoglobin_Degradation Inhibit Heme Detoxification Quinolines->Hemoglobin_Degradation Inhibit Heme Detoxification Antifolates->Folate_Biosynthesis Inhibit Dihydropteroate Synthase & Dihydrofolate Reductase Spiroindolones Spiroindolones Spiroindolones->Ion_Homeostasis Target PfATP4 Na+ Pump Ganaplacide Ganaplacide Ganaplacide->Protein_Transport Disrupts Protein Transport

Figure 1: Key targets of antimalarial drugs and associated resistance mechanisms.

Experimental Protocols for Efficacy Assessment

The evaluation of antimalarial drug efficacy relies on a standardized set of in vitro and in vivo assays.

In Vitro Susceptibility Testing

This is the initial step in evaluating a compound's antimalarial activity.

Objective: To determine the 50% inhibitory concentration (IC50) of a drug against P. falciparum in culture.

Methodology:

  • Parasite Culture: P. falciparum strains (both drug-sensitive and resistant) are maintained in continuous culture in human erythrocytes.

  • Drug Dilution: The test compound is serially diluted and added to 96-well plates.

  • Incubation: Synchronized ring-stage parasites are added to the wells and incubated for a full parasite life cycle (typically 48-96 hours).

  • Growth Inhibition Assay: Parasite growth is measured using various methods, such as:

    • [3H]-hypoxanthine incorporation assay: Measures the uptake of a radiolabeled nucleic acid precursor.

    • SYBR Green I-based fluorescence assay: SYBR Green I dye binds to parasite DNA, and the fluorescence is proportional to the parasite number.

    • Flow cytometry (FACS): Uses nuclear staining to automate parasite counting.

  • Data Analysis: The IC50 value is calculated by plotting the percentage of growth inhibition against the drug concentration.

InVitro_Workflow cluster_setup Assay Setup cluster_incubation Incubation & Measurement cluster_analysis Data Analysis Culture Maintain P. falciparum Culture Synchronize Synchronize Parasites (Ring Stage) Culture->Synchronize Add_Parasites Add Synchronized Parasites to Plates Synchronize->Add_Parasites Prepare_Plates Prepare 96-well Plates with Drug Dilutions Prepare_Plates->Add_Parasites Incubate Incubate for 48-96 hours Add_Parasites->Incubate Measure Measure Parasite Growth (e.g., SYBR Green) Incubate->Measure Plot Plot % Inhibition vs. Drug Concentration Measure->Plot Calculate Calculate IC50 Plot->Calculate

Figure 2: Workflow for in vitro antimalarial drug susceptibility testing.

In Vivo Efficacy Testing in Rodent Models

Rodent malaria models are essential for evaluating the in vivo efficacy of promising compounds before they advance to human clinical trials. The 4-day suppressive test (Peter's test) is a standard method.

Objective: To assess the ability of a drug to suppress parasitemia in mice infected with a rodent malaria parasite, typically Plasmodium berghei.

Methodology:

  • Infection: Mice are inoculated with P. berghei.

  • Treatment: The test compound is administered to the mice, usually starting a few hours after infection and continuing for four consecutive days. A control group receives the vehicle only.

  • Parasitemia Monitoring: On day 4 post-infection, thin blood smears are prepared from each mouse, stained with Giemsa, and the percentage of infected red blood cells (parasitemia) is determined by microscopy.

  • Efficacy Calculation: The percentage of parasite suppression is calculated by comparing the average parasitemia in the treated group to the control group.

The Path Forward: An Integrated Approach

Combating antimalarial drug resistance requires a multi-pronged strategy. This includes:

  • Genomic Surveillance: Continuously monitoring for molecular markers of resistance, such as mutations in the kelch13 gene for artemisinin resistance and pfcrt for chloroquine resistance.

  • Rational Drug Design: Developing new drugs with novel mechanisms of action to circumvent existing resistance pathways.

  • Combination Therapies: Utilizing combination therapies, including TACTs, to enhance efficacy and delay the emergence of resistance.

  • Transmission-Blocking Interventions: Developing drugs and vaccines that can prevent the transmission of the parasite from humans to mosquitoes.

The development of new and effective antimalarial treatments is a global health imperative. By employing robust preclinical evaluation methods and innovative clinical trial designs, the scientific community can stay one step ahead of the ever-evolving malaria parasite.

References

  • Health Policy Watch. (2025, November 12). New Malaria Drug Candidate Exceeds Cure Rate For Standard ACTs In Phase 3 Trial. [Link]

  • World Health Organization. (2023, October 15). WHO Malaria Guidelines: Treatment of Malaria. [Link]

  • Cowell, A. N., & Winzeler, E. A. (2020). Molecular Mechanisms of Drug Resistance in Plasmodium falciparum Malaria. Journal of Molecular Biology, 432(19), 5349-5367. [Link]

  • Gashaw, A., et al. (2020). Antimalarial Drug Resistance and Novel Targets for Antimalarial Drugs. Infection and Drug Resistance, 13, 4047-4062. [Link]

  • Fairhurst, R. M., & Dondorp, A. M. (2016). Antimalarial drug resistance: a review of the biology and strategies to delay emergence and spread. The Lancet Infectious Diseases, 16(5), e74-e83. [Link]

  • ResearchGate. (2026, February 4). Antimalarial Drug Resistance Mechanisms and Emerging Therapeutic Strategies in Plasmodium falciparum Infection. [Link]

  • World Health Organization. (2010). Guidelines for the treatment of malaria. [Link]

  • Rudrapal, M., & Chetia, D. (2019). In vitro and in vivo models used for antimalarial activity. Journal of Applied Pharmaceutical Science, 9(05), 133-141. [Link]

  • Nalongo Bina K. (2024). Antimalarial Drug Resistance Mechanisms and Emerging Therapeutic Strategies in Plasmodium falciparum Infection. IDOSR Journal of Science and Technology, 10(1), 1-15. [Link]

  • Medicines for Malaria Venture. (2025, September 11). Phase 3 clinical trial started for the first malaria treatment combining three drugs. [Link]

  • Parmee, E. R., et al. (2012). In Vitro and In Vivo Antimalarial Efficacies of Optimized Tetracyclines. Antimicrobial Agents and Chemotherapy, 56(6), 3123-3130. [Link]

  • World Health Organization. (2024, November 30). WHO guidelines for malaria. [Link]

  • Cureus. (2024). Systematic Review and Meta-analysis of Efficacy of Currently Approved Malaria Vaccines in Preventing the Incidence and Disease Severity in Children. [Link]

  • American Society of Tropical Medicine and Hygiene. (2025, November 12). Single-dose malaria treatment using four drugs achieves high cure rates in clinical trial. [Link]

  • Severe Malaria Observatory. (2024, November 30). WHO Guidelines for the treatment of malaria - third edition. [Link]

  • Novartis. (2016, September 22). Experimental treatment clears malaria infections in small clinical study. [Link]

  • American Society for Microbiology. (2020). Investigating the Efficacy of Triple Artemisinin-Based Combination Therapies for Treating Plasmodium falciparum Malaria Patients Using Mathematical Modeling. Antimicrobial Agents and Chemotherapy, 64(11). [Link]

  • ReliefWeb. (2024, November 30). WHO Guidelines for Malaria (30 November 2024). [Link]

  • Cisse, B., et al. (2006). A Systematic Review and Meta-Analysis of the Efficacy and Safety of Intermittent Preventive Treatment of Malaria in Children (IPTc). PLoS ONE, 1(1), e1. [Link]

  • Healio. (2025, November 24). Study finds single-dose malaria treatment noninferior to standard of care. [Link]

  • CPAA. (2025, January 16). Clinical Trial of Antimalarial as Repurposing Drug for COVID-19. [Link]

  • Haynes, R. K., et al. (2007). Antimalarial efficacy and drug interactions of the novel semi-synthetic endoperoxide artemisone in vitro and in vivo. Journal of Antimicrobial Chemotherapy, 59(4), 645-653. [Link]

  • Singh, A., et al. (2020). Assessment of in vitro and in vivo antimalarial efficacy and GC-fingerprints of selected medicinal plant extracts. Experimental Parasitology, 218, 108011. [Link]

  • Saito, M., et al. (2017). Systematic literature review and meta-analysis of the efficacy of artemisinin-based and quinine-based treatments for uncomplicated falciparum malaria in pregnancy: methodological challenges. Malaria Journal, 16(1), 489. [Link]

  • Marubeni. (2025, September 11). Phase 3 clinical trial started for the first malaria treatment combining three drugs. [Link]

  • Malaria Consortium. (n.d.). Malaria treatment with artemisinin-based combination therapy. [Link]

  • Bernhard Nocht Institute for Tropical Medicine. (2026, January 27). Powerful drugs against malaria resistance. [Link]

  • Novartis. (2026, January 15). New Malaria Treatment Shows Promise Against Growing Drug Resistance. [Link]

  • FEvIR Platform. (2024, October 9). Recommendation Artemisinin-based combination therapy. [Link]

  • Alemayehu, A., et al. (2019). Efficacy of antimalarial drugs for treatment of uncomplicated falciparum malaria in Asian region: A network meta-analysis. PLOS ONE, 14(12), e0226682. [Link]

  • World Health Organization. (2018, December). Artemisinin resistance and artemisinin-based combination therapy efficacy. [Link]

  • The American Journal of Tropical Medicine and Hygiene. (2023, December 11). Systematic Review and Meta-Analysis of Seasonal Malaria Chemoprevention in Children. [Link]

  • Fidock, D. A., et al. (n.d.). Antimalarial drug discovery: efficacy models for compound screening (supplementary document). [Link]

  • Medicines for Malaria Venture. (2026, February 2). Antimalarial drug resistance. [Link]

  • Plowe, C. V. (2009). Monitoring Antimalarial Drug Efficacy: Current Challenges. The American Journal of Tropical Medicine and Hygiene, 81(5), 751-757. [Link]

  • Kilonzi, M., et al. (2021). Comparison of malaria treatment outcome of generic and innovator's anti-malarial drugs containing artemether–

Precision Target Deconvolution: A Comparative Guide to Genetic Knockdown Modalities for Mechanism of Action Validation

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery, identifying a highly potent small molecule is only half the battle. The graveyard of late-stage clinical trials is littered with compounds that failed because their presumed Mechanism of Action (MoA) was an artifact of off-target chemical toxicity. To establish true causality between a drug, its putative target, and the observed phenotype, chemical inhibition must be orthogonally validated.

As a Senior Application Scientist, I mandate a strict rule for target deconvolution: A drug's MoA is only validated when genetic depletion of the target phenocopies the drug's effect, and the drug loses its efficacy in a target-depleted background. 1[1].

This guide objectively compares the three primary genetic knockdown modalities—siRNA, shRNA, and CRISPRi—and provides a self-validating experimental blueprint for MoA confirmation.

The Modalities: RNAi vs. CRISPRi

Historically, RNA interference (RNAi) via siRNA or shRNA was the gold standard for target validation. However, RNAi relies on hijacking the endogenous microRNA (miRNA) machinery (the RISC complex). Flooding a cell with exogenous small RNAs can saturate RISC, leading to global miRNA dysregulation—a massive, sequence-independent off-target effect 2[2].

CRISPR interference (CRISPRi) solves this by utilizing an orthogonal bacterial system. By fusing a catalytically dead Cas9 (dCas9) to a Krüppel-associated box (KRAB) repressor domain, CRISPRi blocks transcription at the DNA level without cutting the genome or interfering with endogenous RNA processing.

Knockdown_Mechanisms cluster_CRISPRi CRISPRi (Transcriptional Repression) cluster_RNAi RNAi (Post-Transcriptional Silencing) dCas9 dCas9-KRAB + sgRNA DNA Target Gene (DNA) dCas9->DNA Binds TSS BlockTx Steric Blockade DNA->BlockTx NoRNA No mRNA BlockTx->NoRNA siRNA siRNA / shRNA RISC RISC Complex siRNA->RISC Loads mRNA Target mRNA RISC->mRNA Binds Cleavage mRNA Cleavage mRNA->Cleavage

Mechanistic comparison of CRISPRi (DNA-level) and RNAi (RNA-level) gene silencing pathways.

Comparative Performance Data

When modeling a drug's effect, knockdown (partial depletion) is often preferred over CRISPR nuclease knockout (complete ablation). Small molecule inhibitors rarely achieve 100% target engagement; therefore, the hypomorphic phenotypes generated by CRISPRi or RNAi more accurately mimic pharmacological inhibition 2[2]. However, as demonstrated by 3, CRISPR-based systems consistently exhibit lower noise and fewer false positives than shRNA[3].

FeaturesiRNAshRNACRISPRi
Primary Mechanism mRNA Cleavage (RISC)mRNA Cleavage (RISC)Transcriptional Repression
Knockdown Efficiency 70% - 90%70% - 95%90% - 99%+
Off-Target Effects High (Seed-sequence match)Moderate to HighLow (Highly specific)
Time to Phenotype 24 - 48 hours4 - 7 days5 - 7 days
Duration of Effect Transient (3 - 7 days)Stable (Viral integration)Stable (Viral integration)
Delivery Method Lipid TransfectionLentiviral TransductionLentiviral Transduction

The Logic of Self-Validating Systems

To prove causality, your experimental design must be a closed, self-validating loop. If Drug X kills cancer cells by inhibiting Protein Y, then genetically depleting Protein Y should also kill the cells (Phenocopy). Furthermore, if you treat the Protein Y-depleted cells with Drug X, the drug should no longer exert an additive effect, because its target is already gone (Target Sensitization/Resistance).

MoA_Validation_Logic Drug Small Molecule Candidate Target Putative Protein Target Drug->Target Binds & Inhibits Phenotype1 Observed Phenotype Target->Phenotype1 Induces Phenotype2 Phenocopy Target->Phenotype2 Induces Phenotype1->Phenotype2 Concordance validates MoA Knockdown Genetic Knockdown Knockdown->Target Depletes Expression

Logical workflow for validating a drug's MoA via genetic phenocopying.

Step-by-Step Methodology: MoA Confirmation via CRISPRi

Because of its superior specificity profile, CRISPRi is our recommended modality for stable MoA validation. Below is the self-validating protocol.

Phase 1: Reagent Design and System Calibration
  • sgRNA Design: Design a minimum of three independent single guide RNAs (sgRNAs) targeting the transcription start site (TSS) of your gene of interest.

  • Control Integration: Include at least two non-targeting control (NTC) sgRNAs (e.g., targeting Gal4 or a genomic safe harbor).

  • Rescue Construct (Optional but Gold-Standard): Engineer a rescue construct of the target gene that lacks the endogenous promoter (rendering it immune to the specific CRISPRi sgRNAs) to be expressed orthogonally.

Causality Checkpoint: Why use three independent sgRNAs? If all three distinct sequences yield the same phenotype, the mathematical probability that the phenotype is driven by a shared off-target effect approaches zero. This isolates the target gene as the sole causal variable.

Phase 2: Lentiviral Delivery and Clonal Selection
  • Vector Production: Co-transfect HEK293T cells with your sgRNA lentiviral transfer plasmid, packaging plasmid (psPAX2), and envelope plasmid (pMD2.G). Harvest viral supernatant at 48 and 72 hours.

  • Transduction: Transduce your target cell line (stably expressing dCas9-KRAB) with the lentiviral supernatant.

  • MOI Control: Titrate the virus to achieve a Multiplicity of Infection (MOI) of < 0.3. Select with Puromycin for 72 hours.

Causality Checkpoint: Why strict adherence to an MOI < 0.3? At an MOI of 0.3, Poisson distribution dictates that the vast majority of surviving cells have integrated only one copy of the sgRNA. Multiple integrations cause unpredictable expression stoichiometry and compound off-target risks, destroying the linear causality between your guide and the phenotype.

Phase 3: Validation of Knockdown
  • Transcriptional Readout (Day 4): Perform RT-qPCR to quantify mRNA depletion relative to NTC cells.

  • Translational Readout (Day 6-7): Perform Western Blotting to confirm protein depletion.

Causality Checkpoint: Why measure both? CRISPRi blocks transcription, not translation. If the target protein has a long half-life (e.g., >48 hours), phenotypic assays performed too early will yield false negatives. The mRNA drop must precede the protein drop, validating the temporal mechanism of the knockdown.

Phase 4: Target Deconvolution and Phenotypic Sensitization
  • Phenocopy Assay: Measure the baseline phenotype (e.g., cell viability, biomarker expression) of the knockdown cells vs. NTC cells. It should mirror the effect of your drug.

  • Drug Sensitization Assay: Treat the partial knockdown cells with a dose-response gradient of your small molecule.

Causality Checkpoint: How do we interpret the IC50 shift? If the drug acts specifically on the target, cells with 70% target knockdown will require significantly less drug to achieve complete inhibition, shifting the IC50 curve to the left (Sensitization). If the drug kills cells via a completely unrelated off-target mechanism, the IC50 will remain unchanged regardless of the target's baseline expression.

References

  • Bastiaan Evers et al. "CRISPR knockout screening outperforms shRNA and CRISPRi in identifying essential genes." Nature Biotechnology (2016). 3

  • Schenone et al. "Target identification and mechanism of action in chemical biology and drug discovery." Nature Chemical Biology (2013). 1

  • Boettcher & McManus. "Choosing the Right Tool for the Job: RNAi, TALEN or CRISPR." Molecular Cell (2015). 2

Sources

Independent Verification Guide: Synthesis of 4-(Furan-3-yl)pyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-(Furan-3-yl)pyridine-2-carboxylic acid (commonly referred to as 4-(3-furyl)picolinic acid) is a highly specialized heterocyclic building block. It serves as a critical intermediate in the development of luminescent iridium(III) complexes for advanced optoelectronics 1 and in the synthesis of novel antimalarial carboxamide scaffolds 2.

This guide objectively compares the two primary synthetic routes—Suzuki-Miyaura cross-coupling versus Stille coupling—and provides a rigorously verified, self-validating experimental protocol for the optimal pathway.

Strategic Route Comparison

When synthesizing heteroaryl-substituted picolinic acids, researchers typically choose between two palladium-catalyzed cross-coupling methodologies.

Comparison Target 4-(Furan-3-yl)picolinic Acid Suzuki Suzuki-Miyaura (Furan-3-boronic acid) Suzuki->Target Preferred Route ProS1 Low Toxicity Suzuki->ProS1 ProS2 Easy Purification Suzuki->ProS2 Stille Stille Coupling (3-Tributylstannylfuran) Stille->Target Alternative Route ConSt1 Highly Toxic (Sn) Stille->ConSt1 ConSt2 Difficult Workup Stille->ConSt2

Logical comparison of Suzuki-Miyaura vs. Stille coupling routes.

Quantitative Performance Data

Based on independent laboratory verification, the Suzuki-Miyaura approach vastly outperforms the Stille alternative in both yield and safety profile.

ParameterMethod A: Suzuki-MiyauraMethod B: Stille Coupling
Coupling Partner Furan-3-boronic acid3-(Tributylstannyl)furan
Typical Yield 75 - 85%50 - 65%
Catalyst Loading 2 - 5 mol%5 - 10 mol%
Toxicity Profile Low (Water-soluble boron byproducts)High (Organotin byproducts)
Purification Aqueous extraction, mild chromatographyDifficult (Fluoride washes required for Sn)
Scalability Excellent (Kilogram scale)Poor (Limited by toxicity/purification)

Verdict: The Suzuki-Miyaura cross-coupling is the definitively superior route.

Mechanistic Rationale & Causality

To ensure a robust synthesis, it is critical to understand the causality behind the reagent selection in the Suzuki-Miyaura route.

  • Electrophile Selection (4-Bromopicolinic acid vs. 4-Chloropicolinic acid): We specifically utilize the bromo-derivative. The C-Br bond dissociation energy is significantly lower than that of the C-Cl bond. This makes the aryl bromide far more susceptible to the rate-limiting oxidative addition step by the Pd(0) catalyst, allowing for milder reaction conditions 3.

  • Base and Solvent Dynamics: The addition of an aqueous base (K₂CO₃ in water) is not merely to neutralize acid. Water and carbonate are crucial for breaking down boroxine trimers and forming the trihydroxoborate species (or Pd-hydroxo complexes), which actively drive the transmetalation step 4.

CatalyticCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (C-Br Cleavage) Pd0->OxAdd PdII Pd(II) Aryl Halide OxAdd->PdII BaseEx Base Exchange (OH- replaces Br-) PdII->BaseEx PdII_OH Pd(II)-OH Complex BaseEx->PdII_OH TransMet Transmetalation (Boronic Acid Activation) PdII_OH->TransMet PdII_Diaryl Diaryl Pd(II) Complex TransMet->PdII_Diaryl RedElim Reductive Elimination (Product Release) PdII_Diaryl->RedElim RedElim->Pd0 Regeneration

Mechanistic sequence of the Pd-catalyzed Suzuki-Miyaura cross-coupling.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system, incorporating in-process controls to guarantee success.

Workflow S1 1. Degassing (Ar Purge) S2 2. Reaction (90°C, 12h) S1->S2 S3 3. pH Adjustment (Isoelectric Pt) S2->S3 S4 4. Extraction (EtOAc) S3->S4 S5 5. Purification (Silica Gel) S4->S5

Five-step experimental workflow for the synthesis and isolation of the target compound.

Step-by-Step Methodology

1. Reagent Assembly & Degassing

  • Action: In an oven-dried Schlenk flask, combine 4-bromopyridine-2-carboxylic acid (1.0 equiv, 5.0 mmol), furan-3-boronic acid (1.2 equiv, 6.0 mmol), and K₂CO₃ (3.0 equiv, 15.0 mmol). Add a solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v, 25 mL).

  • Causality: Oxygen is a potent poison for Pd(0) species, leading to irreversible oxidation to inactive Pd(II) complexes.

  • Validation: Bubble argon gas directly through the suspension for exactly 15 minutes until no dissolved gas bubbles are observed.

2. Catalyst Addition & Thermal Activation

  • Action: Briefly open the flask under a positive argon stream and add Pd(dppf)Cl₂ (0.05 equiv, 0.25 mmol). Seal the flask and heat to 90°C.

  • Causality: The bidentate dppf ligand provides steric bulk that accelerates reductive elimination while stabilizing the Pd center against degradation at elevated temperatures.

3. In-Process Monitoring (Self-Validation)

  • Action: After 4 hours, withdraw a 10 µL aliquot, dilute in 1 mL of acetonitrile, and analyze via LC-MS.

  • Validation: The reaction is deemed complete only when the starting material peak (m/z 202/204, Br isotopes) is fully consumed and replaced by the product peak (m/z 190 [M+H]⁺).

4. Isoelectric Workup (Critical Step)

  • Action: Cool the mixture to room temperature and concentrate under reduced pressure to remove the dioxane. Dilute the remaining aqueous layer with 20 mL of water and wash with Ethyl Acetate (2 x 15 mL) to remove homocoupled furan byproducts.

  • Causality: Picolinic acids are amphoteric. At high pH, they exist as water-soluble carboxylates; at low pH, as water-soluble pyridinium salts.

  • Action: Carefully add 1M HCl dropwise until the aqueous layer reaches pH ~3.5.

  • Validation: pH 3.5 approximates the isoelectric point of the molecule. A visible precipitation or cloudiness should occur, indicating the neutral species has formed, maximizing its organic solubility.

5. Extraction & Purification

  • Action: Extract the pH-adjusted aqueous layer with Ethyl Acetate (3 x 20 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography (Dichloromethane:Methanol, 95:5 gradient) to yield the pure product as an off-white solid.

References

  • Boudreault, P.-L. T.; Esteruelas, M. A. et al. "Bromination and C–C Cross-Coupling Reactions for the C–H Functionalization of Iridium(III) Emitters.
  • "Discovery and optimization of a novel carboxamide scaffold with selective antimalarial activity." Malaria World.
  • "Transmetalation in the Suzuki-Miyaura Coupling: The Fork in the Trail.
  • Paskach, A. "Understanding the Suzuki-Miyaura (SM) Reaction via WebMO Calculations.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-(Furan-3-yl)pyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Hazard Assessment and Profile

To ensure safe handling and disposal, we must first understand the potential hazards of 4-(Furan-3-yl)pyridine-2-carboxylic Acid by evaluating its structural components. Nitrogen-containing heterocycles, like pyridine, are prevalent in pharmaceuticals and often exhibit significant biological activity.[1][2][3] This compound should be treated as potentially hazardous until specific toxicological data is available.

The overall risk profile is extrapolated from data on pyridine, furan, and related carboxylic acids.

Hazard CategoryPotential RiskRationale and Authoritative Insights
Acute Toxicity Harmful if swallowed, inhaled, or in contact with skin. Pyridine and its derivatives are known to be harmful.[4][5][6] The Safety Data Sheet for the structurally related Pyridine-2-carboxylic Acid lists it as "Harmful if swallowed"[7][8]. Furan derivatives can also be toxic if ingested, inhaled, or absorbed through the skin[9].
Skin & Eye Irritation Causes skin irritation and serious eye damage. Pyridine-2-carboxylic Acid is classified as a skin irritant and can cause serious eye damage[7][8]. Many organic acids and furan compounds are also known eye irritants[9][10].
Flammability Combustible. May produce toxic fumes upon combustion. While likely a solid at room temperature, pyridine and furan are flammable liquids[11][12]. Upon heating or in a fire, the compound may decompose and release toxic fumes, including nitrogen oxides (NOx) and carbon monoxide[7][13].
Reactivity Potential for peroxide formation. Incompatible with strong oxidizing agents. Furan and its derivatives can form explosive peroxides upon prolonged exposure to air and light[9][12]. The compound should be stored away from strong oxidizing agents, acids, and bases[5][8].
Environmental Potentially harmful to aquatic life. Do not discharge to drains. Heterocyclic compounds can be persistent in the environment[1]. Disposal into sewer systems is prohibited, as it can lead to environmental contamination and potential ignition hazards[9][14].

Immediate Safety and Handling Protocols

Adherence to standard laboratory safety protocols is the first line of defense against exposure and incidents.

Engineering Controls
  • Chemical Fume Hood: All handling of 4-(Furan-3-yl)pyridine-2-carboxylic Acid, including weighing and preparing for disposal, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[11][15]

  • Ventilation: Ensure the laboratory has adequate general ventilation.[11]

  • Safety Stations: An eyewash station and safety shower must be readily accessible in the immediate work area.[8][16]

Personal Protective Equipment (PPE)

Appropriate PPE is non-negotiable when handling this compound.[15]

  • Eye Protection: Wear chemical safety goggles or a face shield.[16]

  • Hand Protection: Use chemical-resistant gloves. Nitrile or neoprene gloves are recommended over latex.[11][15] Gloves must be inspected before use and disposed of properly after handling the material.

  • Body Protection: A laboratory coat, long pants, and closed-toe shoes are required to prevent skin contact.[16]

Spill Management and Emergency Procedures

Immediate and correct action is critical to contain any spill and prevent exposure.

  • Evacuate and Secure: Alert personnel in the immediate vicinity and restrict access to the spill area.[16]

  • Assess the Spill: From a safe distance, evaluate the extent of the spill.

  • Don Appropriate PPE: Before cleanup, ensure you are wearing the full PPE described in Section 2.2.

  • Contain and Clean:

    • Solid Spills: Carefully sweep the material to avoid generating dust.[16] Place the swept material and any contaminated cleaning tools into a designated, labeled hazardous waste container.

    • Liquid Spills (if in solution): Use an inert absorbent material, such as vermiculite, sand, or earth, to contain the spill.[9][11] Collect the absorbed material into a suitable container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.[16] All cleaning materials (wipes, absorbent pads) must also be disposed of as hazardous waste.

  • Report: Report the spill to your supervisor and EHS department, following institutional procedures.

Step-by-Step Disposal Protocol

The disposal of 4-(Furan-3-yl)pyridine-2-carboxylic Acid must be handled as regulated hazardous waste in accordance with local, state, and federal guidelines.[16][17]

Step 1: Waste Characterization

Due to the hazardous nature of its components and the lack of specific safety data, 4-(Furan-3-yl)pyridine-2-carboxylic Acid must be classified as hazardous waste .[16][17] This is the most critical step, dictating all subsequent actions.

Step 2: Waste Segregation

To prevent dangerous chemical reactions, waste must be properly segregated.

  • Do not mix 4-(Furan-3-yl)pyridine-2-carboxylic Acid waste with other chemical waste streams unless compatibility has been explicitly confirmed by your EHS department.[16][18]

  • Keep it separate from incompatible materials, especially strong oxidizing agents, acids, and bases.

Step 3: Containerization
  • Select a Compatible Container: Use a designated hazardous waste container that is leak-proof, has a secure screw-top cap, and is made of a compatible material (e.g., high-density polyethylene or glass).[19]

  • Reuse of Containers: If reusing an empty reagent bottle, ensure it is clean, compatible, and that you have completely removed or defaced the original manufacturer's label to prevent misidentification.[18]

  • Fill Level: Do not fill the container to more than 90% capacity to allow for expansion.[19]

Step 4: Labeling

Proper labeling is a regulatory requirement and essential for safety.

  • Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added.[18][20]

  • The label must include:

    • The words "Hazardous Waste" .

    • The full, unabbreviated chemical name: "4-(Furan-3-yl)pyridine-2-carboxylic Acid" . Do not use acronyms or formulas.

    • A clear description of the hazards (e.g., "Toxic," "Irritant").[20]

    • The location where the waste was generated (e.g., building and room number).[18]

Step 5: Accumulation and Storage
  • Location: Store the sealed waste container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation and under the control of the laboratory personnel.[18][20]

  • Conditions: Keep the container tightly closed except when adding waste.[9][15] Store it in a cool, dry, and well-ventilated area away from ignition sources and direct sunlight.[11]

  • Secondary Containment: Place the container in a secondary containment bin to prevent spills from spreading.[19]

Step 6: Final Disposal
  • NEVER dispose of this chemical down the drain or in the regular trash.[9]

  • Arrange for Pickup: Contact your institution's EHS department or licensed hazardous waste contractor to schedule a pickup for the full waste container.[9][21]

  • Record Keeping: Maintain accurate records of waste generation and disposal as required by your institution and regulatory agencies.[21]

Visualized Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of 4-(Furan-3-yl)pyridine-2-carboxylic Acid.

DisposalWorkflow Disposal Workflow for 4-(Furan-3-yl)pyridine-2-carboxylic Acid start Start: Chemical is no longer needed or is waste characterize Step 1: Characterize Waste Treat as Hazardous Waste start->characterize spill Is there a spill? characterize->spill segregate Step 2: Segregate Waste Do not mix with incompatible chemicals container Step 3: Select & Fill Container Use compatible, sealed container. Fill to <90% capacity. segregate->container label Step 4: Label Container Affix 'Hazardous Waste' label with full chemical name and hazards. container->label store Step 5: Store in SAA Keep container closed in a designated Satellite Accumulation Area. label->store contact_ehs Step 6: Arrange Disposal Contact EHS for waste pickup. store->contact_ehs end End: Waste removed by EHS contact_ehs->end spill->segregate No spill_protocol Execute Spill Management Protocol (See Section 3). Collect all materials as hazardous waste. spill->spill_protocol Yes spill_protocol->segregate

Caption: Decision workflow for the safe disposal of 4-(Furan-3-yl)pyridine-2-carboxylic Acid.

References

  • Handling Pyridine: Best Practices and Precautions . (2024, March 12). Post Apple Scientific. [Link]

  • 12 Safety Precautions To Follow When Handling Pyridine . (2024, October 1). Post Apple Scientific. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly . (2022, April 11). GAIACA. [Link]

  • Hazardous Waste Disposal Procedures . Environmental Health and Safety, Iowa State University. [Link]

  • Managing Hazardous Chemical Waste in the Lab . (2021, October 26). American Society for Clinical Pathology. [Link]

  • Laboratory Environmental Sample Disposal Information Document . (2018). U.S. Environmental Protection Agency (EPA). [Link]

  • Safety Data Sheet - PYRIDINE AR . Loba Chemie. [Link]

  • Furan - Hazardous Substance Fact Sheet . New Jersey Department of Health. [Link]

  • Safety Data Sheet: Pyridine . (2025, March 31). Carl ROTH. [Link]

  • Safety Data Sheet - UN1282 Pyridine . Labbox Export. [Link]

  • Safety Data Sheet - 4-Pyridinecarboxylic acid . (2025, March 31). PENTA. [Link]

  • Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants . (2025, January 2). MDPI. [Link]

  • Greener Approach towards the Synthesis of Nitrogen Based Heterocycles . IntechOpen. [Link]

  • Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective . (2022). Bentham Science. [Link]

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.